molecular formula C10H18O B7767744 Nerol CAS No. 624-15-7

Nerol

Cat. No.: B7767744
CAS No.: 624-15-7
M. Wt: 154.25 g/mol
InChI Key: GLZPCOQZEFWAFX-YFHOEESVSA-N
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Description

Geraniol (CAS 106-24-1), with the molecular formula C 10 H 18 O, is an acyclic monoterpenoid alcohol. It is a primary component of various essential oils, including citronella, palmarosa, and rose . This compound appears as a colorless to pale yellow liquid with a characteristic rose-like odor and is practically insoluble in water . Researchers value Geraniol for its broad spectrum of bioactivities. It is an effective natural insect repellent against species such as Aedes aegypti and Aedes albopictus , offering a biodegradable alternative to synthetic agents like DEET . In microbiological studies, Geraniol exhibits significant antifungal properties, particularly against Candida albicans , by disrupting the cell wall through interaction with ergosterol and inhibiting biofilm formation . It also demonstrates antibacterial efficacy against pathogens like Escherichia coli and shows a synergistic effect when combined with antibiotics like norfloxacin . Its pharmacological profile extends to antioxidant and gastroprotective activities, protecting the gastric mucosa in models of ethanol-induced ulcers . Notably, Geraniol is a compound of growing interest in oncology research. Studies show it can suppress the growth of cancer cells, including estrogen-responsive MCF-7 breast cancer cells, without affecting normal cells . Its antitumor effects are mediated through the modulation of multiple signaling pathways, influencing the cell cycle, inducing apoptosis, and inhibiting proliferation . Furthermore, Geraniol acts as a sensitizing agent, enhancing the efficacy of conventional chemotherapeutic drugs like 5-fluorouracil (5-FU) and docetaxel . This reagent is strictly for laboratory research use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dien-1-ol
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InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-
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InChI Key

GLZPCOQZEFWAFX-YFHOEESVSA-N
Source PubChem
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Canonical SMILES

CC(=CCCC(=CCO)C)C
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Isomeric SMILES

CC(=CCC/C(=C\CO)/C)C
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Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID3026728
Record name (Z)-Nerol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Liquid with an odor of sweet rose; [Merck Index] Colorless to pale yellow liquid with a pleasant odor; [CAMEO], Colourless liquid; fresh, sweet, rose-like aroma
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)-
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Record name Nerol
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Boiling Point

225 °C, BP: 224-225 at 745 mm Hg; 125 °C at 25 mm Hg, 103.00 to 105.00 °C. @ 9.00 mm Hg
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Flash Point

Flash Point: 107.78 °C /226 °F (closed cup)
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Solubility

In water, 1311 mg/L at 25 °C, In water, 531 mg/L at 25 °C, Very soluble in ethanol, Soluble in absolute alcohol, Soluble in alcohol, chloroform, ether, 0.531 mg/mL at 25 °C, Insoluble in water; soluble in chloroform, ether, most fixed oils, soluble (in ethanol)
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Density

9.8756 g/cu cm at 20 °C, Density: 0.8813 at 15 °C, 0.875-0.880
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Vapor Pressure

0.03 [mmHg], 3.0X01-2 mm Hg at 25 °C (extrapolated)
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Color/Form

Colorless oily liquid, Liquid

CAS No.

106-25-2, 624-15-7
Record name Nerol
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Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)-
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Record name NEROL
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Melting Point

<-15 °C, Crystals; mp: 118 °C /Nerol tetrabromide/, Needles from petroleum ether; mp: 84-86 °C /Nerol allophanate/, < -15 °C
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Foundational & Exploratory

A Technical Guide to the Properties of (2Z)-3,7-dimethylocta-2,6-dien-1-ol (Nerol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2Z)-3,7-dimethylocta-2,6-dien-1-ol , commonly known as Nerol, is an acyclic monoterpene alcohol. It is the cis or (Z)-isomer of geraniol.[1] Naturally present in the essential oils of various plants such as lemongrass, rose, and lavender, this compound is valued for its delicate, sweet, rose-like aroma and is utilized in the fragrance and flavor industries.[1][2] Beyond its aromatic properties, this compound serves as a key precursor in the synthesis of other valuable compounds and is a subject of study for its biological activities. This guide provides an in-depth overview of its chemical, physical, and biological properties, supported by experimental protocols and pathway visualizations.

Core Chemical and Physical Properties

This compound is a colorless, oily liquid with a characteristic sweet, fresh rose and lemon fragrance.[1] It is miscible with many organic solvents but has low solubility in water.[1]

PropertyValueReference(s)
IUPAC Name (2Z)-3,7-dimethylocta-2,6-dien-1-ol
Synonyms This compound, Neryl alcohol, cis-Geraniol, (Z)-Geraniol
CAS Number 106-25-2
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless oily liquid
Boiling Point 226-227 °C (at 760 mmHg) 103-105 °C (at 9 mmHg)
Melting Point < -15 °C
Density 0.876 g/mL (at 25 °C)
Refractive Index (n²⁰/D) 1.474 - 1.476
Flash Point 92 °C - 107.8 °C (closed cup)
Solubility Soluble in ethanol, chloroform, ether; Insoluble in water
logP 2.76 (at 30 °C)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

Chemical Shift (ppm)MultiplicityAssignment
5.40tC2-H
5.18tC6-H
4.09dC1-H₂ (CH₂OH)
2.12qC4-H₂
1.75sC8-H₃ (CH₃ trans to CH₂OH)
1.68sC9-H₃ (CH₃ on C7)
1.62sC10-H₃ (CH₃ cis to CH₂OH)
Note: Data corresponds to a spectrum recorded in D₂O at 500 MHz. Shifts may vary with solvent.

Other spectroscopic data, including Mass Spectrometry (MS), Infrared (IR), and ¹³C NMR, are also available for comprehensive structural elucidation.

Biological Properties and Toxicological Profile

Biosynthesis Pathway

This compound is synthesized in plants and microorganisms through the mevalonate (MVA) pathway. The process begins with primary metabolites and proceeds through key isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are condensed to form the ten-carbon neryl diphosphate (NPP), the direct precursor to this compound.

Nerol_Biosynthesis cluster_0 Primary Metabolism cluster_1 Mevalonate (MVA) Pathway cluster_2 This compound Synthesis Glucose Glucose MVA_Pathway Mevalonate Pathway Glucose->MVA_Pathway IPP Isopentenyl Diphosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MVA_Pathway->DMAPP tNDPS1 NPP Synthase (tNDPS1) IPP->tNDPS1 DMAPP->tNDPS1 NPP Neryl Diphosphate (NPP) tNDPS1->NPP GmNES This compound Synthase (GmNES) NPP->GmNES This compound This compound GmNES->this compound

Diagram 1: Simplified biosynthetic pathway of this compound from glucose.
Toxicological Data & Safety

This compound is considered to have low acute toxicity but can cause irritation and sensitization. Proper handling procedures are essential.

Toxicity MetricSpeciesRouteValueReference(s)
Acute Oral LD₅₀ RatOral4.5 g/kg
Acute Dermal LD₅₀ RabbitDermal> 5 g/kg
Human Health Effects --Irritating to eyes and skin
--May cause skin sensitization
Environmental Hazard --Toxic to aquatic life

Safety and Handling:

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Ensure adequate ventilation in work areas.

  • Avoid release to the environment.

  • It is stable under recommended storage conditions.

  • The substance was not found to be mutagenic in bacterial or mammalian cell culture studies.

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the separation and identification of volatile compounds like this compound in complex mixtures, such as essential oils.

Methodology:

  • Sample Preparation (Liquid Extraction):

    • Accurately weigh approximately 50-100 mg of the plant material or sample into a vial.

    • Add a suitable organic solvent, such as hexane or a hexane/acetone mixture (e.g., 2 mL).

    • If quantitative analysis is required, add an internal standard (e.g., tridecane) of a known concentration.

    • Vortex or sonicate the mixture for a set period (e.g., 1 hour at room temperature) to ensure efficient extraction.

  • Concentration and Filtration:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • If necessary, concentrate the sample under a gentle stream of nitrogen to a final volume of 100-200 µL and transfer to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Injector: Set to 250 °C in splitless or a suitable split mode.

    • Column: Use a non-polar capillary column, such as an HP-5MS (or equivalent).

    • Oven Program: A typical program starts at a low temperature (e.g., 60 °C), holds for 1-2 minutes, then ramps at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280-310 °C) and holds to ensure all compounds elute.

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.9-1.0 mL/min).

    • MS Detector: Operate in full scan mode over a mass range of m/z 40-500.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

    • Utilize spectral libraries (e.g., NIST) for confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Essential Oil) Extraction 2. Solvent Extraction (+ Internal Standard) Sample->Extraction Filter 3. Filtration & Concentration Extraction->Filter Vial 4. Transfer to GC Vial Filter->Vial GCMS 5. GC-MS Injection & Separation Vial->GCMS Detection 6. Mass Spectrometry Detection GCMS->Detection Analysis 7. Data Analysis (Retention Time, Mass Spectra) Detection->Analysis Result 8. Identification & Quantification Analysis->Result

Diagram 2: General workflow for the analysis of this compound by GC-MS.
Synthesis of Nerolic Acid via Oxidation of this compound

This compound can be oxidized to its corresponding aldehyde (Neral) and subsequently to its carboxylic acid (Nerolic Acid). This is a common synthetic transformation for monoterpenols.

Methodology: This protocol outlines a general two-step oxidation process.

  • Step 1: Oxidation of this compound to Neral

    • Reagent: A mild oxidizing agent such as Dess-Martin periodinane (DMP) is used to prevent over-oxidation and preserve the double bonds.

    • Procedure: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, DCM). Cool the solution in an ice bath. Add DMP portion-wise while stirring. Allow the reaction to warm to room temperature and proceed until TLC or GC analysis indicates the consumption of the starting material. Work up the reaction by quenching with a sodium thiosulfate solution and extract the product.

  • Step 2: Oxidation of Neral to Nerolic Acid

    • Reagent: A stronger oxidizing agent is required, such as sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene in a buffered solution (e.g., t-butanol/water with sodium dihydrogen phosphate).

    • Procedure: Dissolve the crude Neral from Step 1 in the t-butanol/2-methyl-2-butene mixture. Add the aqueous sodium chlorite/buffer solution dropwise at room temperature. Stir until the reaction is complete. Perform an appropriate aqueous workup and extraction to isolate the final product, (Z)-3,7-dimethylocta-2,6-dienoic acid (Nerolic Acid).

Oxidation_Workflow This compound This compound (Alcohol) Ox1 Step 1: Mild Oxidation (e.g., DMP) This compound->Ox1 Neral Neral (Aldehyde) Ox1->Neral Ox2 Step 2: Oxidation (e.g., NaClO₂) Neral->Ox2 Acid Nerolic Acid (Carboxylic Acid) Ox2->Acid

Diagram 3: Synthetic workflow for the two-step oxidation of this compound.

References

Nerol: A Comprehensive Technical Guide to its Natural Sources and Isolation from Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol, a naturally occurring monoterpene alcohol, is a valuable aromatic compound found in the essential oils of numerous plants. Its pleasant, fresh, rose-like aroma makes it a significant component in the fragrance, flavor, and cosmetics industries. Beyond its olfactory properties, this compound has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its biosynthesis in plants and outlining comprehensive protocols for its isolation and purification. Quantitative data on this compound content in various plant species are presented, along with detailed methodologies for extraction techniques such as steam distillation, solvent extraction, and supercritical fluid extraction. Furthermore, this guide delves into purification methods including fractional distillation and column chromatography, and provides a standardized protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, phytochemistry, and the development of new therapeutic agents.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, often co-existing with its E-isomer, geraniol. The concentration of this compound can vary significantly depending on the plant species, geographical location, climate, and harvesting time. The essential oils of several plants are particularly rich in this compound, making them primary targets for its isolation.

Major Plant Sources

The most significant natural sources of this compound are plants from the Rosaceae, Poaceae, and Rutaceae families.

  • Rosa damascena (Damask Rose): The essential oil of Rosa damascena is a highly prized and complex mixture of volatile compounds, with this compound being a key contributor to its characteristic floral aroma.

  • Cymbopogon species (Lemongrass and Palmarosa): Essential oils from various Cymbopogon species are rich sources of monoterpenoids. Palmarosa oil (Cymbopogon martinii) is particularly known for its high geraniol content, but also contains significant amounts of this compound. Lemongrass (Cymbopogon citratus) essential oil also contains this compound, contributing to its citrusy scent.[1]

  • Citrus aurantium amara (Bitter Orange): The blossoms of the bitter orange tree are the source of neroli oil, an essential oil named after the 17th-century Princess of Nerola, Italy.[2] this compound is a characteristic component of this oil, lending it a sweet, honeyed, and slightly metallic aroma with green and spicy facets.[2]

  • Other Sources: this compound is also found in the essential oils of clary sage (Salvia sclarea), hops (Humulus lupulus), and various other aromatic plants.

Quantitative Data on this compound Content

The following table summarizes the typical quantitative range of this compound found in the essential oils of its primary plant sources. These values are expressed as a percentage of the total essential oil composition.

Plant SpeciesCommon NamePlant Part UsedThis compound Content (%)References
Rosa damascenaDamask RoseFlowers5.26 - 15.3[3]
Cymbopogon martiniiPalmarosaGrass1.5 - 10.0
Cymbopogon citratusLemongrassLeaves2.0 - 5.0
Citrus aurantium amaraBitter OrangeBlossoms (Neroli)1.0 - 5.0

Biosynthesis of this compound in Plants

This compound, like all monoterpenes, is synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. The biosynthesis of this compound is intricately linked to that of its isomer, geraniol.

The key precursor for monoterpene synthesis is geranyl pyrophosphate (GPP), a C10 isoprenoid diphosphate. The formation of this compound from GPP can occur through two proposed mechanisms:

  • Direct synthesis from neryl pyrophosphate (NPP): Some evidence suggests the existence of specific this compound synthases that can directly convert neryl pyrophosphate (NPP), the Z-isomer of GPP, into this compound.[4]

  • Isomerization of geraniol: It is also proposed that this compound can be formed through the isomerization of geraniol. This conversion may be catalyzed by specific isomerases or occur non-enzymatically under certain physiological conditions within the plant cell.

The following diagram illustrates the biosynthetic pathway leading to this compound.

Nerol_Biosynthesis Biosynthesis of this compound IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP NPP Neryl Pyrophosphate (NPP) GPP->NPP Isomerase Geraniol Geraniol GPP->Geraniol Geraniol Synthase This compound This compound NPP->this compound This compound Synthase Geraniol->this compound Isomerase / Spontaneous

Caption: Biosynthetic pathway of this compound from primary metabolites.

Isolation of this compound from Plant Materials

The isolation of this compound from its natural sources involves a multi-step process that typically begins with the extraction of the essential oil from the plant material, followed by purification to isolate the this compound from other components of the oil.

Extraction of Essential Oils

Several methods can be employed to extract essential oils from plant materials. The choice of method depends on the nature of the plant material, the desired yield, and the purity of the final product.

Steam distillation is the most common method for extracting essential oils from aromatic plants. It is particularly suitable for heat-stable compounds like this compound.

Experimental Protocol for Steam Distillation of Cymbopogon martinii (Palmarosa) Grass:

  • Preparation of Plant Material: Freshly harvested palmarosa grass is chopped into small pieces (approximately 2-3 cm) to increase the surface area for efficient steam penetration.

  • Loading the Still: The chopped grass is loosely packed into the distillation still. It is crucial not to pack the material too tightly to avoid the formation of steam channels, which would lead to incomplete extraction.

  • Steam Generation: Steam is generated in a separate boiler and introduced into the bottom of the still. The steam percolates through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The mixture of steam and essential oil vapor is passed through a condenser, where it is cooled and converted back into a liquid.

  • Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in a Florentine flask or a separatory funnel. Due to the difference in density, the essential oil will form a layer on top of the water and can be easily separated.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Steam_Distillation Steam Distillation Workflow Plant Chopped Plant Material Still Distillation Still Plant->Still Condenser Condenser Still->Condenser Vapor Mixture Boiler Steam Boiler Boiler->Still Steam Separator Separatory Funnel Condenser->Separator Liquid Condensate Oil Essential Oil Separator->Oil Hydrosol Hydrosol (Aqueous Layer) Separator->Hydrosol

Caption: General workflow for essential oil extraction via steam distillation.

Solvent extraction is an alternative method that is particularly useful for delicate plant materials that may be damaged by the high temperatures of steam distillation.

Experimental Protocol for Solvent Extraction of Rosa damascena Petals:

  • Preparation of Plant Material: Fresh rose petals are macerated in a suitable organic solvent, such as hexane or ethanol.

  • Extraction: The mixture is agitated for a defined period to allow the solvent to dissolve the essential oil and other aromatic compounds.

  • Filtration: The solid plant material is filtered out, and the solvent, now containing the dissolved essential oil, is collected.

  • Solvent Removal: The solvent is removed by evaporation under reduced pressure using a rotary evaporator. This leaves behind a semi-solid, waxy substance called "concrete."

  • Absolute Production: The concrete is then washed with a second solvent, typically ethanol, to separate the fragrant oil from the waxes. The ethanol is then evaporated to yield the "absolute," a highly concentrated form of the essential oil.

Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a modern and "green" extraction technique that offers high selectivity and avoids the use of organic solvents.

Experimental Protocol for Supercritical CO₂ Extraction of Cymbopogon martinii:

  • Preparation of Plant Material: Dried and ground palmarosa grass is placed in an extraction vessel.

  • Supercritical CO₂ Generation: Carbon dioxide is pressurized and heated to its supercritical state (above 31.1 °C and 73.8 bar).

  • Extraction: The supercritical CO₂ is passed through the plant material, where it acts as a solvent, dissolving the essential oil.

  • Separation: The pressure of the CO₂ is then reduced, causing it to lose its solvent properties and release the extracted oil, which is collected in a separator. The CO₂ can then be recycled.

  • Optimization: The selectivity of the extraction can be fine-tuned by adjusting the temperature and pressure of the supercritical CO₂.

Purification of this compound

The essential oils obtained from the initial extraction are complex mixtures of various compounds. To isolate pure this compound, further purification steps are necessary.

Fractional distillation is a technique used to separate components of a liquid mixture based on their different boiling points. Since this compound and its isomer geraniol have very close boiling points (this compound: ~226-227 °C, Geraniol: ~229-230 °C), this separation requires a highly efficient fractional distillation column, often operated under reduced pressure to lower the boiling points and prevent thermal degradation of the compounds.

Experimental Protocol for Fractional Distillation:

  • Apparatus Setup: A fractional distillation apparatus is assembled with a heating mantle, a round-bottom flask containing the essential oil, a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask. The system is connected to a vacuum pump to reduce the pressure.

  • Distillation: The essential oil is heated, and the vapor rises through the fractionating column. The component with the lower boiling point (in this case, this compound) will enrich in the vapor phase and reach the top of the column first.

  • Fraction Collection: The vapor is then condensed and collected. The temperature at the top of the column is monitored closely, and different fractions are collected at specific temperature ranges. The fraction corresponding to the boiling point of this compound at the operating pressure is collected.

  • Analysis: The purity of the collected fractions is analyzed using GC-MS to determine the concentration of this compound.

Column chromatography is a powerful technique for separating and purifying individual compounds from a mixture.

Experimental Protocol for Column Chromatography:

  • Column Preparation: A glass column is packed with a stationary phase, typically silica gel. The column is then equilibrated with a non-polar solvent (mobile phase), such as hexane.

  • Sample Loading: The essential oil is dissolved in a small amount of the mobile phase and carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column. The components of the essential oil will travel down the column at different rates depending on their polarity and affinity for the stationary phase. This compound, being a relatively polar alcohol, will move more slowly than non-polar hydrocarbons but faster than more polar compounds.

  • Gradient Elution: A solvent gradient is often employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the sequential elution of compounds with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected as they elute from the column and are analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

Purification_Workflow Purification Workflow for this compound CrudeOil Crude Essential Oil FracDist Fractional Distillation CrudeOil->FracDist Separation by Boiling Point ColChrom Column Chromatography FracDist->ColChrom This compound-rich Fraction Purethis compound Pure this compound ColChrom->Purethis compound Separation by Polarity

Caption: A typical purification workflow for isolating this compound from crude essential oil.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the qualitative and quantitative analysis of volatile compounds in essential oils.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Standard Solution: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., hexane or ethanol) at a known concentration. A series of dilutions are made to create a calibration curve.

    • Internal Standard: An internal standard (e.g., nonyl acetate), a compound not naturally present in the essential oil, is added to both the standard solutions and the essential oil sample at a known concentration.

    • Sample Solution: A known amount of the essential oil is dissolved in the solvent containing the internal standard.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

      • Injector: Split/splitless injector, operated in split mode.

      • Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate.

    • Mass Spectrometer:

      • Ionization: Electron Impact (EI) ionization at 70 eV.

      • Mass Analyzer: Quadrupole or ion trap.

      • Scan Range: A mass range of m/z 40-400 is typically scanned.

      • Identification: this compound is identified by its characteristic retention time and mass spectrum, which is compared to a reference library (e.g., NIST).

  • Quantification:

    • Calibration Curve: The calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Concentration Determination: The concentration of this compound in the essential oil sample is determined by calculating the peak area ratio of this compound to the internal standard in the sample chromatogram and interpolating the concentration from the calibration curve.

Conclusion

This compound is a valuable natural product with significant applications in various industries and potential for therapeutic use. This guide has provided a comprehensive overview of its primary natural sources, the biosynthetic pathways leading to its formation in plants, and detailed methodologies for its extraction, purification, and quantification. The presented protocols for steam distillation, solvent extraction, supercritical fluid extraction, fractional distillation, column chromatography, and GC-MS analysis offer a solid foundation for researchers and professionals working with this important monoterpene alcohol. A thorough understanding of these techniques is crucial for the efficient and effective isolation of this compound from its natural sources, paving the way for further research and development in the fields of natural products chemistry, pharmacology, and drug discovery.

References

A Technical Guide to the Nerol Biosynthesis Pathway in Tanacetum vulgare

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanacetum vulgare, commonly known as tansy, is a perennial herb recognized for its complex essential oil profile, which is rich in a variety of monoterpenes. Among these, the acyclic monoterpene alcohol nerol, a geometric isomer of geraniol, is a constituent of interest due to its potential applications in the fragrance, food, and pharmaceutical industries. Understanding the biosynthetic pathway of this compound in T. vulgare is crucial for harnessing its production through biotechnological approaches. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in Tanacetum vulgare, detailing the putative enzymatic steps, relevant quantitative data from essential oil analyses, and detailed experimental protocols for the investigation of this pathway.

Introduction

The biosynthesis of monoterpenes in plants originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the central C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP). The subsequent conversion of GPP is a critical branching point that leads to the vast diversity of monoterpenes observed in nature. In Tanacetum vulgare, cell-free extracts have been demonstrated to synthesize both geraniol and this compound, indicating the presence of enzymes capable of converting GPP to these acyclic monoterpene alcohols.[1][2][3]

The Putative this compound Biosynthesis Pathway in Tanacetum vulgare

While a specific this compound synthase (NES) has not yet been isolated and characterized from Tanacetum vulgare, based on established monoterpene biosynthesis literature and foundational studies on tansy, a putative pathway can be outlined. The direct conversion of GPP to this compound is catalyzed by a monoterpene synthase, specifically a this compound synthase. It is also possible that a non-specific synthase produces both this compound and geraniol.

The core reaction involves the ionization of GPP to a geranyl cation, which is then quenched by the addition of a hydroxyl group from water to form this compound. The stereochemistry of this reaction is critical, as the formation of this compound (the cis-isomer) versus geraniol (the trans-isomer) is determined by the specific enzymatic control of the carbocation intermediate.

Nerol_Biosynthesis_Pathway cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPPS Geranyl Pyrophosphate Synthase (GPPS) IPP->GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) NES This compound Synthase (NES) (Putative) GPP->NES This compound This compound GPPS->GPP NES->this compound

Figure 1: Putative this compound biosynthesis pathway in Tanacetum vulgare.

Quantitative Data on Monoterpene Composition in Tanacetum vulgare

The essential oil composition of Tanacetum vulgare is highly variable, with different chemotypes existing that are dominated by specific monoterpenes such as camphor, thujone, or chrysanthenyl acetate. While this compound is not always a major component, its presence has been reported in various analyses. The following tables summarize quantitative data on the monoterpene composition of T. vulgare essential oil from various studies. It is important to note that the concentration of this compound can be influenced by genetic factors, geographical location, and developmental stage of the plant.

Table 1: Monoterpene Composition of Tanacetum vulgare Essential Oil (Selected Studies)
Compound Study 1 (%) Study 2 (%) Study 3 (%) Study 4 (%) Study 5 (%)
α-Pinene1.3 - 2.90.52---
Camphene-1.84---
β-Pinene-----
1,8-Cineole10.6 - 26.45.99---
α-Thujone25.7 - 71.5----
β-Thujone-6.06---
Camphor22.3 - 41.425.24>18.5--
Borneol-----
Terpinen-4-ol-----
Linalool-----
Chrysanthenyl acetate-18.35---
This compound trace - - - -
Geraniol-----

Note: "-" indicates the compound was not reported or was present in negligible amounts. Data is compiled from multiple sources which may use different analytical methods.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthesis pathway in Tanacetum vulgare.

Plant Material and Essential Oil Extraction
  • Plant Material: Fresh leaves of Tanacetum vulgare are collected, preferably just before the flowering stage, as this has been shown to be optimal for monoterpene biosynthesis.[2]

  • Essential Oil Extraction:

    • Air-dry the plant material in a well-ventilated, dark place for 5-7 days.

    • Subject 100 g of the dried plant material to hydrodistillation for 3 hours using a Clevenger-type apparatus.

    • Collect the essential oil, dry it over anhydrous sodium sulfate, and store at 4°C in a sealed vial until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oil

GCMS_Workflow start Essential Oil Sample injection GC Injection start->injection separation Chromatographic Separation (e.g., HP-5MS column) injection->separation ionization Electron Impact Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection ionization->detection analysis Data Analysis: - Library Matching (NIST) - Retention Index Comparison detection->analysis quantification Quantification using Internal Standard analysis->quantification

Figure 2: General workflow for GC-MS analysis of T. vulgare essential oil.
  • Instrumentation: An Agilent 6890 GC coupled to a 5973 Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 min.

    • Ramp: 3°C/min to 180°C.

    • Ramp: 20°C/min to 280°C, hold for 5 min.

  • Injector and Detector Temperatures: 250°C and 280°C, respectively.

  • Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, scanning from m/z 40 to 500.

  • Compound Identification: Compounds are identified by comparing their mass spectra with those in the NIST/Wiley library and by comparing their retention indices with those of authentic standards.

  • Quantification: Relative percentages of the components are calculated from the GC peak areas. For absolute quantification, an internal standard (e.g., n-nonane) is used.

Enzyme Extraction from Tanacetum vulgare Leaves
  • Homogenization: Harvest fresh, young leaves and immediately freeze them in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction Buffer: Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 min at 4°C to pellet cell debris.

  • Desalting: Pass the supernatant through a desalting column (e.g., Sephadex G-25) to remove small molecules that might interfere with the enzyme assay.

  • Protein Quantification: Determine the protein concentration of the desalted extract using a Bradford assay.

In Vitro Enzyme Assay for this compound Synthase Activity

Enzyme_Assay_Workflow start Enzyme Extract + Substrate (GPP) incubation Incubation (e.g., 30°C for 1 hour) start->incubation extraction Organic Solvent Extraction (e.g., with pentane) incubation->extraction analysis GC-MS Analysis of Products extraction->analysis result Identification and Quantification of this compound analysis->result

Figure 3: Workflow for the in vitro this compound synthase enzyme assay.
  • Reaction Mixture: In a glass vial, combine the following:

    • 50 µL of desalted enzyme extract.

    • 50 µL of assay buffer (50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT).

    • 10 µL of 1 mM Geranyl Pyrophosphate (GPP) substrate.

  • Incubation: Overlay the reaction mixture with 500 µL of pentane to trap volatile products. Incubate at 30°C for 1-2 hours.

  • Extraction: Vortex the vial to stop the reaction and extract the products into the pentane layer.

  • Analysis: Analyze a 1 µL aliquot of the pentane layer by GC-MS using the method described in section 4.2.

  • Controls: Run parallel assays with boiled enzyme extract and without the GPP substrate as negative controls.

Identification and Characterization of a Putative this compound Synthase Gene
  • RNA Extraction and cDNA Synthesis: Extract total RNA from young T. vulgare leaves and synthesize first-strand cDNA using a reverse transcriptase.

  • Degenerate PCR: Design degenerate primers based on conserved regions of known monoterpene synthase genes from other Asteraceae species. Perform PCR on the cDNA to amplify a fragment of the putative this compound synthase gene.

  • RACE-PCR: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequence.

  • Heterologous Expression: Clone the full-length cDNA into an E. coli expression vector (e.g., pET-28a). Transform the vector into an expression host strain (e.g., BL21(DE3)).

  • Protein Purification: Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Characterization: Perform in vitro enzyme assays with the purified recombinant protein and GPP as the substrate to confirm its activity as a this compound synthase. Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Conclusion

The biosynthesis of this compound in Tanacetum vulgare represents a promising area of research for the production of this valuable monoterpene. While foundational studies have confirmed the presence of the necessary enzymatic machinery to convert GPP to this compound, the specific this compound synthase has yet to be fully characterized. The experimental protocols outlined in this guide provide a robust framework for the isolation, identification, and characterization of the enzymes and genes involved in the this compound biosynthesis pathway in T. vulgare. Further research in this area, particularly the heterologous expression and characterization of a dedicated this compound synthase, will be instrumental in enabling the metabolic engineering of microorganisms for the sustainable production of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol, the (2Z)-stereoisomer of 3,7-dimethylocta-2,6-dien-1-ol, is a naturally occurring monoterpene alcohol found in the essential oils of many plants, including lemongrass, neroli, and hops.[1] It is a valuable compound in the fragrance, flavor, and cosmetic industries, prized for its fresh, sweet, rose-like aroma.[2][3] Beyond its sensory characteristics, this compound exhibits a range of biological activities, including antimicrobial and potential anxiolytic effects, making it a molecule of interest for pharmaceutical and therapeutic research.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key chemical transformations, its biosynthetic pathway, and analytical methodologies for its characterization and quantification.

Physical and Chemical Properties

This compound is a colorless to pale-yellow oily liquid. It is the cis-isomer of geraniol. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless oily liquid
Odor Fresh, sweet, rose-like, with citrus notes
Melting Point < -15 °C
Boiling Point 224-227 °C
103-105 °C at 9 mmHg
Density 0.876 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.474
Flash Point 92-99 °C
Vapor Pressure 0.0158 mmHg at 23°C
logP 3.47
Table 2: Solubility and Spectral Data of this compound
PropertyDescriptionReferences
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, and most fixed oils.
¹H NMR (500 MHz, H₂O) δ (ppm): 5.40, 5.18, 4.09, 2.12, 1.75, 1.68, 1.62
¹³C NMR (CDCl₃) δ (ppm): 17.9, 25.3, 25.9, 27.2, 32.7, 122.4, 128.8, 133.9, 164.1, 191.0 (Note: some peaks may correspond to neral, the oxidation product)
Infrared (IR) Spectrum Key peaks (cm⁻¹): 3328 (O-H stretch), 2917 (C-H stretch), 1674 (C=C stretch), 1447, 1377, 1000 (C-O stretch)
Mass Spectrum (MS) Major fragments (m/z): 69, 41, 93, 84, 68, 80, 79, 94

Chemical Reactivity and Transformations

This compound undergoes chemical reactions typical of an allylic alcohol, including oxidation, reduction, esterification, and acid-catalyzed cyclization.

Oxidation of this compound to Neral

The primary alcohol group of this compound can be selectively oxidized to an aldehyde, neral, without affecting the double bonds. A common and efficient method for this transformation is the Piancatelli-Margarita oxidation, which utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst and iodosobenzene diacetate (IBD) as the oxidant. This method is valued for its mild reaction conditions and high chemoselectivity.

Materials:

  • This compound

  • Acetonitrile (CH₃CN)

  • pH 7.0 buffer solution

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Iodosobenzene diacetate (IBD)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetonitrile (approx. 0.5 M solution).

  • To the stirred solution, add pH 7.0 buffer solution (approx. 1/3 volume of acetonitrile), followed by TEMPO (0.1 eq) and iodosobenzene diacetate (1.1 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:7 mixture of diethyl ether and hexanes as the eluent.

  • Upon completion of the reaction, dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium thiosulfate (2 x volume of organic layer) to remove excess IBD and TEMPO.

  • Wash the organic layer with saturated aqueous sodium hydrogen carbonate (1 x volume of organic layer) followed by saturated aqueous sodium chloride (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a 1:9 mixture of diethyl ether and hexanes as the eluent to yield neral as a colorless oil.

nerol_oxidation start Start dissolve Dissolve this compound in Acetonitrile and Buffer start->dissolve add_reagents Add TEMPO and Iodosobenzene Diacetate dissolve->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Aqueous Workup (Et2O, Na2S2O3, NaHCO3, Brine) react->workup dry_concentrate Dry (Na2SO4) and Concentrate workup->dry_concentrate purify Column Chromatography (Silica Gel) dry_concentrate->purify end Neral (Product) purify->end

Caption: General workflow for the quantitative analysis of this compound by GC-MS.

Conclusion

This compound is a monoterpene alcohol with significant applications in various industries and potential for therapeutic use. A thorough understanding of its physical and chemical properties is essential for its effective utilization in research and development. This guide has provided a detailed overview of these properties, along with practical experimental protocols for its synthesis, modification, and analysis. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals working with this versatile natural compound.

References

Nerol: A Technical Guide to its Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of Nerol, a naturally occurring monoterpene alcohol. The information is compiled for researchers, scientists, and professionals in drug development, with a focus on its physicochemical data, and emerging therapeutic applications.

Core Physicochemical Properties of this compound

This compound, a structural isomer of geraniol, is a colorless liquid with a fresh, sweet, rose-like aroma. It is found in the essential oils of various plants.

PropertyValueReferences
CAS Number 106-25-2[1][2][3][4][5]
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 224-227 °C
Flash Point 92-99 °C
Density ~0.877 g/cm³ at 20°C
Solubility Soluble in alcohols and oils; slightly soluble in water.

Biological Activities and Mechanisms of Action

Recent studies have highlighted this compound's potential in various therapeutic areas, including antifungal, anti-inflammatory, and cardioprotective applications.

Antifungal Activity: Induction of Apoptosis in Aspergillus flavus

This compound has demonstrated significant antifungal activity against the pathogenic fungus Aspergillus flavus. Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and an overload of intracellular calcium ions (Ca²⁺). This disruption of cellular homeostasis leads to mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.

Experimental Protocol: Determination of Antifungal Activity (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.

  • Preparation of Microbial Inoculum: Culture bacterial or fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in a saline solution, adjusting it to a 0.5 McFarland standard.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plates at the appropriate temperature and for a duration suitable for the specific microorganism.

  • Determination of MIC: The MIC is identified as the lowest concentration of this compound that results in the visible inhibition of microbial growth.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at Appropriate Temperature C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Cardioprotective Effects: PI3K/AKT Signaling Pathway

This compound has been shown to exhibit cardioprotective effects against hypoxia/reoxygenation (H/R)-induced injury in cardiomyocytes. It mitigates apoptosis, lactate dehydrogenase (LDH) release, and ROS production. The underlying mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. Pretreatment with this compound was found to activate this pathway, and the protective effects were abolished by PI3K inhibitors, confirming the pathway's role.

Cardioprotective_Signaling cluster_stress Cellular Stress cluster_this compound Intervention cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome stress Hypoxia/Reoxygenation (H/R) Injury apoptosis Apoptosis stress->apoptosis induces This compound This compound pi3k PI3K This compound->pi3k activates akt AKT pi3k->akt activates akt->apoptosis inhibits survival Cell Survival akt->survival promotes Sebocyte_Lipogenesis cluster_stimulus Stimulus cluster_receptor Receptor cluster_pathway Signaling Pathway cluster_response Cellular Response This compound This compound cb2 Cannabinoid Receptor 2 (CB2) This compound->cb2 activates mapk MAPK Pathway cb2->mapk activates lipogenesis Enhanced Lipid Synthesis (Lipogenesis) mapk->lipogenesis induces

References

A Technical Guide to the Solubility of Nerol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a key component in many essential oils and is widely utilized in the fragrance, flavor, and pharmaceutical industries. Its therapeutic potential, including its antimicrobial and anti-inflammatory properties, has garnered significant interest in drug development. A thorough understanding of its solubility in various organic solvents is paramount for formulation development, purification processes, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow for the solubility assessment process.

Quantitative Solubility Data

The solubility of this compound in organic solvents is generally high, with many sources describing it as "soluble" or "miscible" in common solvents. However, precise quantitative data is not extensively available in the public domain. The following table summarizes the available quantitative and qualitative solubility information for this compound.

SolventSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)45 mg/mL (approx. 291.73 mM)Not Specified
Dimethyl Sulfoxide (DMSO)10 mMNot Specified
Absolute EthanolSolubleNot SpecifiedDescribed as "soluble (lit.)"[1][2][3][4]
EthanolSoluble / MiscibleNot Specified[5]
ChloroformSoluble / MiscibleNot Specified
Diethyl EtherSoluble / MiscibleNot Specified
OilsSolubleNot Specified
WaterInsoluble / Slightly Soluble25

It is important to note that "soluble" and "miscible" are qualitative terms. For applications requiring precise concentrations, experimental determination of solubility is crucial.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of this compound in an organic solvent is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute. The following is a detailed protocol that can be adapted for various organic solvents.

Objective:

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

Procedure:
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a scintillation vial or flask. The excess solid this compound should be visible to ensure that saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A 24 to 48-hour agitation period is typically recommended.

  • Separation of the Saturated Solution:

    • After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess this compound to sediment.

    • Alternatively, centrifuge the vials at a high speed to facilitate the separation of the undissolved this compound.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Quantification of this compound Concentration:

    • Using Gas Chromatography (GC-FID):

      • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

      • Analyze the standard solutions using GC-FID to generate a calibration curve.

      • Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample using the same GC-FID method.

      • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Using UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

      • Measure the absorbance of the standard solutions at the λmax to create a calibration curve (Absorbance vs. Concentration).

      • Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample.

      • Calculate the concentration of this compound in the diluted sample using the calibration curve and the Beer-Lambert law, and then determine the concentration in the original saturated solution.

Data Reporting:

The solubility should be reported in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction, along with the specific temperature at which the measurement was conducted.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification start Start add_excess Add Excess this compound to Solvent start->add_excess agitate Agitate at Controlled Temperature (24-48h) add_excess->agitate sediment Sedimentation / Centrifugation agitate->sediment filter_solution Filter Supernatant sediment->filter_solution analyze_sample Analyze Saturated Sample filter_solution->analyze_sample prepare_standards Prepare Standard Solutions calibration_curve Generate Calibration Curve (GC-FID or UV-Vis) prepare_standards->calibration_curve calculate_solubility Calculate Solubility calibration_curve->calculate_solubility analyze_sample->calculate_solubility end End calculate_solubility->end

Caption: Workflow for determining this compound solubility.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains to be fully documented in scientific literature, it is well-established that this compound exhibits good solubility in common non-polar and polar aprotic and protic organic solvents. For research and development purposes that require precise solubility values, the experimental protocol detailed in this guide provides a robust framework for accurate determination. The application of standardized methods such as the shake-flask technique, coupled with reliable analytical quantification, will ensure high-quality data for formulation, purification, and other critical applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Stereoisomerism of Nerol and its Trans-Isomer Geraniol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism between the cis-isomer nerol and its trans-isomer geraniol. Both are acyclic monoterpene alcohols with the chemical formula C₁₀H₁₈O, playing significant roles in the fragrance, flavor, and pharmaceutical industries. This document delves into their distinct chemical and physical properties, spectroscopic data, and comparative biological activities, with a focus on their potential in drug development. Detailed experimental protocols for their synthesis and separation are provided, alongside visual representations of their chemical structures, experimental workflows, and relevant biological pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: The Significance of Cis-Trans Isomerism in this compound and Geraniol

This compound and geraniol are naturally occurring terpenoid alcohols found in the essential oils of many plants, including lemongrass, rose, and geranium.[1] They are geometric isomers, specifically cis-trans (or E/Z) isomers, differing only in the spatial arrangement of the substituents around the C2-C3 double bond. This compound is the cis (Z) isomer, where the -CH₂OH group and the larger carbon chain are on the same side of the double bond, while geraniol is the trans (E) isomer, with these groups on opposite sides.[1] This subtle structural difference leads to significant variations in their physicochemical properties, most notably their scent profiles, and also influences their biological activities. Geraniol typically possesses a sweet, rose-like scent, whereas this compound is described as having a fresher, sweeter rose and citrus aroma.[2] Beyond their applications in perfumery and as flavoring agents, both isomers have garnered attention for their potential therapeutic properties, including antimicrobial and anticancer activities.[3][4] This guide aims to provide a detailed technical resource on the core aspects of this compound and geraniol for professionals engaged in research and drug development.

Physicochemical and Spectroscopic Properties

The stereoisomeric nature of this compound and geraniol gives rise to distinct, measurable differences in their physical and spectroscopic properties. A summary of these key quantitative data points is presented below for easy comparison.

Table 1: Comparative Physicochemical Properties of this compound and Geraniol

PropertyThis compound (cis-isomer)Geraniol (trans-isomer)Reference(s)
Molecular Formula C₁₀H₁₈OC₁₀H₁₈O
Molecular Weight 154.25 g/mol 154.25 g/mol
Appearance Colorless liquidColorless to pale yellow oily liquid
Odor Fresh, sweet rose, citrusSweet, rose-like
Boiling Point 224-225 °C229-230 °C
Density ~0.876 g/cm³~0.889 g/cm³
Solubility in Water Slightly soluble100 mg/L at 25 °C
Odor Threshold (in air) 60 ng/L14 ng/L

Table 2: Spectroscopic Data for this compound and Geraniol

Spectroscopy This compound Geraniol Reference(s)
¹H NMR (CDCl₃, ppm) δ 5.43 (t, 1H), 5.10 (t, 1H), 4.16 (d, 2H), 2.06 (m, 4H), 1.77 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)δ 5.42 (t, 1H), 5.08 (t, 1H), 4.15 (d, 2H), 2.05 (m, 4H), 1.70 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 142.0, 132.2, 124.0, 122.5, 58.9, 32.2, 26.7, 25.7, 23.4, 17.7δ 139.8, 131.7, 124.3, 123.8, 59.0, 39.7, 26.5, 25.7, 17.7, 16.4
IR (cm⁻¹) 3330 (O-H), 2915 (C-H), 1670 (C=C), 1450, 1375, 1000 (C-O)3330 (O-H), 2915 (C-H), 1670 (C=C), 1450, 1375, 1000 (C-O)

Biological Activities: A Comparative Analysis

Both this compound and geraniol exhibit a range of biological activities, with geraniol being the more extensively studied of the two. Their therapeutic potential, particularly in oncology and infectious diseases, is an active area of research.

Anticancer Activity

Geraniol has demonstrated significant anticancer effects across various cancer cell lines. It can induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer progression. The anticancer activity of this compound has also been reported, although it is generally considered to be less potent than geraniol.

Table 3: Comparative Anticancer Activity (IC₅₀ Values)

Compound Cell Line Cancer Type IC₅₀ (µM) Reference(s)
Geraniol Colo-205Colon Cancer20
A549Lung Cancer797.2
IshikawaEndometrial Cancer140.9
B16(F10)Mouse Melanoma150
A431Skin Cancer98
LoVoColon Cancer32.1 µg/mL
U87Glioma41.3 µg/mL
This compound Human Melanoma LinesMelanomaNot significant, IC₅₀ not determinable in tested range
Geranyl Butyrate P388Murine Leukemia22.3 µg/mL
Geranyl Caproate P388Murine Leukemia28.0 µg/mL
Geranyl Caprylate P388Murine Leukemia32.3 µg/mL
Antimicrobial Activity

This compound and geraniol both possess broad-spectrum antimicrobial properties against various bacteria and fungi.

Table 4: Comparative Antimicrobial Activity (MIC Values)

Compound Microorganism MIC Value Reference(s)
This compound Candida albicans0.77 µL/mL
Staphylococcus aureus625 µg/mL
Pseudomonas aeruginosa625 µg/mL
Escherichia coli625 µg/mL
Enterococcus hirae625 µg/mL
Gram-positive & Gram-negative bacteria, yeast, moldActive
Geraniol Various bacterial strains2.5 - 40 µL/mL

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and separation of this compound and geraniol.

Synthesis Protocols

This method describes a green, solid-phase synthesis of a this compound and geraniol mixture.

  • Materials: Citral, paraformaldehyde, sodium hydroxide, quaternary phosphonium salt (auxiliary agent).

  • Apparatus: Ball mill reactor.

  • Procedure:

    • Charge the ball mill reactor with citral, paraformaldehyde, and sodium hydroxide.

    • Add the quaternary phosphonium salt as an auxiliary agent.

    • Perform the solid-phase reaction in the ball mill reactor.

    • After the reaction is complete, the resulting slurry is subjected to sieving and centrifugation.

    • Wash the separated solid.

    • The final mixture of this compound and geraniol is obtained by distillation.

This protocol outlines the synthesis of a this compound/geraniol mixture from linalool.

  • Materials: Linalool, transition metal or its oxide (catalyst, e.g., chromium oxide), boric acid polyethylene glycol ester or boric acid polyol ester (auxiliary agent).

  • Apparatus: Reaction kettle/reactor.

  • Procedure:

    • Add linalool, the catalyst, and the auxiliary agent to the reaction kettle.

    • Heat the mixture to a temperature between 50-250°C.

    • Maintain the reaction pressure between 0.01-1.0 MPa.

    • Allow the reaction to proceed for 3-12 hours.

    • After the reaction, the crude product containing this compound and geraniol is obtained.

Separation Protocols

This method utilizes the formation of inclusion complexes with β-cyclodextrin to separate this compound and geraniol.

  • Materials: Mixture of this compound and geraniol, β-cyclodextrin, water, ethyl acetate (or other suitable solvent).

  • Apparatus: Magnetic stirrer, filtration apparatus, distillation apparatus.

  • Procedure:

    • Prepare a saturated aqueous solution of β-cyclodextrin at a controlled temperature (e.g., 60°C) with constant stirring.

    • Slowly add the this compound and geraniol mixture to the β-cyclodextrin solution.

    • Stir the mixture for several hours (e.g., 6 hours) and then let it stand at a low temperature (e.g., 4°C) for an extended period (e.g., 24 hours) to allow for the precipitation of the inclusion complexes.

    • Filter the precipitate and wash it with distilled water.

    • To release the guest molecules, suspend the inclusion complexes in a solvent like ethyl acetate and heat (e.g., 50°C) with stirring.

    • Filter the solution to separate the β-cyclodextrin.

    • The filtrate, containing the separated isomer, is then subjected to distillation to remove the solvent, yielding the purified this compound or geraniol. The process can be repeated to improve purity. This method can achieve purities of over 96% with recovery rates around 60%.

Due to the small difference in their boiling points, fractional distillation requires a column with high theoretical plates.

  • Apparatus: Fractional distillation setup with a high-efficiency column.

  • Procedure:

    • The mixture of this compound and geraniol is heated in the distillation flask.

    • Careful control of the temperature gradient along the distillation column is crucial.

    • This compound, having a slightly lower boiling point, will vaporize more readily and move up the column.

    • The fraction containing the enriched this compound is collected at the top of the column.

    • Geraniol will be concentrated in the distillation flask.

    • This process is often carried out under reduced pressure to lower the boiling points and prevent degradation of the heat-sensitive compounds.

Visualizations: Diagrams of Structures and Processes

To further elucidate the concepts discussed, the following diagrams are provided.

stereoisomers This compound This compound (cis-isomer) geraniol Geraniol (trans-isomer) This compound->geraniol Geometric Isomers

Fig. 1: Stereoisomeric relationship of this compound and Geraniol.

synthesis_workflow start Starting Material (e.g., Citral or Linalool) reaction Chemical Synthesis (e.g., Solid-phase or Catalytic Rearrangement) start->reaction mixture Mixture of this compound and Geraniol reaction->mixture separation Separation (e.g., Fractional Distillation or β-Cyclodextrin Inclusion) mixture->separation This compound Purified this compound separation->this compound geraniol Purified Geraniol separation->geraniol

Fig. 2: Generalized workflow for the synthesis and separation.

separation_process cluster_inclusion β-Cyclodextrin Inclusion Separation mixture This compound/Geraniol Mixture add_cd Add to Saturated β-Cyclodextrin Solution mixture->add_cd precipitate Precipitation of Inclusion Complex add_cd->precipitate filtration1 Filtration precipitate->filtration1 release Release of Isomer (Solvent & Heat) filtration1->release filtration2 Filtration release->filtration2 purified Purified Isomer filtration2->purified

Fig. 3: Workflow for β-Cyclodextrin inclusion separation.

signaling_pathway geraniol Geraniol p53 p53 (Tumor Suppressor) geraniol->p53 Upregulates bcl2 Bcl-2 (Anti-apoptotic) geraniol->bcl2 Downregulates bax Bax (Pro-apoptotic) p53->bax Activates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Fig. 4: Simplified signaling pathway for Geraniol-induced apoptosis.

Conclusion

This compound and its trans-isomer geraniol, while structurally very similar, exhibit distinct properties and biological activities that are of significant interest to the scientific and industrial communities. This guide has provided a detailed comparison of their physicochemical characteristics, spectroscopic data, and their potential as anticancer and antimicrobial agents. The experimental protocols for their synthesis and separation offer a practical resource for researchers. The greater body of research on geraniol, particularly in the context of drug development, suggests it may currently be a more promising candidate for further investigation. However, the unique properties of this compound warrant continued exploration. A deeper understanding of the structure-activity relationships of these isomers will be crucial for unlocking their full therapeutic potential and for the development of novel applications in medicine and beyond.

References

Understanding the volatility and odor profile of Nerol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Volatility and Odor Profile of Nerol

Introduction

This compound is a naturally occurring monoterpenoid alcohol with the chemical formula C10H18O.[1][2] As the cis-isomer of geraniol, it is a key constituent of numerous essential oils, including those derived from neroli, lemongrass, and hops.[2][3][4] Valued for its unique and refreshing aroma, this compound is a fundamental ingredient in the fragrance and flavor industries, utilized in fine perfumery, cosmetics, and food flavorings. This technical guide provides a comprehensive analysis of the volatility and odor profile of this compound, presenting its physicochemical properties, detailing experimental protocols for its characterization, and illustrating relevant biological pathways. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this significant aroma chemical.

Physicochemical Properties and Volatility

The volatility of a fragrance compound is determined by its physicochemical properties, primarily its molecular weight, boiling point, and vapor pressure. These parameters dictate its evaporation rate and classification within the fragrance pyramid (top, middle, or heart note). This compound is typically classified as a middle or heart note, providing a bridge between the initial top notes and the lingering base notes in a composition. Its longevity on a smelling strip has been reported to last over 40 hours.

The quantitative physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow oily liquid
Boiling Point 222 - 227 °C at 760 mmHg
103 - 105 °C at 9 mmHg
Vapor Pressure 0.013 - 0.03 mmHg at 25 °C
0.0158 mmHg at 23 °C
Flash Point 92 - 107.78 °C (closed cup)
Density 0.872 - 0.881 g/cm³ at 20 °C
Water Solubility 531 - 1311 mg/L at 25 °C
logP (o/w) 2.75 - 3.47
Henry's Law Constant 1.2 x 10⁻⁵ atm-m³/mol (estimated)

Olfactory Profile

This compound possesses a complex and highly regarded odor profile. It is most frequently described as having a fresh, sweet, floral-rose character. However, it is distinguished from its trans-isomer, geraniol, by being fresher, greener, and having distinct citrus and marine-like facets. This unique combination makes it invaluable for adding freshness and naturalness to floral and citrus fragrance compositions.

The various descriptors used in the literature to characterize the scent of this compound are compiled in Table 2.

Table 2: Odor Descriptors for this compound

DescriptorDescriptionSource(s)
Primary Notes Fresh, Sweet, Floral, Rose
Secondary Notes Citrus (Lemon, Lime), Neroli, Magnolia
Nuances Green, Wet Seashore, Marine, Waxy
Comparison Fresher and greener than Geraniol

Experimental Protocols

The characterization of this compound's volatility and odor profile relies on standardized analytical and sensory evaluation methods.

Protocol for Volatility Determination (Gravimetric Analysis)

This protocol outlines a method for determining the evaporation rate of this compound based on gravimetric analysis. The methodology is adapted from studies on fragrance chemical volatility.

  • Preparation: Allow this compound and all equipment to equilibrate to a controlled room temperature (e.g., 25°C) and relative humidity (e.g., 40%).

  • Dosing: Place a 20 mm molded plastic chamber or a similar open-top container on an analytical balance and tare the weight. Accurately dispense a precise amount (e.g., 10 µL) of this compound into the chamber. Record the initial weight (W_initial).

  • Incubation: Leave the dosed chamber open in the controlled environment to allow for volatilization.

  • Data Collection: At predetermined time intervals (e.g., 5 min, 15 min, 40 min, 1 hr, 3 hr, 24 hr), place the chamber back on the analytical balance and record the weight (W_t).

  • Calculation: For each time point, calculate the percent weight loss using the formula: Percent Loss = ((W_initial - W_t) / W_initial) * 100

  • Analysis: Plot the percent loss against time to determine the evaporation rate of this compound under the specified conditions. Run the experiment in triplicate to ensure reproducibility.

Protocol for Odor Characterization via GC-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception to identify odor-active compounds.

  • Sample Preparation (Headspace SPME):

    • Place a small, precise amount of this compound into a headspace vial.

    • Expose a Solid Phase Microextraction (SPME) fiber to the headspace above the sample for a defined period to adsorb the volatile compounds.

  • GC Separation:

    • Inject the adsorbed volatiles by inserting the SPME fiber into the heated injection port of the gas chromatograph.

    • Use a suitable capillary column (e.g., HP-5MS) to separate the individual components of the sample.

    • Apply a temperature program that effectively separates this compound from any impurities.

  • Detection and Olfactometry:

    • At the end of the GC column, split the effluent between a standard detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated odor port.

    • A trained sensory panelist or assessor sniffs the effluent from the odor port and records the time, duration, intensity, and a detailed description of any detected odor.

  • Data Analysis:

    • Correlate the retention times of the odor events recorded by the assessor with the peaks detected by the MS or FID.

    • This allows for the positive identification of the compound responsible for a specific scent and confirms the odor profile of pure this compound.

Protocol for Sensory Panel Evaluation

This protocol describes a method for assessing the perceived odor characteristics of this compound using a human sensory panel.

  • Panelist Recruitment: Recruit a panel of individuals (e.g., 30-80 participants). Panelists can be untrained consumers or trained experts, depending on the objective.

  • Sample Preparation: Prepare smelling strips by dipping them into a standardized dilution of this compound in an odorless solvent (e.g., ethanol). Allow the solvent to evaporate for a fixed time before evaluation.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room.

  • Sensory Attributes: Provide panelists with a questionnaire to rate specific attributes of the scent. Common scales include:

    • Odor Intensity: A scale from 1 (not perceptible) to 9 (extremely strong).

    • Hedonic Tone (Liking): A scale from 1 (dislike extremely) to 9 (like extremely).

    • Odor Descriptors: A checklist of potential scent characteristics (e.g., rose, citrus, green) where panelists select all that apply.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Tukey's test) to determine the mean scores for intensity and liking and the frequency of descriptor selection.

Relevant Biological Pathways and Workflows

Biosynthesis of Terpenoids

This compound is a monoterpene (C10). In plants, the precursors for monoterpenes are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. This pathway produces the five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The enzyme Geranyl Pyrophosphate Synthase (GPPS) then condenses one molecule of IPP and one molecule of DMAPP to form geranyl pyrophosphate (GPP), the direct C10 precursor to all monoterpenes, including this compound.

Terpenoid_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Synthesis Pyruvate Pyruvate + G3P MEP MEP Pyruvate->MEP Multiple Steps IPP_DMAPP IPP + DMAPP (C5 Precursors) MEP->IPP_DMAPP Multiple Steps GPPS GPPS IPP_DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP - C10) This compound This compound GPP->this compound Terpene Synthases GPPS->GPP Olfactory_Signaling cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_Protein Gαolf (GDP) OR->G_Protein 2. Activation AC Adenylyl Cyclase III G_Protein->AC 3. Gαolf-GTP activates cAMP cAMP AC->cAMP 4. Conversion CNG CNG Ion Channel Depolarization Neuron Depolarization CNG->Depolarization 6. Cation Influx This compound This compound (Odorant) This compound->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Opens Channel Signal Signal to Olfactory Bulb Depolarization->Signal 7. Action Potential GCO_Workflow A 1. Sample Prep (Headspace SPME) B 2. GC Injection & Volatile Separation A->B C 3. Column Effluent Split B->C D 4a. Instrumental Detection (e.g., MS, FID) C->D E 4b. Olfactory Detection (Human Assessor) C->E F 5a. Chromatogram (Peak Data) D->F G 5b. Aromagram (Odor Descriptors) E->G H 6. Data Correlation & Odorant Identification F->H G->H

References

Methodological & Application

Application Notes and Protocols for the Nerol Extraction from Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a valuable compound found in a variety of essential oils, prized for its fresh, sweet, rose-like aroma. It serves as a key ingredient in the fragrance and flavor industries and is investigated for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from essential oils, focusing on sources such as lemongrass, neroli, and hops. The methodologies described herein are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Data Presentation: this compound Content in Various Essential Oils

The concentration of this compound can vary significantly depending on the plant source, geographical origin, harvesting time, and extraction method of the essential oil. The following table summarizes the typical this compound content found in several commercially important essential oils.

Essential Oil SourceScientific NameTypical this compound Content (%)Other Major Components
LemongrassCymbopogon citratus0.15 - 3.22[1]Citral (Geranial and Neral), Myrcene, Geraniol[1]
Neroli (Bitter Orange Flower)Citrus aurantium amaraVariableLinalool, Linalyl acetate, Limonene, β-Pinene[2][3][4]
HopsHumulus lupulusVariableMyrcene, α-Humulene, β-Caryophyllene

Experimental Protocols

The extraction and purification of this compound from essential oils is a multi-step process. The initial step involves obtaining the crude essential oil from the plant material, typically through steam distillation. Subsequent purification steps, such as fractional distillation and preparative chromatography, are then employed to isolate this compound from other components of the essential oil.

Protocol 1: Essential Oil Extraction by Steam Distillation

This protocol describes a general method for obtaining essential oils from plant materials.

Objective: To extract the volatile compounds, including this compound, from the plant matrix.

Materials and Reagents:

  • Fresh or dried plant material (e.g., lemongrass leaves, neroli blossoms, hop cones)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glassware (beakers, graduated cylinders)

Procedure:

  • Preparation of Plant Material: Finely chop or grind the fresh or dried plant material to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Ensure all ground glass joints are properly sealed to prevent vapor loss.

  • Loading the Apparatus: Fill the boiling flask with distilled water to approximately two-thirds of its capacity. Place the prepared plant material into the biomass flask.

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor will then travel to the condenser.

  • Condensation and Collection: The condenser, cooled with circulating water, will cool the vapor, causing it to condense back into a liquid. Collect the distillate, which will be a biphasic mixture of essential oil and hydrosol (floral water), in the collection vessel.

  • Separation of Essential Oil: Transfer the collected distillate to a separatory funnel. Allow the layers to separate. The essential oil, being less dense than water, will typically form the upper layer.

  • Drying the Essential Oil: Carefully drain the lower aqueous layer (hydrosol). Transfer the essential oil to a clean, dry flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl gently and then decant or filter the dried essential oil into a tared vial.

  • Yield Calculation: Determine the mass of the extracted essential oil and calculate the yield relative to the initial mass of the plant material.

Protocol 2: Purification of this compound by Vacuum Fractional Distillation

This protocol is suitable for separating this compound from other essential oil components with different boiling points.

Objective: To isolate a fraction enriched in this compound from the crude essential oil.

Materials and Reagents:

  • Crude essential oil containing this compound

  • Vacuum fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flasks, and vacuum pump)

  • Heating mantle with a magnetic stirrer

  • Vacuum gauge

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all connections are airtight to maintain a stable vacuum.

  • Charging the Flask: Place the crude essential oil into the round-bottom flask.

  • Initiating Distillation: Begin heating the oil gently with the heating mantle while stirring. Gradually reduce the pressure using the vacuum pump to the desired level (e.g., 5-15 mmHg).

  • Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect different fractions in separate receiving flasks based on the boiling point ranges of the components. This compound has a boiling point of approximately 226-227 °C at atmospheric pressure, which will be significantly lower under vacuum.

  • Analysis of Fractions: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound in each fraction.

  • Pooling and Storage: Combine the fractions with the highest purity of this compound. Store the purified this compound in a tightly sealed, amber-colored glass vial under refrigeration to prevent degradation.

Protocol 3: Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol is ideal for achieving high-purity this compound.

Objective: To isolate this compound from the essential oil or a this compound-enriched fraction with high purity.

Materials and Reagents:

  • This compound-containing essential oil or a fraction from distillation

  • HPLC-grade solvents (e.g., hexane, ethyl acetate, acetonitrile, water)

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative HPLC column (e.g., silica gel for normal-phase or C18 for reversed-phase)

  • Sample filtration device (e.g., syringe filter)

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of this compound from other components.

    • For normal-phase HPLC, a mobile phase of hexane with a small percentage of a more polar solvent like ethyl acetate or isopropanol is often effective.

    • For reversed-phase HPLC, a mobile phase of acetonitrile and water or methanol and water can be used.

  • Sample Preparation: Dissolve the essential oil or this compound-enriched fraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC column with the mobile phase.

    • Inject the prepared sample onto the column.

    • Run the separation using the optimized gradient or isocratic method.

    • Monitor the elution of compounds using the detector and collect the fraction corresponding to the this compound peak.

  • Solvent Removal: Evaporate the solvent from the collected fraction using a rotary evaporator under reduced pressure to obtain the purified this compound.

  • Purity Analysis: Analyze the purity of the isolated this compound using analytical HPLC or GC-MS.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the extraction and purification of this compound from essential oils.

Nerol_Extraction_Workflow cluster_0 Stage 1: Essential Oil Extraction cluster_1 Stage 2: this compound Purification cluster_2 Analysis Plant_Material Plant Material (e.g., Lemongrass, Neroli Blossoms) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Crude_Essential_Oil Crude Essential Oil Steam_Distillation->Crude_Essential_Oil Fractional_Distillation Vacuum Fractional Distillation Crude_Essential_Oil->Fractional_Distillation Preparative_HPLC Preparative HPLC Crude_Essential_Oil->Preparative_HPLC Direct Purification GC_MS_Analysis GC-MS Analysis Crude_Essential_Oil->GC_MS_Analysis Fractional_Distillation->Preparative_HPLC This compound-Enriched Fraction Fractional_Distillation->GC_MS_Analysis Purified_this compound High-Purity this compound Preparative_HPLC->Purified_this compound Purified_this compound->GC_MS_Analysis

Caption: General workflow for this compound extraction and purification.

Steam_Distillation_Detail Plant_Material 1. Plant Material Preparation (Chopping/Grinding) Distillation_Apparatus 2. Steam Distillation Plant_Material->Distillation_Apparatus Condensation 3. Condensation Distillation_Apparatus->Condensation Vapor Separation 4. Phase Separation (Separatory Funnel) Condensation->Separation Distillate (Oil + Hydrosol) Drying 5. Drying with Na2SO4 Separation->Drying Oil Layer Crude_Oil Crude Essential Oil Drying->Crude_Oil

Caption: Detailed steps of the steam distillation process.

Purification_Options cluster_distillation Option A: Fractional Distillation cluster_hplc Option B: Preparative HPLC Crude_Oil Crude Essential Oil Vacuum_Distillation Vacuum Fractional Distillation Crude_Oil->Vacuum_Distillation Nerol_Fraction This compound-Enriched Fraction Vacuum_Distillation->Nerol_Fraction Prep_HPLC Preparative HPLC Nerol_Fraction->Prep_HPLC High_Purity_this compound High-Purity this compound Prep_HPLC->High_Purity_this compound

Caption: Purification pathways for isolating this compound.

References

Application Notes and Protocols: Chemical Synthesis of Nerol from Linalool or Myrcene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a monoterpene alcohol, is a valuable fragrance and flavor compound with a fresh, sweet, rose-like scent. It is a key intermediate in the synthesis of other fragrance chemicals and has applications in the pharmaceutical industry. This document provides detailed application notes and protocols for the chemical synthesis of this compound from two common starting materials: linalool and myrcene. The protocols are based on established chemical transformations and provide quantitative data and mechanistic insights to aid researchers in the successful synthesis and purification of this compound.

Synthesis of this compound from Linalool via Isomerization

The synthesis of this compound from linalool involves the isomerization of the tertiary allylic alcohol to the primary allylic alcohol. This transformation can be achieved using various catalytic systems, including transition metal complexes and Lewis acids.

Protocol 1: Vanadium-Catalyzed Isomerization of Linalool

This protocol is based on a one-step method utilizing a transition metal catalyst and a boric acid ester as an auxiliary agent, which has been shown to achieve high selectivity.[1]

Materials:

  • Linalool (purity > 95%)

  • Vanadium(V) oxytriisopropoxide or other suitable vanadium catalyst

  • Boric acid polyethylene glycol ester or pentaerythritol borate

  • Nitrogen gas

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Distillation apparatus

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add linalool.

  • Add the vanadium catalyst (0.1–1.0% by mass relative to linalool) and the boric acid ester auxiliary agent (30–150% by mass relative to linalool).[1]

  • Heat the reaction mixture to 150-180°C under a nitrogen atmosphere.[2]

  • Maintain the temperature and stir the reaction for 3-12 hours.[1] Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by vacuum distillation to separate this compound from unreacted linalool and other byproducts.[2]

Quantitative Data:

ParameterValueReference
Starting Material Linalool
Catalyst Vanadium oxide
Auxiliary Agent Pentaerythritol borate
Temperature 180°C
Reaction Time 10 hours
Linalool Conversion > 60%
Selectivity for this compound/Geraniol > 95%
Protocol 2: Ferric Chloride Catalyzed Isomerization of Linalool

This method employs a common Lewis acid, ferric chloride, to catalyze the isomerization.

Materials:

  • Linalool

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve linalool (3 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add ferric chloride hexahydrate (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Quantitative Data:

Starting MaterialCatalystSolventProduct DistributionReference
LinaloolFeCl₃·6H₂O (2 equiv.)Anhydrous CH₃CNGeraniol (trace), this compound (not specified), α-Terpineol (predominant)

Note: While this method can produce this compound, it may also lead to the formation of other isomers and cyclization products like α-terpineol as the major product.

Reaction Mechanism: Isomerization of Linalool

The isomerization of linalool to this compound and geraniol is believed to proceed through different mechanisms depending on the catalyst used.

  • Vanadium-Catalyzed Mechanism: The reaction likely involves the formation of a vanadate ester intermediate with linalool. This is followed by a-sigmatropic rearrangement, a pericyclic reaction that proceeds through a cyclic transition state, to yield the corresponding vanadate esters of geraniol and this compound. Subsequent hydrolysis liberates the desired primary alcohols. The rate-determining step is thought to be the rearrangement of the coordinated linalyl ligand to the geranyl/neryl ligands, possibly via a reduction-oxidation mechanism.

  • Acid-Catalyzed Mechanism: In the presence of a Lewis acid like ferric chloride, the reaction is initiated by the coordination of the acid to the hydroxyl group of linalool, making it a better leaving group. Departure of water generates a tertiary carbocation, which is resonance-stabilized. This carbocation can then be attacked by water at the primary position to form this compound (and its E-isomer, geraniol).

Linalool_Isomerization Linalool Linalool Intermediate Vanadate Ester Intermediate or Carbocation Intermediate Linalool->Intermediate Catalyst (Vanadium or Acid) This compound This compound Intermediate->this compound Rearrangement Geraniol Geraniol Intermediate->Geraniol Rearrangement caption Figure 1. Simplified workflow for the isomerization of linalool to this compound.

Figure 1. Simplified workflow for the isomerization of linalool to this compound.

Synthesis of this compound from Myrcene

The industrial synthesis of this compound from myrcene is a multi-step process that involves the hydrochlorination of myrcene, followed by esterification and saponification.

Protocol 3: Multi-step Synthesis of this compound from Myrcene

This protocol details the conversion of myrcene to a mixture of this compound and geraniol.

Materials:

  • Myrcene

  • Anhydrous hydrogen chloride (HCl) gas

  • Cuprous chloride (CuCl) (catalyst)

  • Sodium acetate (anhydrous)

  • Triethylamine or another nitrogen base

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hexane or other suitable organic solvent

  • Standard laboratory glassware for gas handling and reflux

Procedure:

Step 1: Hydrochlorination of Myrcene

  • In a reaction vessel equipped for gas inlet and cooling, charge myrcene and a catalytic amount of cuprous chloride.

  • Cool the mixture to 0-10°C.

  • Bubble anhydrous hydrogen chloride gas through the mixture while maintaining the temperature. The addition of HCl is typically performed in the presence of a small amount of an organic quaternary ammonium salt to improve the selectivity for the desired chlorides.

  • Monitor the reaction until the desired amount of HCl has been absorbed. This step yields a mixture of geranyl, neryl, and linalyl chlorides.

Step 2: Esterification with Sodium Acetate

  • To the crude chloride mixture from Step 1, add anhydrous sodium acetate and a nitrogen base such as triethylamine.

  • Heat the mixture with stirring. This reaction converts the chlorides to their corresponding acetates (geranyl acetate, neryl acetate, and linalyl acetate).

Step 3: Saponification to this compound and Geraniol

  • To the crude acetate mixture, add a solution of sodium hydroxide in ethanol.

  • Heat the mixture to reflux for several hours to saponify the esters.

  • After saponification, cool the reaction mixture and add water.

  • Separate the organic layer, which contains the mixture of this compound, geraniol, and linalool.

  • Wash the organic layer with water to neutrality.

  • Dry the organic layer over an anhydrous drying agent.

  • The final mixture of alcohols can be separated by fractional distillation under reduced pressure to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Starting Material Myrcene
Reagents HCl, Sodium Acetate, NaOH
Overall Yield (this compound + Geraniol) 71.3%
Purity of this compound/Geraniol mixture 95-96%
Reaction Pathway: Myrcene to this compound

The conversion of myrcene to this compound follows a well-defined reaction sequence.

Myrcene_to_this compound Myrcene Myrcene Chlorides Mixture of Geranyl, Neryl, and Linalyl Chlorides Myrcene->Chlorides HCl, CuCl Acetates Mixture of Geranyl, Neryl, and Linalyl Acetates Chlorides->Acetates Sodium Acetate Alcohols Mixture of this compound, Geraniol, and Linalool Acetates->Alcohols NaOH, Ethanol (Saponification) This compound This compound (purified) Alcohols->this compound Fractional Distillation caption Figure 2. Reaction pathway for the synthesis of this compound from myrcene.

Figure 2. Reaction pathway for the synthesis of this compound from myrcene.

Concluding Remarks

The synthesis of this compound from both linalool and myrcene offers viable routes for researchers and industry professionals. The choice of starting material and synthetic method will depend on factors such as cost, desired purity, and available equipment. The provided protocols and data offer a solid foundation for the laboratory-scale synthesis of this important fragrance and flavor compound. Careful control of reaction conditions and purification techniques are crucial for obtaining high yields and purity of this compound. Further optimization of these protocols may be possible based on specific laboratory conditions and analytical capabilities.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Nerol and Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nerol and Geraniol are isomeric monoterpene alcohols that are valuable compounds in the fragrance, flavor, and pharmaceutical industries. Traditionally synthesized through liquid-phase reactions, a solid-phase approach offers potential advantages in terms of reduced solvent usage, easier product purification, and improved sustainability.[1][2] This document outlines a detailed protocol for the solid-phase synthesis of this compound and Geraniol based on a mechanochemical approach utilizing a ball mill reactor. The primary reactants for this synthesis are citral, paraformaldehyde, and sodium hydroxide, with a phosphonium salt acting as an auxiliary agent.[1][2]

Principle of the Method

The solid-phase synthesis of this compound and Geraniol is achieved through a base-catalyzed reaction of citral with a formaldehyde source (paraformaldehyde) under mechanical milling conditions. The use of a ball mill provides the necessary energy to initiate and drive the reaction in the absence of a solvent. A quaternary phosphonium salt is employed as a phase-transfer catalyst to facilitate the reaction between the solid reactants. The reaction is followed by a series of work-up steps including screening, centrifugation, washing, and finally, distillation to isolate and purify the this compound and Geraniol products.[1]

Quantitative Data Summary

The following tables present illustrative data for the solid-phase synthesis of this compound and Geraniol. Researchers should note that actual yields and purity will vary depending on the specific experimental conditions and optimization.

Table 1: Reaction Parameters and Product Yields

ParameterValue
Reactants
Citral1.0 eq
Paraformaldehyde1.5 eq
Sodium Hydroxide1.5 eq
Quaternary Phosphonium Salt0.05 eq
Reaction Conditions
Ball Mill Speed400 rpm
Milling Time3 hours
Temperature75-85 °C
Product Yields
Combined this compound & Geraniol Yield85% (Illustrative)
This compound to Geraniol Ratio~ 40:60 (Illustrative)

Table 2: Purity Analysis of Synthesized Terpenols

ProductPurity (by GC-MS)
This compound>95% (Illustrative)
Geraniol>97% (Illustrative)

Experimental Protocol

Materials and Reagents:

  • Citral (95% purity)

  • Paraformaldehyde

  • Sodium Hydroxide (pellets)

  • Tetrabutylphosphonium Bromide (or other suitable quaternary phosphonium salt)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate

Equipment:

  • Planetary Ball Mill or other suitable high-energy ball mill

  • Stainless steel grinding jars and balls

  • Heating mantle for the grinding jar

  • Vibratory sieve

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

1. Preparation of the Solid-Phase Reaction Mixture: a. In a fume hood, carefully weigh and add sodium hydroxide pellets and paraformaldehyde to a stainless steel grinding jar. b. Add the quaternary phosphonium salt to the jar. c. Add the grinding balls to the jar. d. Seal the grinding jar and mill the contents for 10 minutes at a moderate speed to create a homogenous solid mixture.

2. Solid-Phase Synthesis in the Ball Mill: a. After the initial milling, open the jar and add the liquid citral to the solid mixture. b. Securely seal the grinding jar and place it in the ball mill. c. Begin milling at a speed of approximately 400 rpm. The reaction is exothermic, and the temperature should be monitored and maintained between 75-85 °C. If necessary, use a cooling system to control the temperature. d. Continue milling for a total of 3 hours to ensure the reaction goes to completion.

3. Post-Reaction Work-up and Product Isolation: a. After the reaction is complete, allow the grinding jar to cool to room temperature. b. Open the jar in a well-ventilated fume hood and remove the grinding balls. c. The resulting product is a slurry. Transfer the slurry from the jar. d. Screening: Pass the slurry through a vibratory sieve to separate the solid by-products. e. Centrifugation and Washing: i. Transfer the collected liquid to centrifuge tubes. ii. Centrifuge the mixture to further separate any remaining solids. iii. Decant the supernatant containing the product. iv. Wash the solid pellet with a small amount of diethyl ether and centrifuge again. Combine the supernatant with the previously collected liquid. f. Extraction: i. Transfer the combined organic layers to a separatory funnel. ii. Wash the organic layer sequentially with deionized water and a saturated brine solution. iii. Dry the organic layer over anhydrous sodium sulfate. g. Solvent Removal: Remove the diethyl ether using a rotary evaporator.

4. Purification by Distillation: a. The crude product is a mixture of this compound and Geraniol. b. Purify and separate the isomers by fractional distillation under reduced pressure. c. Collect the fractions corresponding to the boiling points of this compound and Geraniol.

Characterization:

  • Confirm the identity and purity of the synthesized this compound and Geraniol using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Solid_Phase_Synthesis_Workflow A 1. Prepare Solid Reactants (NaOH, Paraformaldehyde, Phosphonium Salt) B 2. Initial Milling (Homogenization) A->B C 3. Add Citral B->C D 4. Solid-Phase Reaction (Ball Milling, 75-85°C, 3h) C->D E 5. Cooling and Extraction of Slurry D->E F 6. Separation of Solids (Sieving and Centrifugation) E->F G 7. Liquid-Liquid Extraction and Washing F->G H 8. Drying and Solvent Removal G->H I 9. Fractional Distillation H->I J This compound I->J K Geraniol I->K

Caption: Experimental workflow for the solid-phase synthesis of this compound and Geraniol.

References

Application Notes and Protocols for the Purification of Nerol using Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a monoterpenoid alcohol, is a valuable compound in the fragrance, flavor, and pharmaceutical industries, known for its fresh, sweet, rose-like aroma.[1] It is a geometric isomer of geraniol, and they often occur together in essential oils. The separation of this compound from geraniol is challenging due to their very similar boiling points.[2] Fractional distillation, particularly under vacuum, is a key technique for the purification of this compound from crude mixtures or essential oil fractions.[3][4]

This document provides detailed application notes and protocols for the purification of this compound using vacuum fractional distillation. It includes information on the physical properties of this compound and geraniol, a comprehensive experimental protocol, and methods for purity analysis by gas chromatography.

Data Presentation

A summary of the key physical properties of this compound and its common isomer, geraniol, is presented in Table 1. The close boiling points highlight the necessity for high-efficiency fractional distillation for their separation.

Table 1: Physical Properties of this compound and Geraniol

PropertyThis compoundGeraniolReference(s)
Molecular FormulaC₁₀H₁₈OC₁₀H₁₈O[5]
Molar Mass154.25 g/mol 154.25 g/mol
Boiling Point (atm)224-225 °C229-230 °C
Boiling Point (reduced pressure)103-105 °C @ 9 mmHg~110-112 °C @ 10 mmHg
Density~0.876 g/mL~0.889 g/mL
AppearanceColorless oily liquidColorless to pale-yellow oily liquid
OdorSweet, fresh, rose-likeRose-like, floral

Experimental Protocols

Vacuum Fractional Distillation of this compound

This protocol describes a laboratory-scale procedure for the purification of this compound from a mixture containing geraniol and other impurities.

3.1.1. Materials and Equipment

  • Starting Material: A mixture containing this compound and geraniol (e.g., from a commercial supplier or a pre-fractionated essential oil).

  • Distillation Flask: Round-bottom flask (size dependent on the volume of the starting material).

  • Fractionating Column: A high-efficiency vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or structured packing) with a length of at least 50 cm.

  • Distillation Head: With a condenser and a distillation adapter for fraction collection.

  • Receiving Flasks: Multiple round-bottom flasks for collecting different fractions.

  • Heating Mantle: With a stirrer function.

  • Vacuum Pump: Capable of achieving and maintaining a pressure of 5-10 mmHg.

  • Manometer: To monitor the vacuum pressure.

  • Thermometer: To measure the vapor temperature at the distillation head.

  • Glass Wool or Boiling Chips: To ensure smooth boiling.

  • Cold Trap: To protect the vacuum pump from volatile organic compounds.

  • Standard laboratory glassware and clamps.

3.1.2. Procedure

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

    • Charge the distillation flask with the this compound-containing mixture (do not fill more than two-thirds of its capacity).

    • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic operation.

    • Connect the vacuum pump to the distillation apparatus through a cold trap.

  • Distillation Process:

    • Start the vacuum pump and slowly evacuate the system to a pressure of 5-10 mmHg.

    • Once the desired pressure is stable, begin heating the distillation flask using the heating mantle with stirring.

    • Carefully observe the mixture as it begins to boil. Adjust the heating rate to achieve a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature at the distillation head. The initial fractions will likely contain more volatile impurities and should be collected separately.

    • As the distillation progresses, the temperature will rise. Collect fractions based on the vapor temperature. The this compound-rich fraction is expected to distill at a lower temperature than the geraniol-rich fraction. Based on available data, the this compound fraction can be expected in the range of 103-105 °C at 9 mmHg.

    • Collect several small fractions and label them sequentially.

    • After the this compound-rich fraction has been collected, the temperature at the head will likely rise further, indicating the distillation of geraniol.

    • Once the desired fractions are collected, or if the distillation rate drops significantly, turn off the heating mantle and allow the apparatus to cool down under vacuum.

    • Slowly release the vacuum before disassembling the apparatus.

  • Fraction Analysis:

    • Analyze the collected fractions for their this compound and geraniol content using Gas Chromatography (GC-FID or GC-MS) as described in the analytical protocol below.

    • Combine the fractions with the highest this compound purity.

Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of this compound and geraniol in the collected fractions.

3.2.1. Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A polar capillary column is recommended for good separation of the isomers. A common choice is a DB-Wax or similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 5 °C/min.

    • Hold: Hold at 220 °C for 10 minutes.

  • Detector Temperature (FID): 280 °C.

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3.2.2. Sample Preparation and Analysis

  • Prepare a dilute solution of each collected fraction in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram and/or mass spectrum.

  • Identify the peaks corresponding to this compound and geraniol by comparing their retention times and mass spectra with those of pure standards.

  • Calculate the relative purity of this compound in each fraction by determining the peak area percentage.

Mandatory Visualization

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis & Final Product start Start flask Charge Distillation Flask start->flask column Assemble Fractionating Column flask->column vacuum Connect Vacuum System column->vacuum heat Position Heating Mantle vacuum->heat evacuate Evacuate System (5-10 mmHg) heat->evacuate heating Begin Heating & Stirring evacuate->heating collect_fore Collect Forerun (low boilers) heating->collect_fore collect_this compound Collect this compound Fraction (e.g., 103-105°C @ 9 mmHg) collect_fore->collect_this compound collect_geraniol Collect Geraniol Fraction (higher temp) collect_this compound->collect_geraniol cool Cool Down collect_geraniol->cool analyze Analyze Fractions by GC cool->analyze combine Combine High-Purity Fractions analyze->combine end Purified this compound combine->end

Caption: Workflow for the purification of this compound by vacuum fractional distillation.

Concluding Remarks

The successful purification of this compound by fractional distillation is highly dependent on the efficiency of the fractionating column and the precise control of distillation parameters, particularly pressure and temperature. The use of a high-efficiency packed or Vigreux column under reduced pressure is crucial for separating this compound from its isomer, geraniol. The provided protocols offer a robust starting point for researchers to optimize the purification of this compound for their specific applications. Purity assessment of the collected fractions by gas chromatography is an essential final step to ensure the quality of the purified product.

References

Application Note: Quantitative Analysis of Nerol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol is a naturally occurring monoterpene alcohol with a fresh, sweet, rose-like citrus aroma. It is a key constituent in many essential oils, including neroli, lemongrass, and palmarosa, and is widely utilized in the fragrance, flavor, and pharmaceutical industries. Accurate quantification of this compound is critical for the quality control of raw materials, formulation development, and stability testing of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices. This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle

The method employs Gas Chromatography (GC) to separate this compound from other components in the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compounds are introduced into a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). For quantitative analysis, the MS is operated in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific ions characteristic of this compound and the internal standard.[1][2] The concentration of this compound is determined by comparing the peak area ratio of this compound to a known concentration of an internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (or Ethyl Acetate), HPLC grade or equivalent.

  • Standards: this compound (≥98% purity), Internal Standard (IS) such as Diphenyl Oxide, Tridecane, or deuterated this compound ([²H₇]-nerol).[3][4][5]

  • Gases: Helium (carrier gas, 99.999% purity).

Standard and Sample Preparation

2.1. Stock Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Diphenyl Oxide) into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

2.2. Calibration Standards

Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve a concentration range of approximately 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).

2.3. Sample Preparation

  • Liquid Samples (e.g., Essential Oils): Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask. Add a known amount of the internal standard stock solution to achieve a final concentration similar to that in the calibration standards. Dilute to the mark with hexane.

  • Solid or Semi-Solid Samples: An appropriate extraction method, such as liquid-solid extraction with hexane, should be employed. The resulting extract is then treated as a liquid sample.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

SIM Ion Selection for this compound:

  • Quantifier Ion: m/z 93

  • Qualifier Ions: m/z 68, 121

(Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard solution of this compound in full scan mode to identify the most abundant and specific ions.)

Data Analysis and Quantification
  • Calibration Curve: Inject the prepared calibration standards into the GC-MS system.

  • Peak Integration: Integrate the peak areas for this compound and the internal standard at their respective retention times.

  • Response Factor Calculation: Calculate the response factor (RF) for each calibration level using the following formula: RF = (Area_this compound / Concentration_this compound) / (Area_IS / Concentration_IS)

  • Linearity: Plot the peak area ratio (Area_this compound / Area_IS) against the concentration of this compound. The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be > 0.995.

  • Sample Analysis: Inject the prepared sample solution.

  • Quantification: Calculate the concentration of this compound in the sample using the established calibration curve and the following formula: Concentration_this compound (µg/mL) = (Area_Nerol_Sample / Area_IS_Sample) * (1 / Slope_of_Curve)

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of this compound and similar terpenes by GC-MS.

ParameterTypical ValueReference
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Note: These values are indicative and should be experimentally determined for each specific laboratory setup and matrix.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_sol Stock Solution Preparation cal_std Calibration Standard Preparation stock_sol->cal_std Dilution sample_prep Sample Preparation stock_sol->sample_prep Spiking IS gcms_analysis GC-MS Analysis (SIM Mode) cal_std->gcms_analysis sample_prep->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quantification Quantification of this compound peak_integration->quantification cal_curve->quantification

Caption: Experimental workflow for the quantification of this compound by GC-MS.

logical_relationship cluster_method GC-MS Method Components cluster_output Output & Calculation Sample Sample with This compound GC Gas Chromatography (Separation) Sample->GC IS Internal Standard (Known Conc.) IS->GC MS Mass Spectrometry (Detection - SIM) GC->MS Area_this compound Peak Area of this compound MS->Area_this compound Area_IS Peak Area of IS MS->Area_IS Ratio Area Ratio (this compound/IS) Area_this compound->Ratio Area_IS->Ratio Result This compound Concentration Ratio->Result Cal_Curve Calibration Curve Cal_Curve->Result

Caption: Logical relationship of key components in the GC-MS quantification of this compound.

References

Application Notes and Protocols: Nerol as a Fragrance Ingredient in Perfumery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nerol is an acyclic monoterpene alcohol, specifically the cis-isomer of geraniol, that serves as a fundamental building block in perfumery.[1] With the chemical formula C₁₀H₁₈O, it is naturally present in numerous essential oils, including neroli, lemongrass, palmarosa, and clary sage.[1][2][3] Its name is derived from its discovery in neroli oil, which is extracted from the blossoms of the bitter orange tree.[4] Valued for its unique olfactory profile, this compound imparts a fresh, sweet, and floral character to fragrance compositions, distinct from its more common trans-isomer, geraniol. These application notes provide detailed protocols and data for researchers, scientists, and formulation professionals on the effective use of this compound in perfumery.

Physicochemical and Olfactory Properties

This compound is a colorless to pale yellow oily liquid with a distinct aroma. Its physical and chemical properties are critical for its handling, formulation, and performance in various applications.

Data Presentation: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name (2Z)-3,7-Dimethylocta-2,6-dien-1-ol
CAS Number 106-25-2
FEMA Number 2770
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow oily liquid
Boiling Point 224-225 °C (at 745 mmHg)
Flash Point 96 - 99 °C
Density ~0.872 - 0.881 g/cm³ at 20°C
Solubility Soluble in alcohols and oils; slightly soluble in water
Vapor Pressure 0.0158 mmHg @ 23°C
Tenacity on Smelling Strip > 40 hours

Olfactory Profile

This compound is classified as a middle note in perfumery. Its scent is predominantly floral and citrusy, often described as a fresh, sweet rose with significant neroli and citrus (lemon/lime) facets. A key characteristic that distinguishes this compound from geraniol is its unique "wet seashore" or marine quality, which provides a watery, transparent freshness to compositions. It is considered greener and less heavy than geraniol, making it ideal for adding brightness and a natural feel to floral accords.

Applications in Fragrance Formulations

This compound is a versatile ingredient used across a wide range of fragrance types. Its primary function is to enhance floral and citrus compositions, adding freshness, radiance, and complexity.

Key Applications:

  • Rose Accords: It imparts a fresh, dewy, and natural character that cannot be achieved with other rose alcohols like geraniol or citronellol.

  • Neroli and Orange Blossom: As a namesake component, it is vital for recreating authentic neroli and orange blossom fragrances.

  • White Florals: this compound is used extensively in magnolia, jasmine, lilac, and muguet accords to provide a clean, transparent floralcy.

  • Eau de Cologne: It blends exceptionally well with citrus oils (bergamot, petitgrain) and is a key ingredient in classic and modern colognes.

  • Functional Perfumery: this compound is used in personal care products like lotions, shampoos, and soaps, as well as in household items such as air fresheners and candles.

Data Presentation: Recommended Usage Levels of this compound

Application TypeConcentration Range (%)References
Fine Fragrance (Parfum, EdT) 0.1 - 5.0%
Perfume Compounds (General) 0.1 - 8.0% (Average ~1.7%)
Functional Products (e.g., lotions, soaps) 0.05 - 2.0%
Maximum Recommended Use Up to 20% in fragrance concentrate

Visualization: Olfactory Blending Profile of this compound

The following diagram illustrates the synergistic blending relationships between this compound and other common fragrance families and materials.

Nerol_Blending_Profile cluster_families Fragrance Families cluster_ingredients Key Blending Ingredients This compound This compound Citrus Citrus This compound->Citrus Brightens Floral Floral This compound->Floral Freshens Woody Woody This compound->Woody Lifts Green Green This compound->Green Enhances Bergamot Bergamot Citrus->Bergamot Petitgrain Petitgrain Citrus->Petitgrain Rose_Oxide Rose Oxide Floral->Rose_Oxide Citronellol Citronellol Floral->Citronellol Geraniol Geraniol Floral->Geraniol PEA Phenyl Ethyl Alcohol Floral->PEA Jasmine_Abs Jasmine Absolute Floral->Jasmine_Abs Linalool Linalool Floral->Linalool

Caption: Logical relationships of this compound with key fragrance families and ingredients.

Performance and Stability

This compound demonstrates good stability in typical fragrance carriers, particularly alcoholic solutions, making it well-suited for eau de toilette and parfum formulations. However, its chemical structure makes it more susceptible to acid-catalyzed cyclization than its isomer, geraniol. This reaction can alter the olfactory profile. Therefore, careful pH control is necessary in formulations, especially in acidic products where stability may be compromised.

Visualization: Experimental Workflow for Stability Testing

This workflow outlines the process for assessing the stability of this compound in a fragrance base under various conditions.

Stability_Testing_Workflow prep Prepare Fragrance Base (with this compound at X%) sample Divide into Samples (Control + Test Conditions) prep->sample cond_a Condition A: 40°C, Dark sample->cond_a cond_b Condition B: 4°C, Dark sample->cond_b cond_c Condition C: 25°C, UV Light sample->cond_c control Control: 25°C, Dark sample->control incubate Incubate for 1, 2, 4, 8 weeks cond_a->incubate cond_b->incubate cond_c->incubate control->incubate analysis Analysis at Each Time Point incubate->analysis gcms GC-MS Analysis (Chemical Integrity) analysis->gcms sensory Sensory Evaluation (Olfactory Profile) analysis->sensory report Compile Stability Report gcms->report sensory->report

Caption: Workflow for evaluating the chemical and olfactory stability of this compound.

Experimental Protocols

Protocol 4.1: Olfactory Evaluation of this compound

  • Objective: To systematically evaluate the olfactory characteristics of a this compound sample over time.

  • Materials:

    • This compound sample (e.g., 10% solution in ethanol).

    • Standard perfumer's smelling strips (blotters).

    • Timer.

    • Odor-free environment.

  • Methodology:

    • Dip a clean smelling strip approximately 1 cm into the this compound solution.

    • Remove the strip and allow the solvent to evaporate for 10-15 seconds.

    • Initial Evaluation (Top Note): Wave the strip 2-3 cm from the nose and record initial impressions. Note the fresh, citrus, and green characteristics.

    • Mid-Stage Evaluation (Heart Note): Evaluate the strip again at 5 minutes, 30 minutes, and 2 hours. Record the development of the floral (rose, neroli) and marine notes.

    • Dry-Down Evaluation (Base Note): Evaluate the strip at 4, 8, and 24 hours to assess tenacity and the evolution of the scent profile. Note any changes or remaining characteristics.

    • Compare findings with a reference sample of geraniol to clearly identify the unique fresh and "wet" facets of this compound.

Protocol 4.2: Evaluation of this compound in a Simple Eau de Cologne Base

  • Objective: To assess the impact of this compound on a classic fragrance structure.

  • Materials:

    • This compound.

    • Bergamot oil.

    • Lemon oil.

    • Petitgrain oil.

    • Ethanol (perfumer's grade).

    • Glass beakers, pipettes, and sample vials.

  • Methodology:

    • Prepare two formulations: a Control Base and a Test Base.

      • Control Base (10g): Bergamot (2g), Lemon (1g), Petitgrain (0.5g), Ethanol (6.5g).

      • Test Base (10g): Bergamot (2g), Lemon (1g), Petitgrain (0.5g), This compound (0.5g) , Ethanol (6.0g).

    • Mix both solutions until homogenous and allow them to macerate for at least 48 hours in a cool, dark place.

    • Evaluate both formulations on smelling strips and on skin.

    • Analysis: Compare the two versions. Note how this compound in the Test Base adds a floral freshness, brightens the citrus top notes, and potentially increases the longevity of the heart.

Protocol 4.3: pH Stability Assessment

  • Objective: To observe the impact of an acidic environment on the stability of this compound.

  • Materials:

    • This compound (10% solution in ethanol).

    • Two fragrance bases: one buffered to pH 7.0 (neutral) and one buffered to pH 4.5 (acidic) using a citrate buffer.

    • GC-MS equipment.

    • Incubator set to 40°C.

  • Methodology:

    • Add the this compound solution to both the neutral and acidic bases to achieve a final concentration of 1% this compound.

    • Take an initial sample (T=0) from both batches for GC-MS analysis to determine the initial concentration of this compound.

    • Store both batches in sealed containers in an incubator at 40°C to accelerate aging.

    • Withdraw samples at 1, 2, and 4 weeks.

    • Analyze the samples via GC-MS to quantify the remaining percentage of this compound and identify any degradation products (e.g., cyclic terpenes).

    • Analysis: Compare the degradation rate of this compound in the acidic base versus the neutral base to quantify its instability in low-pH systems.

Safety and Regulatory Information

This compound is considered safe for use in cosmetic and fragrance formulations when used within recommended concentrations. However, it is classified as a flammable liquid and can cause skin irritation or allergic reactions in sensitive individuals. Commercial grades of this compound may contain geraniol, a known allergen.

Data Presentation: Safety Profile of this compound

ParameterInformationReferences
GHS Classification Flammable Liquid; May cause skin irritation/allergic skin reaction; Causes serious eye damage.
IFRA Standard Not restricted by IFRA 51st Amendment for Category 4 (Fine Fragrance).
Allergen Status Pure this compound is not listed as an allergen, but may contain allergenic impurities like geraniol and citral.
Handling Precautions Use protective gloves and eyewear. Ensure proper ventilation. Store in a cool, dry place away from heat and light.
Environmental Profile Not considered Persistent, Bioaccumulative, and Toxic (PBT).

Synthesis and Isomerism

This compound is the cis- or (Z)-isomer of 3,7-dimethylocta-2,6-dien-1-ol. Its trans- or (E)-isomer is geraniol. This stereochemical difference is responsible for their distinct olfactory properties despite having the same molecular formula and weight. Synthetically, this compound can be produced via the pyrolysis of beta-pinene to yield myrcene, which is then converted through several steps into a mixture of alcohols from which this compound is separated by distillation.

Visualization: Isomeric Relationship of this compound and Geraniol

This diagram shows the structural difference between the cis (this compound) and trans (Geraniol) isomers.

Isomer_Relationship cluster_this compound This compound (cis-isomer) cluster_geraniol Geraniol (trans-isomer) nerol_label CH₂OH nerol_c1 nerol_c2 nerol_c1->nerol_c2 C=C nerol_c2->nerol_label nerol_c3 nerol_c2->nerol_c3 nerol_c4 nerol_c3->nerol_c4 nerol_c5 nerol_c4->nerol_c5 C=C nerol_c6 geraniol_label CH₂OH geraniol_c1 geraniol_c2 geraniol_c1->geraniol_c2 C=C geraniol_c3 geraniol_c2->geraniol_c3 geraniol_c3->geraniol_label geraniol_c4 geraniol_c3->geraniol_c4 geraniol_c5 geraniol_c4->geraniol_c5 C=C geraniol_c6 note Note: DOT language has limitations for precise chemical structures. This diagram conceptually illustrates the cis/trans difference at the C2-C3 double bond.

Caption: Conceptual depiction of the cis (this compound) vs. trans (Geraniol) isomerism.

References

Application Notes and Protocols: Nerol as a Versatile Precursor for Terpenoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various valuable terpenoids using nerol as a starting material. Both chemical and biotechnological (biotransformation) methods are described, offering flexibility for different research and development needs. The protocols are designed to be reproducible and include information on reaction conditions, product isolation, and quantitative analysis.

Chemical Synthesis of Terpenoids from this compound

This compound's unique chemical structure, featuring a cis-allylic alcohol, makes it an excellent precursor for a variety of chemical transformations, including esterification and acid-catalyzed cyclization.

Synthesis of Neryl Acetate via Esterification

Neryl acetate is a valuable fragrance and flavor compound with a sweet, floral, and citrusy aroma. It can be synthesized from this compound through esterification with acetic anhydride.

Reaction Scheme:

ParameterValueReference
Catalyst Ion exchange resin (Lewatit® GF 101)[1]
Molar Ratio (this compound:Acetic Anhydride) 1:4[1]
Catalyst Loading 7% (w/w)[1]
Temperature 40°C[1]
Agitation Speed 250 rpm[1]
Reaction Time for Max. Combined Yield 30 minutes
This compound Conversion 98.11%
Neryl Acetate Selectivity 86.10%
Time for Complete this compound Conversion 40 minutes
Selectivity at Complete Conversion 82.34%

Materials:

  • This compound (3 mmol)

  • Acetic anhydride (12 mmol)

  • Ion exchange resin (Lewatit® GF 101) (7% by weight of total reactants)

  • Reaction vessel equipped with a magnetic stirrer and temperature control

Procedure:

  • To a clean, dry reaction vessel, add this compound (3 mmol) and acetic anhydride (12 mmol).

  • Add the ion exchange resin catalyst (7% w/w).

  • Set the agitation speed to 250 rpm.

  • Heat the reaction mixture to 40°C and maintain this temperature.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 10 minutes) and analyzing them by gas chromatography (GC).

  • After 30-40 minutes, the reaction should be complete.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The crude neryl acetate can be purified by vacuum distillation or column chromatography on silica gel.

Acid-Catalyzed Cyclization of this compound to α-Terpineol

α-Terpineol is a monoterpene alcohol with a pleasant lilac-like odor, widely used in fragrances and cosmetics. It can be synthesized from this compound via an acid-catalyzed intramolecular cyclization.

Reaction Scheme:

ParameterValueReference
Catalyst Ferric chloride hexahydrate (FeCl₃·6H₂O)
Solvent Acetonitrile
Molar Ratio (this compound:Catalyst) 1:2
Temperature Room Temperature
Reaction Time 4 hours
Major Product α-Terpineol

Materials:

  • This compound (3 mmol)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) (6 mmol)

  • Anhydrous acetonitrile (50 mL)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (3 mmol) and ferric chloride hexahydrate (6 mmol) in anhydrous acetonitrile (50 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude α-terpineol can be purified by column chromatography on silica gel.

Biotransformation of this compound to Other Terpenoids

Biotransformation offers an environmentally friendly and highly selective alternative to chemical synthesis for the production of terpenoids. Fungi such as Aspergillus niger and Penicillium chrysogenum have been shown to effectively convert this compound into valuable products like linalool and α-terpineol.

Biotransformation of this compound using Aspergillus niger

Aspergillus niger is a versatile fungus capable of performing a variety of biotransformations on terpenoids. In the case of this compound, it primarily yields linalool and α-terpineol.

MicroorganismSubstrateMajor ProductsConversion/YieldReference
Aspergillus niger (liquid culture)This compoundLinalool, α-TerpineolNot specified
Aspergillus niger (sporulated surface culture)This compoundLinalool, α-Terpineol, LimoneneNot specified
Penicillium chrysogenumThis compoundα-TerpineolNot specified
Penicillium rugulosumThis compoundLinaloolNot specified

Materials and Media:

  • Aspergillus niger strain

  • Potato Dextrose Agar (PDA) for fungal cultivation

  • Submerged fermentation medium (e.g., Czapek-Dox broth or a custom medium)

  • This compound

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Protocol:

  • Inoculum Preparation:

    • Grow Aspergillus niger on a PDA plate at 28-30°C for 5-7 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the plate and gently scraping the surface to release the spores.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

  • Fermentation:

    • Prepare the submerged fermentation medium in Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate the sterile medium with the prepared A. niger spore suspension.

    • Incubate the flasks in a shaking incubator at 28-30°C and 150-200 rpm for 2-3 days to allow for mycelial growth.

    • After the initial growth phase, add this compound to the culture. The concentration of this compound should be optimized to avoid toxicity to the fungus (typically in the range of 0.1-1.0 g/L).

    • Continue the incubation under the same conditions for an additional 3-7 days.

  • Extraction and Analysis:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Extract the fungal biomass separately after homogenization to release intracellular products.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the biotransformation products.

    • Purify the desired products using column chromatography or preparative GC.

Biotransformation of this compound using Penicillium chrysogenum

Penicillium chrysogenum is another fungus known for its ability to biotransform this compound, primarily yielding α-terpineol.

The protocol for biotransformation with Penicillium chrysogenum is similar to that for Aspergillus niger.

Materials and Media:

  • Penicillium chrysogenum strain

  • PDA or a suitable medium for cultivation

  • Submerged fermentation medium

  • This compound

  • Organic solvent for extraction

Protocol:

  • Inoculum Preparation: Follow the same procedure as for Aspergillus niger to prepare a spore suspension of P. chrysogenum.

  • Fermentation:

    • Use a suitable submerged fermentation medium for P. chrysogenum.

    • Inoculate the medium and incubate at 25-28°C and 150-200 rpm for 2-3 days.

    • Add this compound to the culture and continue the fermentation for an additional 3-7 days.

  • Extraction and Analysis: Follow the same extraction and analysis procedure as described for the Aspergillus niger biotransformation.

Visualizing Synthetic Pathways and Workflows

Chemical Synthesis Pathways from this compound

chemical_synthesis This compound This compound NerylAcetate Neryl Acetate This compound->NerylAcetate Esterification AlphaTerpineol α-Terpineol This compound->AlphaTerpineol Acid-Catalyzed Cyclization AceticAnhydride Acetic Anhydride AceticAnhydride->NerylAcetate AcidCatalyst Acid Catalyst (e.g., FeCl3·6H2O) AcidCatalyst->AlphaTerpineol

Caption: Chemical synthesis pathways of neryl acetate and α-terpineol from this compound.

General Workflow for this compound Biotransformation

biotransformation_workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Inoculum Inoculum Preparation (Fungal Spore Suspension) Fermentation Submerged Fermentation (Fungal Growth) Inoculum->Fermentation Addthis compound Addition of this compound Fermentation->Addthis compound Incubation Incubation & Bioconversion Addthis compound->Incubation Extraction Extraction of Products Incubation->Extraction Analysis Analysis (GC-MS) Extraction->Analysis Purification Purification Analysis->Purification Product Linalool / α-Terpineol Purification->Product

Caption: General workflow for the biotransformation of this compound into other terpenoids.

References

Application Notes and Protocols for the Synthesis of Bioactive Nerol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various nerol derivatives, which are of significant interest in the fields of fragrance, flavor, and pharmaceutical development. This compound, a monoterpene alcohol, serves as a versatile starting material for the synthesis of a wide range of derivatives, including esters, ethers, and azides, many of which exhibit promising biological activities, such as antimicrobial and antimalarial properties.

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize the reaction conditions and outcomes for the synthesis of representative this compound derivatives.

Table 1: Synthesis of Neryl Esters

DerivativeAcylating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Neryl AcetateAcetic AnhydrideChromium/Molybdenum/Tungsten/Vanadium derivativeNone90-12016-24High[1]
Neryl AcetateAcetic AcidFe2O3-SO42-TolueneReflux495.4[2]
Neryl AcetateEthyl AcetateNovozyme 435None52.7291.6[3]
Neryl Acetate(z)-3,7-dimethyl-2,6-octadien-1-ol, TEMPO, iodobenzene diacetatepH 7 bufferAcetonitrile00.3387-89[2]
Oxygenated Neryl AcetateAcetic AnhydridePyridine, DMAPDichloromethaneRT12-[4]

Table 2: Characterization Data for Selected this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)Reference
This compoundC₁₀H₁₈O154.255.43 (t, 1H), 5.11 (t, 1H), 4.16 (d, 2H), 2.10 (q, 2H), 2.06 (q, 2H), 1.77 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)142.7, 132.0, 124.0, 122.8, 61.5, 32.2, 26.7, 25.7, 23.4, 17.7154 [M]⁺
Neryl AcetateC₁₂H₂₀O₂196.295.37 (t, 1H), 5.09 (t, 1H), 4.58 (d, 2H), 2.10-2.05 (m, 4H), 2.04 (s, 3H), 1.76 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)171.1, 144.5, 131.8, 123.7, 118.9, 61.3, 32.2, 26.7, 25.7, 23.4, 21.0, 17.7196 [M]⁺
8-Oxothis compoundC₁₀H₁₆O₂168.239.38 (s, 1H), 6.47 (d, 1H), 5.33 (t, 1H), 4.19 (d, 2H), 2.55 (t, 2H), 2.21 (q, 2H), 1.79 (s, 3H), 1.74 (s, 3H)194.3, 164.2, 141.5, 122.2, 118.8, 61.2, 41.0, 26.8, 23.3, 17.8168 [M]⁺

Experimental Protocols

Protocol 1: Synthesis of Neryl Acetate via Chemical Esterification

This protocol details the synthesis of neryl acetate using a solid superacid catalyst.

Materials:

  • This compound (15.4 g, 0.1000 mol)

  • Acetic acid (7.8 g, 0.1300 mol)

  • Fe₂O₃-SO₄²⁻ catalyst (0.5 g)

  • Toluene (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound, acetic acid, the Fe₂O₃-SO₄²⁻ catalyst, and toluene.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reaction at reflux for 4 hours. Toluene acts as a water-carrying agent to remove the water formed during the reaction, driving the equilibrium towards the product.

  • After 4 hours, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acetic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield neryl acetate. The reported esterification yield is 95.44%.

Protocol 2: Enzymatic Synthesis of Neryl Acetate

This protocol describes a solvent-free enzymatic approach for the synthesis of neryl acetate, which is considered a "natural" process.

Materials:

  • This compound

  • Ethyl acetate

  • Novozyme 435 (immobilized lipase B from Candida antarctica)

  • Glass reactor with a stirrer

  • Water bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • The optimal conditions determined for this reaction are a 1:12.6 molar ratio of this compound to ethyl acetate.

  • Add the calculated amounts of this compound and ethyl acetate to the glass reactor.

  • Add Novozyme 435 at a concentration of 2.6% (w/w) of the total reactants.

  • Place the reactor in a water bath set to 52.7°C.

  • Stir the reaction mixture.

  • The reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography.

  • Under these optimized conditions, a 91.6% conversion of this compound to neryl acetate with 100% selectivity can be achieved within 2 hours.

  • The product can be purified from the reaction mixture, and the immobilized enzyme can be recovered for reuse.

Protocol 3: Synthesis of this compound Ethers via Williamson Ether Synthesis

This is a general protocol for the synthesis of ethers from an alcohol and an alkyl halide, adapted for this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0°C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Synthesis of this compound from Precursors

Nerol_Synthesis cluster_start Starting Materials cluster_product Product Citral Citral This compound This compound Citral->this compound Reduction (e.g., NaBH4) Myrcene Myrcene Myrcene->this compound Hydrochlorination, Esterification, Hydrolysis Linalool Linalool Linalool->this compound Isomerization

Caption: Synthetic pathways to this compound from common precursors.

Workflow for this compound Derivative Synthesis

Nerol_Derivatives_Workflow cluster_reactions Derivatization Reactions cluster_reagents Key Reagents cluster_products Derivative Classes This compound This compound Esterification Esterification This compound->Esterification Etherification Etherification (Williamson Synthesis) This compound->Etherification Azide_Synthesis Azide Synthesis This compound->Azide_Synthesis Nerol_Ester This compound Esters Esterification->Nerol_Ester Nerol_Ether This compound Ethers Etherification->Nerol_Ether Nerol_Azide This compound Azides Azide_Synthesis->Nerol_Azide Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->Esterification Alkyl_Halide Alkyl Halide Alkyl_Halide->Etherification Azide_Source NaN3 / DPPA Azide_Source->Azide_Synthesis

Caption: General workflow for the synthesis of this compound derivatives.

References

Supercritical Carbon Dioxide (scCO₂) Extraction of Neroli Absolute: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neroli absolute, derived from the blossoms of the bitter orange tree (Citrus aurantium L. var. amara), is a highly valued substance in the fragrance, cosmetics, and pharmaceutical industries for its complex, sweet, and floral aroma, as well as its potential therapeutic properties. Traditional extraction methods, such as solvent extraction and hydrodistillation, can lead to thermal degradation of sensitive aromatic compounds and potential solvent contamination. Supercritical carbon dioxide (scCO₂) extraction has emerged as a green and efficient alternative, offering high purity and a more authentic aromatic profile by preserving delicate, heat-labile constituents. This document provides detailed application notes and protocols for the scCO₂ extraction of neroli absolute.

Supercritical CO₂ extraction utilizes carbon dioxide at a temperature and pressure above its critical point (31.1 °C and 73.8 bar), where it exhibits properties of both a liquid and a gas. In this state, scCO₂ has the density of a liquid for efficient solvation and the viscosity and diffusivity of a gas for excellent penetration into the plant matrix. The selectivity of the extraction can be fine-tuned by modulating the pressure and temperature, allowing for the targeted extraction of specific compounds. The process is advantageous as it is non-toxic, non-flammable, and the CO₂ can be recycled, minimizing environmental impact. The low extraction temperatures employed in scCO₂ extraction are particularly beneficial for preserving thermolabile esters like linalyl acetate, which are crucial to the characteristic aroma of neroli and are often hydrolyzed to linalool during high-temperature hydrodistillation.

Data Presentation

The following tables summarize quantitative data derived from patent literature describing the scCO₂ extraction of neroli absolute.

Table 1: Supercritical CO₂ Extraction Parameters for Neroli Absolute

ParameterExample 1[1][2]Example 2[1][2]Example 3[1]
Raw Material 2000 g freeze-dried orange flowers5000 g freeze-dried orange flowers2000 g freeze-dried orange flowers
Particle Size 40 mesh20 mesh30 mesh
CO₂ Flow Rate 20 L/h30 L/h25 L/h
Extraction Step 1
Pressure12 MPa20 MPa18 MPa
Temperature30 °C40 °C35 °C
Duration2 h3.5 h3 h
Extraction Step 2
Pressure25 MPa30 MPa30 MPa
Temperature50 °C50 °C48 °C
Duration4.5 h5 h5 h
Post-processing Molecular DistillationMolecular DistillationMolecular Distillation
Vacuum50 KPa90 KPa70 KPa
Temperature30 °C60 °C60 °C
Yield 4.1 g (0.205%)10.5 g (0.21%)4.35 g (0.218%)

Table 2: Comparative Chemical Composition of Neroli Oil from Hydrodistillation and Expected Profile from scCO₂ Extraction

CompoundTypical % in Hydrodistilled Neroli OilExpected Trend in scCO₂ Neroli AbsoluteRationale for Expected Trend
Linalyl acetate 2-15%HigherPreservation of heat-sensitive esters due to low-temperature extraction.
Linalool 25-55%LowerReduced hydrolysis of linalyl acetate to linalool.
Limonene 9-18%Similar to HigherEfficient extraction of volatile monoterpenes.
β-Pinene 7-17%Similar to HigherEfficient extraction of volatile monoterpenes.
α-Terpineol 2-6%Similar-
Geranyl acetate ~3%HigherPreservation of heat-sensitive esters.
Neryl acetate ~1.5%HigherPreservation of heat-sensitive esters.
Indole TraceHigherMore efficient extraction of a broader range of aromatic compounds.
Methyl anthranilate TraceHigherMore efficient extraction of a broader range of aromatic compounds.

Experimental Protocols

This section details a comprehensive protocol for the extraction of neroli absolute using supercritical CO₂ followed by molecular distillation for refinement, based on established methodologies.

Raw Material Preparation
  • Harvesting: Collect fresh blossoms from the bitter orange tree (Citrus aurantium L. var. amara) in the early morning to maximize the concentration of volatile compounds.

  • Freeze-Drying: To preserve the delicate aroma profile and prepare the material for efficient extraction, freeze-dry the fresh neroli blossoms at a temperature of -30 °C to -40 °C until a constant weight is achieved.

  • Grinding: Mill the freeze-dried flowers to a fine powder with a particle size of 20-40 mesh. This increases the surface area for contact with the supercritical CO₂.

Supercritical CO₂ Extraction

This protocol utilizes a two-step extraction process to fractionate the extract. The first step uses lower pressure to extract the more volatile components, while the second step at higher pressure extracts the less volatile, heavier compounds.

  • Loading the Extractor: Load the ground neroli powder into the extraction vessel of the supercritical fluid extractor.

  • First Extraction Step (Volatiles):

    • Pressurize the system with CO₂ to 12-20 MPa.

    • Set the extraction vessel temperature to 30-40 °C.

    • Maintain a CO₂ flow rate of 20-30 L/h.

    • Continue this extraction for 2-3.5 hours.

    • Collect the extract from the separator.

  • Second Extraction Step (Heavier Compounds):

    • Increase the pressure in the extraction vessel to 25-30 MPa.

    • Increase the temperature to 48-50 °C.

    • Maintain the same CO₂ flow rate.

    • Continue this extraction for 4.5-5 hours.

    • Collect the extract from the separator.

  • Depressurization and Collection: After each extraction step, the CO₂ laden with the extracted compounds is passed through a separator where the pressure and temperature are reduced, causing the CO₂ to return to a gaseous state and the extract to precipitate. The gaseous CO₂ is then recompressed and recycled.

Post-Extraction Refinement: Molecular Distillation

The combined extracts from the two scCO₂ steps will contain both the aromatic compounds and some heavier, waxy components. Molecular distillation is employed to separate the volatile neroli absolute from the non-volatile waxes.

  • Combining Extracts: Pool the extracts from both scCO₂ extraction steps.

  • Molecular Distillation:

    • Introduce the combined extract into a molecular still.

    • Set the vacuum to 50-90 KPa.

    • Set the temperature to 30-60 °C.

    • The volatile neroli absolute will evaporate and then condense on a cooled surface, while the heavier, non-volatile waxes will remain.

    • Collect the purified neroli absolute.

Quality Control
  • Yield Calculation: Determine the final yield of neroli absolute as a percentage of the initial weight of the freeze-dried flowers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Perform GC-MS analysis to identify and quantify the chemical constituents of the final product. Key compounds to quantify include linalool, linalyl acetate, limonene, β-pinene, and α-terpineol.

  • Sensory Evaluation: Conduct an organoleptic assessment of the neroli absolute to evaluate its aroma profile.

Visualizations

Experimental Workflow

G cluster_prep 1. Raw Material Preparation cluster_extraction 2. Supercritical CO₂ Extraction cluster_refinement 3. Post-Extraction Refinement cluster_qc 4. Quality Control Harvest Harvest Fresh Neroli Blossoms FreezeDry Freeze-Drying (-30 to -40°C) Harvest->FreezeDry Grind Grinding (20-40 mesh) FreezeDry->Grind Load Load Ground Material into Extractor Grind->Load Step1 Step 1: Volatiles Extraction (12-20 MPa, 30-40°C) Load->Step1 Step2 Step 2: Heavier Compounds (25-30 MPa, 48-50°C) Step1->Step2 Collect1 Collect Extract 1 Step1->Collect1 Collect2 Collect Extract 2 Step2->Collect2 Combine Combine Extracts Collect1->Combine Collect2->Combine MolDist Molecular Distillation (50-90 KPa, 30-60°C) Combine->MolDist Separate Separate Waxes from Neroli Absolute MolDist->Separate Yield Yield Calculation Separate->Yield GCMS GC-MS Analysis Separate->GCMS Sensory Sensory Evaluation Separate->Sensory G cluster_params Extraction Parameters cluster_outcomes Extract Characteristics Pressure Pressure Yield Yield Pressure->Yield Increases Selectivity Selectivity Pressure->Selectivity Modulates Temperature Temperature Temperature->Yield Varies Temperature->Selectivity Modulates FlowRate CO₂ Flow Rate FlowRate->Yield Increases (to a point) Composition Chemical Composition Selectivity->Composition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nerol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nerol. The content is designed to address specific experimental challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most prevalent methods for this compound synthesis start from citral, which is a mixture of the (E)-isomer (geranial) and the (Z)-isomer (neral). Other documented starting materials include myrcene and linalool. The selective hydrogenation of citral is a widely studied and industrially relevant route.[1][2]

Q2: How can I improve the yield of this compound in my reaction?

A2: Low yields in this compound synthesis can stem from several factors. To improve your yield, consider the following:

  • Catalyst Selection and Activity: The choice of catalyst is crucial. Noble metals like Platinum (Pt), Ruthenium (Ru), and Iridium (Ir) supported on various materials (e.g., TiO2, SiO2, carbon) have shown effectiveness. The activity and selectivity can be influenced by the metal, the support, and the presence of promoters.

  • Reaction Conditions: Optimize temperature, pressure, and reaction time. Higher temperatures and pressures can sometimes lead to over-hydrogenation or side reactions, reducing the yield of the desired product.

  • Purity of Reagents and Solvents: Ensure that your starting materials and solvents are pure and dry, as impurities can deactivate the catalyst or lead to unwanted side reactions.

  • Proper Quenching and Work-up: Quench the reaction at the optimal time to prevent product degradation. Ensure efficient extraction and purification to minimize loss of product during these steps.

Q3: How can I increase the selectivity for this compound (the (Z)-isomer) over Geraniol (the (E)-isomer)?

A3: Achieving high selectivity for this compound over its isomer, Geraniol, is a common challenge. Several factors influence the Z/E selectivity:

  • Catalyst System: The composition of the catalyst plays a significant role. Bimetallic catalysts and the use of specific ligands can influence the stereoselectivity of the hydrogenation. For instance, some transition metal complexes with chiral ligands have been developed to selectively hydrogenate the neral component of citral to this compound.

  • Solvent Effects: The choice of solvent can impact the selectivity. Solvents can influence the adsorption of the substrate on the catalyst surface and the stability of reaction intermediates.

  • Reaction Temperature: Lower temperatures generally favor higher selectivity for the less stable (Z)-isomer, this compound.

Q4: What are the common byproducts in this compound synthesis from citral, and how can I minimize them?

A4: The primary byproducts in the hydrogenation of citral include:

  • Citronellal: Formed by the hydrogenation of the conjugated C=C double bond.

  • Citronellol: Results from the further hydrogenation of citronellal or the hydrogenation of both the C=O and conjugated C=C bonds of citral.

  • Over-hydrogenated products: Such as 3,7-dimethyloctanol, where all double bonds are saturated.

To minimize these byproducts, you can:

  • Employ a Selective Catalyst: Use a catalyst that preferentially activates the C=O bond over the C=C bonds.

  • Optimize Reaction Conditions: Milder conditions (lower temperature and pressure) can reduce the extent of C=C bond hydrogenation.

  • Control Reaction Time: Shorter reaction times can prevent the consecutive hydrogenation of the initial products.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Conversion of Citral 1. Catalyst deactivation or poisoning. 2. Insufficient catalyst loading. 3. Suboptimal reaction temperature or pressure. 4. Impure starting materials or solvents.1. Ensure the catalyst is fresh or properly activated. Check for potential poisons in the reaction mixture. 2. Increase the catalyst loading incrementally. 3. Systematically vary the temperature and hydrogen pressure to find the optimal conditions. 4. Purify citral and ensure solvents are anhydrous and free of impurities.
Poor Selectivity for Unsaturated Alcohols (this compound + Geraniol) 1. Non-selective catalyst. 2. High reaction temperature or pressure favoring C=C hydrogenation. 3. Inappropriate solvent choice.1. Screen different catalysts known for C=O bond selectivity (e.g., Ru, Ir, or promoted Pt catalysts). 2. Conduct the reaction at lower temperatures and pressures. 3. Experiment with different solvents to assess their impact on selectivity.[3][4]
Formation of a High Percentage of Citronellal 1. Catalyst preferentially hydrogenates the conjugated C=C bond. 2. Reaction conditions favor C=C hydrogenation.1. Switch to a catalyst with higher selectivity for the C=O bond. 2. Modify reaction conditions (e.g., lower temperature) to disfavor C=C bond hydrogenation.
Product Mixture Contains Significant Amounts of Citronellol 1. Over-hydrogenation of the desired unsaturated alcohols or intermediate citronellal. 2. Highly active, non-selective catalyst. 3. Prolonged reaction time.1. Reduce the reaction time and monitor the progress closely using techniques like GC. 2. Use a less active or more selective catalyst. 3. Lower the hydrogen pressure.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different reaction parameters on the synthesis of this compound and Geraniol from citral.

Table 1: Effect of Catalyst Type on Citral Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Citral Conversion (%)Selectivity to this compound + Geraniol (%)
NiwFCC1803.098.5Not detected
RuTiO2/SiO2LTR-57.7~80
PtSiO21002.0~30Low
CoSiO2---High
IrSiO2---High

*LTR: Low-Temperature Reduction. wFCC: waste Fluid Catalytic Cracking catalyst. Data compiled from multiple sources.

Table 2: Effect of Solvent on Citral Hydrogenation over Pt/SiO2

SolventTemperature (°C)Citral Conversion (%)Selectivity to this compound + Geraniol (%)
n-hexane100~30~45
Cyclohexane100~30~45
Ethanol100~30~40
p-Dioxane100~30~35

*Data is generalized from trends observed in the literature.[4]

Experimental Protocols

Selective Hydrogenation of Citral to this compound and Geraniol

This protocol is a generalized procedure based on common laboratory practices for the selective hydrogenation of citral.

Materials:

  • Citral (mixture of neral and geranial)

  • Supported metal catalyst (e.g., 5% Ru/C or other suitable catalyst)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for work-up and purification

  • Analytical equipment (e.g., Gas Chromatograph) for reaction monitoring and product analysis

Procedure:

  • Catalyst Preparation: If required, activate the catalyst according to the manufacturer's instructions. This may involve reduction under a hydrogen flow at an elevated temperature.

  • Reaction Setup:

    • Add the desired amount of catalyst to the autoclave reactor.

    • Add the anhydrous solvent, followed by the citral. The concentration of citral is typically in the range of 0.1-1 M.

    • Seal the reactor securely.

  • Reaction Execution:

    • Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 60-120 °C).

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-8 hours). Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by GC.

  • Reaction Work-up:

    • After the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be washed with a small amount of fresh solvent to recover any adsorbed product.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a mixture of this compound, Geraniol, and any byproducts, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Reaction_Pathway Citral Citral (Neral + Geranial) This compound This compound Citral->this compound + H2 (on C=O of Neral) Geraniol Geraniol Citral->Geraniol + H2 (on C=O of Geranial) Citronellal Citronellal Citral->Citronellal + H2 (on conjugated C=C) Citronellol Citronellol Citronellal->Citronellol + H2 (on C=O) Experimental_Workflow start Start setup Reaction Setup (Catalyst, Solvent, Citral in Autoclave) start->setup reaction Hydrogenation Reaction (Set T, P, and Stirring) setup->reaction monitoring Monitor Reaction Progress (GC Analysis) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Work-up (Cool, Vent, Filter) monitoring->workup Reaction Complete purification Purification (Distillation or Chromatography) workup->purification product Pure this compound purification->product

References

Technical Support Center: Separation of Nerol and Geraniol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of Nerol and Geraniol isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common separation procedures.

Fractional Distillation

Fractional distillation is often the initial method considered for separating liquid isomers. However, due to the very close boiling points of this compound (226-227 °C) and Geraniol (229-230 °C) and their susceptibility to thermal degradation, this method presents significant challenges.

Issue Possible Cause(s) Troubleshooting Steps
Poor Separation (Co-distillation of Isomers) Insufficient column efficiency.- Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates. - Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Experiment with different ratios to find an optimal balance.
High distillation rate.- Reduce Heating Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation.
Fluctuations in temperature or pressure.- Ensure Stable Heating: Use a stable heating source (e.g., a heating mantle with a controller) to maintain a consistent boil-up rate. - Maintain Stable Pressure: If performing vacuum distillation, ensure the vacuum pump and controller are functioning correctly to maintain a stable, low pressure.
Product Degradation (Discoloration, Off-Odors) Thermal instability of this compound and Geraniol at high temperatures.- Use Vacuum Distillation: Lowering the pressure reduces the boiling points of the isomers, minimizing thermal stress and potential degradation.[1][2] - Limit Residence Time: Keep the distillation time as short as possible.
Inclusion Complexation with β-Cyclodextrin

Inclusion complexation with β-cyclodextrin is a highly effective method for separating this compound and Geraniol. This technique relies on the differential formation of inclusion complexes between the isomers and the cyclodextrin host.

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Inclusion Complex Precipitate Suboptimal molar ratio of β-cyclodextrin to isomers.- Adjust Molar Ratio: The molar ratio of the this compound/Geraniol mixture to β-cyclodextrin is a critical parameter. Ratios between 1:1 and 1:5 have been reported.[3] Experiment with different ratios to optimize the yield.
Incomplete dissolution of β-cyclodextrin.- Ensure Complete Dissolution: Heat the aqueous solution and stir vigorously to ensure all the β-cyclodextrin is dissolved before adding the isomer mixture.[3]
Insufficient complexation time or temperature.- Optimize Incubation Time and Temperature: Allow sufficient time for complexation to occur. Shaking the mixture for several hours (e.g., 6 hours) followed by standing at a low temperature (e.g., 4°C) for an extended period (e.g., 24 hours) is a common practice.[3]
Incorrect solvent for precipitation.- Use an Appropriate Solvent System: The complex is typically formed in an aqueous solution. Ensure the conditions favor precipitation upon cooling.
Low Purity of Separated Isomers Incomplete separation of the complex from the solution.- Thorough Washing: Wash the precipitated inclusion complex multiple times with distilled water to remove any uncomplexed isomers.
Inefficient release of the guest molecule from the complex.- Optimize Release Conditions: The guest isomer is typically released by heating the complex in a suitable organic solvent (e.g., ethyl acetate, n-hexane). Ensure the temperature and stirring time are sufficient for complete release.
Co-precipitation of the undesired isomer.- Repeat the Inclusion Process: For higher purity, the inclusion and separation process can be repeated multiple times.
Difficulty in Recovering Isomers from the Complex Strong binding between the isomer and β-cyclodextrin.- Select an Appropriate Release Solvent: The choice of solvent for releasing the isomer is crucial. A solvent that has a good affinity for the isomer will facilitate its release.
Incomplete decomposition of the complex.- Increase Temperature or Time: Gently heating the complex in the release solvent can aid in the decomposition of the inclusion complex.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound and Geraniol?

A1: this compound and Geraniol are geometric isomers (cis-trans isomers) with very similar physical properties. The primary challenges in their separation are:

  • Close Boiling Points: Their boiling points differ by only about 2°C, making separation by conventional fractional distillation extremely difficult and inefficient.

  • Thermal Sensitivity: Both isomers are prone to degradation at high temperatures, which can occur during prolonged distillation.

Q2: What is the most effective method for separating this compound and Geraniol on a laboratory scale?

A2: Inclusion complexation using β-cyclodextrin is widely regarded as one of the most effective and mild methods for separating this compound and Geraniol. This method takes advantage of the subtle differences in the molecular shape of the two isomers, leading to selective formation of an inclusion complex with β-cyclodextrin. This technique generally results in high purity and good recovery rates.

Q3: Can chromatography be used for this separation?

A3: Yes, chromatographic techniques can be employed for the separation of this compound and Geraniol. Methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can achieve good separation, especially for analytical purposes. For preparative scale, column chromatography with a suitable stationary phase can be used, but it may require careful optimization of the mobile phase to achieve baseline separation.

Q4: Are there any other methods for separating these isomers?

A4: Besides fractional distillation, inclusion complexation, and chromatography, another approach is selective oxidation . This method involves selectively oxidizing one of the isomers to a different functional group, which allows for easier separation based on the difference in chemical properties. For example, geraniol can be selectively oxidized to geranial.

Q5: What are the typical purity and yield I can expect from the inclusion complexation method?

A5: With the inclusion complexation method using β-cyclodextrin, it is possible to achieve high purity and good yields. Purity levels of over 96% for both this compound and Geraniol have been reported. The yield can also be significant, often exceeding 60% after repeating the inclusion process. The exact values will depend on the optimization of the experimental parameters.

Data Presentation

The following table summarizes the quantitative data for the separation of this compound and Geraniol using the inclusion complexation method with β-cyclodextrin under different conditions.

Parameter Condition 1 Condition 2 Condition 3 Reference
β-Cyclodextrin Solution Temperature 40°C60°C70°C
Release Solvent sec-Butyl AcetateEthyl AcetateEthyl Acetate
Release Temperature 60°C50°C40°C
This compound Purity 96.3%96.7%97.2%
Geraniol Purity 96.4%97.2%96.8%
This compound Yield 62.4%61.9%60.3%
Geraniol Yield 63.2%62.6%60.1%

Experimental Protocols

Detailed Methodology for Inclusion Complexation with β-Cyclodextrin

This protocol provides a step-by-step guide for the separation of this compound and Geraniol using β-cyclodextrin.

Materials:

  • Mixture of this compound and Geraniol

  • β-Cyclodextrin

  • Distilled Water

  • Ethyl Acetate (or other suitable organic solvent)

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of the β-Cyclodextrin Solution:

    • Dissolve a specific amount of β-cyclodextrin in distilled water in a beaker with magnetic stirring. The molar ratio of the isomer mixture to β-cyclodextrin should be optimized (e.g., 1:1 to 1:5).

    • Gently heat the solution (e.g., to 40-70°C) to ensure complete dissolution of the β-cyclodextrin.

  • Formation of the Inclusion Complex:

    • Slowly add the this compound and Geraniol mixture to the β-cyclodextrin solution while continuously stirring.

    • Continue to stir the mixture vigorously for several hours (e.g., 6 hours) at a constant temperature.

    • After stirring, allow the mixture to stand undisturbed at a low temperature (e.g., 4°C) for an extended period (e.g., 24 hours) to allow for the precipitation of the inclusion complex.

  • Isolation of the Inclusion Complex:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid several times with cold distilled water to remove any uncomplexed isomers and impurities.

  • Release of the Isomer:

    • Transfer the dried inclusion complex to a flask containing an organic solvent such as ethyl acetate.

    • Heat the mixture (e.g., to 40-50°C) with stirring for a period of time (e.g., 1-2 hours) to decompose the complex and release the included isomer.

  • Recovery of the Separated Isomers:

    • Filter the mixture to remove the β-cyclodextrin.

    • The filtrate contains the enriched isomer. The uncomplexed isomer remains in the initial aqueous solution.

    • Remove the solvent from both the filtrate and the initial aqueous solution using a rotary evaporator to obtain the separated this compound and Geraniol.

    • For higher purity, the process can be repeated on the enriched fractions.

Mandatory Visualization

Separation_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_separation Separation cluster_recovery Recovery start Start with This compound/Geraniol Mixture dissolve_cd Dissolve β-Cyclodextrin in Water add_isomers Add Isomer Mixture to β-CD Solution dissolve_cd->add_isomers Mix stir_cool Stir and Cool to Precipitate Complex add_isomers->stir_cool Incubate filter_wash Filter and Wash Inclusion Complex stir_cool->filter_wash Isolate release_isomer Release Isomer from Complex filter_wash->release_isomer Decompose recover_geraniol Recover Enriched Geraniol (from supernatant) filter_wash->recover_geraniol Process Supernatant separate_cd Separate β-CD release_isomer->separate_cd Filter recover_this compound Recover Enriched this compound separate_cd->recover_this compound

Caption: Experimental workflow for the separation of this compound and Geraniol using inclusion complexation with β-cyclodextrin.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation (Low Purity/Yield) cause1 Suboptimal Method problem->cause1 cause2 Incorrect Parameters problem->cause2 cause3 Impure Starting Material problem->cause3 solution1a Switch to Inclusion Complexation cause1->solution1a solution1b Optimize Chromatography cause1->solution1b solution2a Adjust Molar Ratios (Inclusion) cause2->solution2a solution2b Optimize Temp/Time (Inclusion/Distillation) cause2->solution2b solution2c Change Solvents cause2->solution2c solution3 Purify Initial Mixture cause3->solution3

Caption: Logical relationship diagram for troubleshooting poor separation of this compound and Geraniol.

References

Technical Support Center: Selective Hydrogenation of Citral to Nerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of nerol from citral hydrogenation.

Troubleshooting Guide

This guide addresses common issues encountered during the selective hydrogenation of citral to produce this compound and geraniol.

IssuePotential Cause(s)Recommended Solution(s)
Low conversion of citral - Insufficient catalyst activity: The chosen catalyst may not be active enough under the current reaction conditions. - Catalyst deactivation: Poisoning by impurities in the feed or solvent, or coking on the catalyst surface can reduce activity.[1][2] - Suboptimal reaction conditions: Temperature or pressure may be too low.- Catalyst selection: Consider using a more active catalyst system. For example, rhodium- and platinum-based catalysts have shown high activity.[3] - Catalyst regeneration: If deactivation is suspected, consider regeneration procedures. For instance, mild reoxidation can sometimes restore activity to palladium catalysts.[1] - Optimize conditions: Systematically increase the reaction temperature and/or hydrogen pressure.
High selectivity towards citronellal instead of this compound/geraniol - Thermodynamic and kinetic favorability: Hydrogenation of the C=C bond to form citronellal is often thermodynamically and kinetically favored over C=O bond hydrogenation.[4] - Inappropriate catalyst: Many standard hydrogenation catalysts (e.g., unmodified palladium or nickel) preferentially hydrogenate the C=C bond.- Use a selective catalyst: Employ catalysts known to favor C=O hydrogenation. This includes bimetallic catalysts (e.g., Pt-Sn, Pt-Zn) or catalysts with specific promoters that create electrophilic sites to activate the C=O bond. - Modify reaction medium: The use of certain ionic liquids as catalyst coatings has been shown to increase selectivity towards this compound and geraniol. - Solvent choice: The solvent can influence selectivity. Protic solvents like isopropanol are commonly used.
Formation of undesired byproducts (e.g., citronellol, isopulegol) - Over-hydrogenation: this compound and geraniol can be further hydrogenated to citronellol if the reaction is not stopped at the optimal time. - Isomerization/cyclization: Acidic sites on the catalyst support can promote the cyclization of citronellal to isopulegol.- Reaction monitoring: Closely monitor the reaction progress using techniques like GC to determine the optimal reaction time to maximize this compound/geraniol yield and minimize citronellol formation. - Catalyst support selection: Choose a support with low acidity to minimize isomerization and cyclization reactions. Neutral supports like silica can be beneficial. - Control of reaction conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
Catalyst deactivation over time - Poisoning: Strong adsorption of carbon monoxide (CO) from the decarbonylation of citral can poison the catalyst. - Fouling: Deposition of oligomeric or carbonaceous species can block active sites. - Thermal degradation: High temperatures can lead to sintering of metal particles, reducing the active surface area.- Feed purification: Ensure high purity of reactants and solvents to avoid introducing poisons. - Operating conditions: Operate at the lowest effective temperature to minimize side reactions that lead to fouling and thermal degradation. - Catalyst design: Select catalysts that are more resistant to deactivation. For example, the choice of support and promoters can influence stability.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve a high yield of this compound and geraniol from citral hydrogenation?

A1: The primary challenge lies in selectively hydrogenating the carbonyl (C=O) group of citral while preserving the two carbon-carbon double bonds (C=C). Thermodynamically and kinetically, the hydrogenation of the conjugated C=C bond to form citronellal is more favorable on many standard catalysts. Achieving high selectivity for this compound and geraniol requires careful selection of the catalyst and optimization of reaction conditions to promote the less favored C=O bond hydrogenation.

Q2: What type of catalysts are most effective for selective hydrogenation to this compound and geraniol?

A2: Bimetallic catalysts are often more effective than monometallic ones. For instance, promoting a noble metal like platinum (Pt) with a second metal such as tin (Sn) or zinc (Zn) can significantly enhance selectivity towards the unsaturated alcohols. These promoters can create electrophilic sites on the catalyst surface that favor the adsorption and activation of the C=O group. Ruthenium (Ru) and osmium (Os) based catalysts have also shown high selectivity towards this compound and geraniol.

Q3: What is the role of the catalyst support?

A3: The catalyst support can influence the dispersion of the active metal, the stability of the catalyst, and the reaction selectivity. For instance, acidic supports can promote unwanted side reactions like the isomerization of citronellal to isopulegol. Therefore, supports with controlled acidity or neutral supports are often preferred for this reaction.

Q4: How do reaction parameters like temperature and pressure affect the yield of this compound?

A4: Temperature and hydrogen pressure are critical parameters. Increasing temperature and pressure generally increases the overall conversion of citral. However, excessively high temperatures can lead to a decrease in selectivity and promote side reactions and catalyst deactivation. Optimal conditions need to be determined experimentally for each specific catalyst system.

Q5: Can the solvent influence the reaction outcome?

A5: Yes, the solvent can play a significant role. It affects the solubility of hydrogen and the reactants, and it can influence the interaction of the substrate with the catalyst surface. Protic solvents like alcohols (e.g., isopropanol, ethanol) are commonly used. In some cases, using water with specific additives has been shown to improve the selectivity to this compound and geraniol.

Data Presentation

Table 1: Comparison of Various Catalytic Systems for Citral Hydrogenation

CatalystSupportPromoter/AdditiveTemperature (°C)Pressure (bar)Citral Conversion (%)Selectivity to this compound + Geraniol (%)Reference
PtIron Oxide-Not SpecifiedNot Specified14.258.9
PtO/Zn/Fe-Zn/FeNot SpecifiedNot Specified7085.5
RhCl-Chiral Ligand 1606094.9 (neral)Not specified directly, but this compound yield was 93.6%
PtCl2-Chiral Ligand 1606094.7 (neral)Not specified directly, but this compound yield was 93.2%
Ru(COD)Cl2-Chiral Ligand 2606093.5 (neral)Not specified directly, but this compound yield was 92.2%
CuAl2O3[C2C1Im][NTf2]1203>90~40
Ni/wFCCZeolite-1803098.5Not detected

Note: The data is compiled from different sources and experimental conditions may vary, affecting direct comparability.

Experimental Protocols

General Protocol for Liquid-Phase Hydrogenation of Citral

This protocol provides a general framework. Specific parameters should be optimized for the chosen catalyst and experimental setup.

  • Catalyst Preparation/Pre-treatment:

    • Load the desired amount of catalyst into the reactor.

    • If required, pre-treat the catalyst in-situ. A common pre-treatment is reduction under a hydrogen flow at an elevated temperature to ensure the active metal is in a reduced state.

  • Reactor Setup:

    • Add the solvent and the citral substrate to the reactor.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin stirring and heat the reactor to the target temperature.

    • Maintain a constant hydrogen pressure throughout the reaction.

    • Take samples periodically to monitor the reaction progress by gas chromatography (GC).

  • Product Analysis:

    • After the reaction, cool the reactor down to room temperature and carefully vent the hydrogen pressure.

    • Analyze the liquid product mixture using GC or GC-MS to determine the conversion of citral and the selectivity to this compound, geraniol, and other products.

Visualizations

Citral_Hydrogenation_Pathway Citral Citral Nerol_Geraniol This compound + Geraniol Citral->Nerol_Geraniol +H2 (on C=O) Citronellal Citronellal Citral->Citronellal +H2 (on conj. C=C) Citronellol Citronellol Nerol_Geraniol->Citronellol +H2 Citronellal->Citronellol +H2 Isopulegol Isopulegol Citronellal->Isopulegol Cyclization

Caption: Reaction network for the hydrogenation of citral.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation / Pre-treatment Start->Catalyst_Prep Reactor_Setup Reactor Setup (Solvent + Citral) Catalyst_Prep->Reactor_Setup Purging Purge with N2 then H2 Reactor_Setup->Purging Reaction Pressurize, Heat, and Stir Purging->Reaction Sampling Periodic Sampling for GC Analysis Reaction->Sampling End_Reaction Cool and Depressurize Reaction->End_Reaction Analysis Product Analysis (GC/GC-MS) End_Reaction->Analysis End End Analysis->End

Caption: General experimental workflow for citral hydrogenation.

References

Nerol degradation pathways and long-term stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nerol. It addresses common degradation pathways and long-term stability issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

This compound is a naturally occurring monoterpene alcohol with a fresh, sweet, rose-like scent. It is the cis-isomer of geraniol. Its structure contains two double bonds and a primary alcohol functional group, which are the primary sites of chemical reactivity and degradation.[1][2] It is a colorless to pale yellow liquid, soluble in alcohols and oils, but only slightly soluble in water.[3]

Q2: What are the main causes of this compound degradation in experimental settings?

This compound is susceptible to degradation through several pathways, primarily:

  • Oxidation: Exposure to air (oxygen), especially when initiated by light or heat, can lead to the formation of various oxidation products.[1][4] Atmospheric degradation is often initiated by hydroxyl radicals.

  • Isomerization: this compound can isomerize to its trans-isomer, geraniol, or cyclize to form other terpenes like linalool and α-terpineol. This process can be catalyzed by acids, heat, or even certain types of radiation.

  • Acid-catalyzed reactions: In acidic conditions, this compound can undergo cyclization or hydration, leading to a variety of other terpene derivatives.

Q3: How can I detect this compound degradation in my samples?

Degradation can be monitored using chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective method for separating and identifying volatile degradation products and isomers. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be used as a stability-indicating assay. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.

Q4: What are the common degradation products of this compound?

Common degradation products include:

  • Isomers: Geraniol and linalool are common isomerization products.

  • Oxidation Products: Formaldehyde, glycolaldehyde, and this compound oxide are known oxidation products.

  • Cyclization Products: In the presence of acid, this compound can cyclize to form α-terpineol.

Q5: How should I properly store this compound and its solutions to ensure long-term stability?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool environment, preferably refrigerated at 2-8°C. For long-term storage, consider storing under inert gas at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber glass vials or storing in the dark.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Change in solution color (e.g., turning yellow) Oxidation of this compound.Prepare fresh solutions. Ensure storage under an inert atmosphere and protection from light. Consider adding an antioxidant if compatible with your experimental design.
Appearance of new peaks in GC/MS or HPLC chromatogram Isomerization or degradation of this compound.Analyze the new peaks by MS to identify the degradation products. This will help pinpoint the degradation pathway (e.g., presence of geraniol indicates isomerization). Review storage and handling procedures to minimize exposure to heat, light, and acidic conditions.
Decrease in this compound concentration over time General degradation.Perform a stability study under your experimental conditions to determine the rate of degradation. If degradation is rapid, prepare fresh solutions more frequently or adjust your experimental parameters (e.g., lower temperature, buffer pH).
Inconsistent experimental results between batches Degradation of this compound stock solution.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination. Always use a fresh aliquot for critical experiments. Verify the purity of a new batch of this compound before use.

This compound Stability Data

The following table summarizes the known stability of this compound under various conditions. Quantitative data on degradation rates is often dependent on the specific experimental matrix.

Condition Effect on this compound Primary Degradation Products Reference
Elevated Temperature Promotes isomerization and oxidation.Geraniol, linalool, various oxidation products.
Exposure to Light Initiates photo-oxidation.Oxidative degradation products.
Acidic pH Catalyzes isomerization and cyclization.Geraniol, linalool, α-terpineol.
Presence of Oxygen Leads to oxidation.This compound oxide, formaldehyde, glycolaldehyde.

Experimental Protocols

Protocol 1: Stability-Indicating GC/MS Method for this compound

This protocol outlines a general method for the analysis of this compound and its common degradation products.

1. Sample Preparation:

  • Dilute the this compound-containing sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 100 µg/mL.
  • Add an internal standard (e.g., undecane) at a known concentration for quantitative analysis.

2. GC/MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-300.

3. Data Analysis:

  • Identify this compound and its degradation products based on their retention times and mass spectra.
  • Quantify the amount of this compound and its degradation products by comparing their peak areas to that of the internal standard.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
  • Thermal Stress: Incubate a vial of the stock solution at 60°C.
  • Photolytic Stress: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm).
  • Control: Keep a vial of the stock solution at room temperature, protected from light.

3. Time Points and Analysis:

  • Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute for analysis by the stability-indicating GC/MS method described in Protocol 1.

4. Evaluation:

  • Compare the chromatograms of the stressed samples to the control to identify degradation products.
  • Determine the percentage of degradation under each condition.

Diagrams

Nerol_Degradation_Pathways cluster_oxidation Oxidation cluster_isomerization Isomerization/Cyclization This compound This compound nerol_oxide This compound Oxide This compound->nerol_oxide O2, light, heat other_ox Other Oxidation Products (e.g., Aldehydes) This compound->other_ox [O] geraniol Geraniol This compound->geraniol Heat, Acid linalool Linalool This compound->linalool Acid

Caption: Major degradation pathways of this compound.

Experimental_Workflow start This compound Sample prep Sample Preparation (Dilution, Internal Standard) start->prep stress Forced Degradation (Acid, Base, Heat, Light, Oxid.) prep->stress Stability Study analysis GC/MS Analysis prep->analysis Routine Analysis stress->analysis data Data Interpretation (Identify Peaks, Quantify) analysis->data report Stability Report data->report

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze Analyze Sample by GC/MS start->analyze adjust_storage Adjust Storage: Cool, Dark, Inert Gas check_storage->adjust_storage new_peaks New Peaks Observed? analyze->new_peaks identify Identify New Peaks by MS new_peaks->identify Yes fresh_solution Prepare Fresh Solution new_peaks->fresh_solution No, but low conc. isomer Isomers Detected (Geraniol, Linalool) identify->isomer oxidation Oxidation Products Detected identify->oxidation isomer->adjust_storage oxidation->adjust_storage adjust_storage->fresh_solution

Caption: Troubleshooting logic for this compound degradation.

References

Troubleshooting low yield during Nerol extraction from plants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yield during Nerol extraction from plants.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could be affecting my low this compound yield?

A1: Low yields of this compound can be attributed to several factors throughout the extraction process. These can be broadly categorized into:

  • Plant Material: The concentration of this compound and other essential oils can vary significantly based on the plant species or chemotype, the specific part of the plant used, geographical origin, and harvest time.[1][2] The plant's developmental stage and environmental conditions during growth also play a critical role.[2][3]

  • Harvesting and Post-Harvest Practices: The timing of the harvest is crucial; for instance, some plants have higher essential oil content when harvested at a specific time of day or during a particular phase like flowering.[3] Post-harvest handling, including the drying process and storage conditions, significantly impacts the final yield. Aggressive drying with high heat can lead to a substantial loss of volatile compounds like this compound.

  • Extraction Method and Parameters: The choice of extraction technique (e.g., steam distillation, solvent extraction, supercritical CO2 extraction) and the optimization of its parameters are critical. Key parameters include extraction time, temperature, pressure, solvent choice, and particle size of the plant material.

  • Plant Matrix Effects: The physical and chemical composition of the plant material (the matrix) can interfere with extraction efficiency. The microstructure of the plant substrate affects the rate at which the solvent can access and dissolve the target compounds.

Q2: Which extraction method is most effective for maximizing this compound yield?

A2: The optimal extraction method depends on several factors, including desired yield and purity, processing time, cost, and environmental impact. Steam distillation is a well-established and clean method but can lead to thermal degradation of some compounds. Solvent extraction can offer higher yields but may introduce solvent contamination. Supercritical CO2 (SC-CO2) extraction is a clean, efficient method that allows for high selectivity by adjusting parameters like temperature and pressure.

Troubleshooting Low Yield by Extraction Method

Issue 1: My this compound yield from steam distillation is consistently low.

  • Possible Causes:

    • Improper Temperature: Excessive heat can cause volatile compounds like this compound to evaporate too quickly or degrade. Conversely, a temperature that is too low will be inefficient for vaporization.

    • Incorrect Extraction Time: Extraction times that are too short will not be sufficient to extract all the oil. However, excessively long distillation times can lead to the degradation and isomerization of monoterpene alcohols like this compound and geraniol.

    • Poor Steam Distribution (Channeling): If the plant material is packed too tightly or unevenly, steam can form channels, bypassing large portions of the material and leading to inefficient extraction.

    • Suboptimal Particle Size: Plant material that is not chopped into small, uniform pieces (e.g., 1-2 cm for lemongrass) presents a smaller surface area for the steam to act upon, reducing efficiency.

  • Recommendations:

    • Optimize Temperature and Time: Maintain a consistent and appropriate steam temperature. Conduct a time-course experiment to determine the optimal distillation duration that maximizes yield before degradation occurs.

    • Ensure Uniform Packing: Pack the distillation flask evenly, avoiding excessive compression, to allow for uniform steam penetration.

    • Standardize Material Preparation: Ensure the plant material is ground or chopped to a consistent and optimal particle size before loading.

Issue 2: My solvent extraction is resulting in a poor yield.

  • Possible Causes:

    • Inappropriate Solvent Choice: The polarity of the solvent is critical. A solvent that is too polar or non-polar may not efficiently dissolve this compound. Studies have shown that a mixture of solvents, such as hexane and toluene (1:1), can yield significantly more essential oil from Cymbopogon citratus than hexane alone.

    • Insufficient Solvent-to-Material Ratio: An inadequate volume of solvent may become saturated before all the target compound has been extracted.

    • Inadequate Extraction Time: The extraction process may not have been run long enough for the solvent to sufficiently penetrate the plant matrix and dissolve the this compound. Soxhlet extractions, for example, can require extended periods (e.g., 16 hours).

  • Recommendations:

    • Test Different Solvents: Experiment with solvents of varying polarities or solvent mixtures to find the optimal choice for your plant material.

    • Optimize Solvent Ratio and Time: Systematically vary the solvent-to-material ratio and extraction time to identify the most efficient parameters.

    • Consider Advanced Methods: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency, reduce extraction time, and lower solvent consumption.

Issue 3: My yields are inconsistent between different extraction batches.

  • Possible Causes:

    • Variability in Plant Material: Using plants harvested at different times, from different locations, or of different ages can lead to significant variations in this compound content.

    • Inconsistent Pre-Processing: Differences in drying methods, storage time, or particle size between batches will affect extraction efficiency.

    • Lack of Protocol Adherence: Minor deviations in experimental parameters, such as temperature, pressure, time, or solvent volumes, can lead to inconsistent results.

  • Recommendations:

    • Standardize Plant Material: Whenever possible, use plant material harvested from the same location at the same developmental stage. Ensure consistent drying and storage protocols.

    • Strict Protocol Adherence: Maintain precise control over all experimental parameters for every batch.

    • Homogenize Samples: If possible, homogenize a large batch of dried plant material before dividing it for multiple extractions to ensure a uniform starting material.

Data Presentation: Comparative Analysis of Extraction Methods

Table 1: Comparison of Common Essential Oil Extraction Methods

Extraction Method Typical Essential Oil Yield (%) Extraction Time Key Advantages Key Disadvantages
Steam Distillation 0.44 - 1.38 2 - 4 hours High purity oil, well-established, clean method. Can lead to thermal degradation of compounds.
Solvent Extraction 1.5 - 3.0 16+ hours (Soxhlet) Can achieve higher yields. Potential for solvent contamination, long extraction times.
Supercritical CO2 Variable (e.g., 4.4% from lemongrass) 2 - 4 hours High purity and selectivity, solvent-free product. High initial equipment cost.

| Microwave-Assisted | Variable | Shorter than conventional | Rapid, lower solvent consumption, cost-effective. | Requires specialized equipment. |

Table 2: Effect of Solvent on Essential Oil Yield from Cymbopogon citratus (Lemongrass) via Soxhlet Extraction

Solvent(s) Plant Material Extraction Time Essential Oil Yield (%)
Hexane 5g fresh leaves 16 hours 1.5%

| Hexane & Toluene (1:1) | 5g fresh leaves | 16 hours | 3.0% |

Visualizations

G General Workflow for this compound Extraction and Analysis cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis Harvest Harvest Plant Material Dry Drying / Curing Harvest->Dry Grind Grinding / Size Reduction Dry->Grind Extract Extraction (e.g., Steam Distillation, SC-CO2) Grind->Extract Separate Phase Separation (Oil from Water/Solvent) Extract->Separate Filter Filtration / Purification Separate->Filter Quantify Quantification (e.g., GC-MS) Filter->Quantify Result Final Yield Data Quantify->Result

Caption: General Workflow for this compound Extraction and Analysis.

G Troubleshooting Logic for Low this compound Yield Start Low Yield Detected CheckPlant Is plant material standardized? (Species, Harvest Time, Drying) Start->CheckPlant CheckParams Are extraction parameters optimized? (Temp, Time, Solvent, Pressure) CheckPlant->CheckParams Yes Sol_Plant Standardize plant source, harvest and post-harvest protocols. CheckPlant->Sol_Plant No CheckHandling Is post-extraction handling consistent? (Separation, Filtration) CheckParams->CheckHandling Yes Sol_Params Systematically optimize each parameter. (e.g., solvent screen, time-course study) CheckParams->Sol_Params No Sol_Handling Review and standardize workup and purification procedures. CheckHandling->Sol_Handling No End Yield Improved CheckHandling->End Yes Sol_Plant->CheckParams Sol_Params->CheckHandling Sol_Handling->End

Caption: Troubleshooting Logic for Low this compound Yield.

Detailed Experimental Protocols

Protocol 1: Steam Distillation for this compound from Lemongrass (Cymbopogon species)

This protocol is a generalized procedure based on established methods.

  • Material Preparation:

    • Use fresh or dried lemongrass leaves. Chop the leaves into small pieces approximately 1-2 cm in length to increase the surface area for extraction.

    • Weigh the prepared plant material and place it into the distillation flask. Do not pack the material too tightly to avoid creating steam channels.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus, which includes a steam generator, a distillation flask containing the plant material, a condenser, and a receiving vessel (e.g., a Clevenger apparatus or separatory funnel).

    • Ensure all glass joints are properly sealed.

  • Distillation:

    • Pass steam from the generator through the plant material in the distillation flask. The steam will vaporize the volatile compounds, including this compound.

    • The steam and volatile oil mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

    • Collect the condensate in the receiving vessel. The essential oil, being less dense than water, will typically form a layer on top of the hydrosol (aqueous layer).

    • Continue the distillation for 2-4 hours. The exact time should be optimized for the specific plant material and scale.

  • Collection and Separation:

    • Once the distillation is complete, allow the collected liquid to cool and fully separate.

    • Carefully separate the essential oil layer from the aqueous layer using a separatory funnel (a process known as decantation).

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Quantify the this compound content in the extracted essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Solvent Extraction of this compound using a Soxhlet Extractor

This protocol is based on the methodology described for extracting essential oils from Cymbopogon citratus.

  • Material Preparation:

    • Use fully matured, fresh, or properly dried leaves.

    • Crush the leaves using a mortar and pestle to increase the surface area for solvent penetration.

    • Accurately weigh a specific amount of the crushed plant material (e.g., 5 grams).

  • Apparatus Setup:

    • Place the weighed plant material into a thimble and insert it into the main chamber of the Soxhlet extractor.

    • Set up the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., 100 mL of a 1:1 hexane and toluene mixture) and attach a condenser.

  • Extraction:

    • Heat the solvent in the round-bottom flask. The solvent will vaporize, travel up to the condenser, and drip down into the thimble containing the plant material.

    • The solvent will fill the thimble and extract the essential oils. Once the chamber is full, the solvent and extract will siphon back into the round-bottom flask.

    • Allow this cycle to repeat for an extended period (e.g., 16 hours) to ensure thorough extraction.

  • Solvent Recovery:

    • After the extraction is complete, collect the extract from the round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude essential oil.

  • Analysis:

    • Calculate the percentage yield of the oil based on the initial weight of the plant material.

    • Analyze the composition and quantify the this compound content using GC-MS.

Protocol 3: Supercritical CO2 (SC-CO2) Extraction

This is a generalized protocol based on principles of SC-CO2 extraction.

  • Material Preparation:

    • Dry the plant material to a moisture content of 5-10%.

    • Grind the material to an optimal particle size, typically between 0.3–1 mm, to ensure good contact with the supercritical fluid without causing system blockages.

    • Pack the ground material into the extraction vessel.

  • Extraction Parameters Setup:

    • Set the desired extraction temperature and pressure. For flavors and volatile oils, this is typically in the range of 35–45°C and 8–12 MPa.

    • Set the CO2 flow rate. For a lab-scale system, this might be 0.5–2 L/min.

  • Extraction Process:

    • Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.

    • Pass the supercritical CO2 through the extraction vessel, where it acts as a solvent and dissolves the essential oils from the plant matrix.

    • The extraction process typically runs for 2-4 hours, as yield often plateaus after this period.

  • Separation and Collection:

    • Route the CO2 and dissolved extract mixture to a separator vessel.

    • In the separator, reduce the pressure and/or change the temperature. This causes the CO2 to lose its solvent power and return to a gaseous state, releasing the extracted oil.

    • Collect the solvent-free extract from the bottom of the separator. The gaseous CO2 can be recycled back into the system.

  • Analysis:

    • Weigh the collected extract to determine the yield.

    • Analyze the extract for this compound content and purity using appropriate analytical methods like GC-MS.

References

Identification and removal of common impurities in synthetic Nerol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for synthetic nerol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

The most prevalent impurity in synthetic this compound is its geometric isomer, geraniol . Due to their similar chemical structures and physical properties, they are often co-produced and are challenging to separate. Other common impurities can be categorized based on the synthetic route used for this compound production.

Synthesis from Myrcene:

  • Starting Material: Myrcene

  • Intermediates/Byproducts: Geranyl chloride, neryl chloride, linalyl chloride, and α-terpinyl chlorides can be formed during the hydrochlorination of myrcene.[1]

Synthesis from Citral:

  • Starting Material: Citral (a mixture of neral and geranial)

  • Related Alcohols: Geraniol (from the reduction of geranial), citronellol (from the reduction of citronellal).[2]

  • Unreacted Aldehydes: Residual neral and geranial.

  • Side-Products: Citronellal.[2]

A summary of common impurities is provided in the table below.

Impurity CategorySpecific ImpuritiesTypical Origin
Isomers GeraniolCo-produced during synthesis
Related Terpene Alcohols Citronellol, LinaloolByproducts of synthesis or isomerization
Unreacted Starting Materials Myrcene, Citral (Neral, Geranial)Incomplete reaction
Synthesis Intermediates Geranyl chloride, Neryl chloride, Linalyl chlorideIncomplete reaction during synthesis from myrcene
Side-Reaction Products α-Terpinyl chlorides, CitronellalSide reactions during synthesis

Q2: Why is it difficult to separate this compound from geraniol?

This compound and geraniol are cis-trans isomers, respectively, and have very similar physicochemical properties. Their boiling points are only about 2°C apart, making separation by conventional distillation challenging.[3]

Identification of Impurities

Q3: Which analytical techniques are recommended for identifying impurities in this compound?

The most common and effective techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is ideal for separating and identifying volatile impurities.

  • HPLC can be used for the analysis of non-volatile impurities and for quantitative analysis of the main components.

  • NMR provides detailed structural information about the impurities present.

Experimental Protocols: Impurity Identification

Below are detailed protocols for the key analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for the qualitative and quantitative analysis of volatile impurities in synthetic this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like ethanol or hexane (e.g., 1 µL of this compound in 1 mL of solvent).

  • Injection: 1 µL of the diluted sample is injected in split mode (e.g., split ratio 50:1).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Workflow for GC-MS Analysis of this compound Impurities

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Results Sample Synthetic this compound Sample Dilution Dilute in Solvent (e.g., Ethanol) Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection LibrarySearch Mass Spectral Library Search Detection->LibrarySearch RetentionTime Retention Time Comparison Detection->RetentionTime Quantification Quantification LibrarySearch->Quantification RetentionTime->Quantification ImpurityID Impurity Identification Quantification->ImpurityID Purity This compound Purity (%) Quantification->Purity

Caption: Workflow for the identification and quantification of impurities in synthetic this compound using GC-MS.

2. High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the initial mobile phase composition.

  • Data Analysis: Quantify impurities by comparing peak areas with a calibration curve generated from standards.

Removal of Impurities

Q4: What are the most effective methods for removing geraniol and other impurities from synthetic this compound?

Effective purification methods include fractional distillation, column chromatography, and inclusion complexation with β-cyclodextrin. The choice of method depends on the scale of purification and the desired purity of the final product.

Experimental Protocols: Impurity Removal

1. Fractional Distillation

This technique is suitable for large-scale purification but may not achieve very high purity due to the close boiling points of this compound and geraniol.

  • Apparatus: A fractional distillation setup with a high-efficiency distillation column (e.g., a Vigreux or packed column).

  • Procedure:

    • Charge the distillation flask with the impure this compound.

    • Heat the flask gradually under reduced pressure (vacuum).

    • Carefully control the heating rate to maintain a slow and steady distillation.

    • Collect fractions at different temperature ranges. This compound will distill at a slightly lower temperature than geraniol.

    • Analyze the collected fractions by GC-MS to determine their composition.

    • Combine the fractions with the desired this compound purity.

2. Column Chromatography

This method is suitable for laboratory-scale purification and can achieve high purity.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between this compound and its impurities. A typical starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the eluent and pack the chromatography column.

    • Dissolve the impure this compound in a minimal amount of the eluent.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC or GC-MS.

    • Combine the pure this compound fractions and remove the solvent by rotary evaporation.

Workflow for Column Chromatography Purification of this compound

Start Impure this compound Sample LoadSample Load Sample onto Column Start->LoadSample PrepColumn Prepare Silica Gel Column PrepColumn->LoadSample Elution Elute with Solvent Gradient LoadSample->Elution CollectFractions Collect Fractions Elution->CollectFractions AnalyzeFractions Analyze Fractions (TLC/GC-MS) CollectFractions->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Solvent Evaporation CombinePure->Evaporate Purethis compound Pure this compound Evaporate->Purethis compound

References

Technical Support Center: Methodologies for Preventing Nerol Cyclization in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the undesired cyclization of nerol during chemical reactions.

Troubleshooting Guide: Unwanted Cyclization of this compound

Problem: Your reaction involving this compound is yielding significant amounts of cyclic byproducts, such as α-terpineol, instead of the desired linear product.

Root Cause Analysis: this compound possesses a terminal allylic alcohol and a trisubstituted double bond, making it susceptible to intramolecular cyclization, particularly under acidic or thermal conditions. The reaction proceeds through a carbocation intermediate, which is readily attacked by the hydroxyl group.

Solutions:

  • Protection of the Hydroxyl Group: The most effective strategy to prevent cyclization is to temporarily protect the hydroxyl group of this compound. This removes the internal nucleophile responsible for the cyclization.

    • Silyl Ethers (e.g., TBDMS): Offer excellent protection under a wide range of conditions and are easily removed.

    • Esters (e.g., Acetate, Benzoate): Provide robust protection and can be cleaved under basic conditions.

    • Benzyl Ethers: Stable to many reagents and can be removed by hydrogenolysis.

  • Control of Reaction Conditions: If protection/deprotection steps are not desirable, careful control of reaction parameters can minimize cyclization.

    • Use of Mild Reagents: Employ non-acidic reagents and catalysts.

    • Low Temperatures: Running reactions at lower temperatures can disfavor the activation energy barrier for cyclization.

    • Aprotic Solvents: Solvents that do not promote carbocation formation can be beneficial.

Quantitative Data Summary:

The following tables summarize the yields of desired linear products from this compound under different reaction conditions, highlighting the effectiveness of protecting the hydroxyl group.

Table 1: Esterification of this compound

ReactionAcylating AgentCatalystSolventTemperature (°C)Yield of Neryl Ester (%)Cyclization Observed
Acetylation Acetic AnhydrideIon Exchange ResinNone (Solvent-free)4098.1 (conversion), 86.1 (selectivity)[1]No
Transesterification Vinyl AcetateLipasen-Hexane5063.2[2]No
Transesterification Vinyl AcetateLipaseSolvent-free4098.0[2]No
Transesterification Ethyl AcetateNovozyme 435Solvent-free52.791.6[3]No

Table 2: Oxidation of this compound

ReactionOxidizing AgentCatalystSolventTemperature (°C)Yield of Neral (%)Cyclization Observed
Oxidation Iodosobenzene diacetateTEMPOAcetonitrile/pH 7 buffer087-89[4]No

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most likely to cyclize?

This compound is highly susceptible to cyclization under acidic conditions, which promote the formation of a carbocation intermediate. Elevated temperatures can also provide the necessary activation energy for cyclization. Reactions catalyzed by Lewis acids, such as ferric chloride, have been shown to efficiently promote the cyclization of this compound to α-terpineol.

Q2: How do I choose the right protecting group for my reaction?

The choice of protecting group depends on the specific reaction conditions you plan to employ.

  • Silyl ethers like TBDMS are stable to a wide range of non-acidic reagents and are a good general choice. They are typically removed with fluoride sources (e.g., TBAF) or acidic conditions.

  • Esters are stable to acidic and oxidative conditions. They are a good option if you need to perform reactions that are incompatible with silyl ethers. Deprotection is achieved with basic hydrolysis.

  • Benzyl ethers are robust and stable to both acidic and basic conditions, making them suitable for a broad range of transformations. They are typically cleaved by catalytic hydrogenolysis, which might not be compatible with the presence of double or triple bonds in your molecule.

Q3: Can I avoid using a protecting group altogether?

Yes, in some cases. The key is to use mild, non-acidic reaction conditions and low temperatures. For example, the oxidation of this compound to neral can be achieved in high yield without cyclization using TEMPO-mediated oxidation at 0°C.

Q4: What are the signs of this compound cyclization in my reaction mixture?

The most common cyclization product of this compound is α-terpineol. You can monitor your reaction by TLC, GC, or NMR to detect the formation of this and other potential cyclic isomers. A change in the polarity and the appearance of new signals in the aliphatic region of the NMR spectrum are indicative of cyclization.

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the protection of the primary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound (1.0 equiv.)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.)

  • Imidazole (2.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add imidazole (2.5 equiv.) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude TBDMS-protected this compound.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of Neryl TBDMS Ether

This protocol describes the cleavage of the TBDMS ether to regenerate the free hydroxyl group of this compound.

Materials:

  • Neryl TBDMS ether (1.0 equiv.)

  • Tetrabutylammonium fluoride (TBAF) (1.2 equiv., 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Neryl TBDMS ether (1.0 mmol) in anhydrous THF (5 mL) in a plastic vial under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Acetylation of this compound

This protocol describes the esterification of this compound to form neryl acetate, preventing the hydroxyl group from participating in cyclization.

Materials:

  • This compound (1.0 equiv.)

  • Acetic anhydride (2.0 equiv.)

  • Pyridine

  • Dry Methanol (MeOH)

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 equiv.) in pyridine under an inert atmosphere.

  • Add acetic anhydride (2.0 equiv.) to the solution at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.

  • Quench the reaction by adding dry MeOH.

  • Co-evaporate the reaction mixture with toluene.

  • Dilute the residue with CH₂Cl₂ (or EtOAc).

  • Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield neryl acetate.

Visualizations

Nerol_Cyclization This compound This compound Protonation Protonation (H+) This compound->Protonation Carbocation Allylic Carbocation Intermediate Protonation->Carbocation Loss of H2O Cyclization Intramolecular Nucleophilic Attack Carbocation->Cyclization AlphaTerpineol α-Terpineol (Cyclized Product) Cyclization->AlphaTerpineol Protection_Strategy This compound This compound Protection Protection of -OH group This compound->Protection Protectedthis compound Protected this compound (e.g., Neryl-OTBDMS) Protection->Protectedthis compound DesiredReaction Desired Chemical Reaction Protectedthis compound->DesiredReaction ProtectedProduct Protected Linear Product DesiredReaction->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection FinalProduct Desired Linear Product Deprotection->FinalProduct NonCyclizing_Reaction This compound This compound Oxidation Mild Oxidation (TEMPO, PhI(OAc)2) This compound->Oxidation Neral Neral (Linear Product) Oxidation->Neral

References

Optimizing temperature and stirring rate for Nerol cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the acid-catalyzed cyclization of nerol to produce valuable cyclic terpenoids like α-terpineol. This guide offers insights into critical reaction parameters, particularly temperature and stirring rate, to help you achieve higher yields and desired product selectivity.

Troubleshooting Guide

This section addresses common issues encountered during the this compound cyclization reaction.

Issue Potential Cause Troubleshooting Steps
Low Conversion of this compound Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or of low purity.- Use a fresh, anhydrous catalyst. For instance, when using ferric chloride, ensure it is anhydrous as the hexahydrate form can be less effective.[1] - Consider catalyst loading. For some systems, increasing the catalyst amount can improve conversion.
Suboptimal Temperature: The reaction temperature may be too low for the specific catalyst and solvent system.- Gradually increase the reaction temperature. For example, in a cavitand-catalyzed reaction with HCl, increasing the temperature from 30°C to 45°C has been shown to significantly increase conversion. - Be aware that higher temperatures can sometimes lead to a slight decrease in selectivity towards cyclic products.
Poor Mass Transfer: In heterogeneous reactions (e.g., with solid acid catalysts), inefficient mixing can limit the contact between this compound and the catalyst active sites.- Optimize the stirring rate. While vigorous stirring is often thought to be beneficial, in some cases, gentle stirring (e.g., 50 rpm) can lead to higher conversion compared to very high speeds (e.g., 550 rpm), possibly by preventing the splashing of reactants onto the reactor walls.
Reaction Stalling: The reaction may start but not proceed to completion.- This could be due to catalyst deactivation or product inhibition. - Monitor the reaction over time. If it stalls, consider adding a fresh portion of the catalyst. - Analyze the reaction mixture for the formation of inhibitory byproducts.
Low Selectivity for α-Terpineol (Formation of Byproducts) Isomerization of this compound: this compound can isomerize to other terpene alcohols like linalool or geraniol, which can then undergo different reaction pathways.- The choice of catalyst and solvent is crucial in controlling isomerization. Ferric chloride in anhydrous acetonitrile has been shown to promote the cyclization of this compound to α-terpineol with high selectivity.[1]
Formation of Limonene and Other Cyclic Isomers: The carbocation intermediate in the cyclization can lead to the formation of various cyclic products.- Catalyst selection plays a key role. Certain catalysts, like specific cavitands with an HCl co-catalyst, can favor the formation of limonene over α-terpineol. - Reaction temperature can influence selectivity. Lower temperatures may favor the formation of the thermodynamically more stable product.
Formation of Halogenated Byproducts (e.g., α-terpinyl chloride): This can occur when using halide-containing acids like HCl as a co-catalyst.- If this is a significant issue, consider using a non-halogenated acid catalyst.
Difficulty in Product Isolation and Purification Complex Reaction Mixture: The final reaction mixture may contain unreacted starting material, various cyclic isomers, and other byproducts.- Utilize column chromatography on silica gel for effective separation of α-terpineol from other components.[1] - Ensure complete removal of the acid catalyst during the workup to prevent further reactions during purification. This can typically be achieved by washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound cyclization?

A1: The optimal temperature is highly dependent on the catalyst and solvent system used. For a cavitand-catalyzed reaction with HCl, an increase from 30°C to 45°C showed a significant increase in conversion, though with a slight decrease in selectivity. For ferric chloride-catalyzed cyclization in acetonitrile, the reaction is typically conducted at room temperature.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific conditions.

Q2: How does the stirring rate affect the reaction?

A2: The stirring rate primarily influences the mass transfer in the reaction, which is particularly critical for heterogeneous catalytic systems. In some cases, gentle stirring (e.g., 50 rpm) has been found to be more effective than vigorous stirring (e.g., 550 rpm). This might be due to factors like preventing the loss of volatile co-catalysts (e.g., HCl) or avoiding the coating of reactants on the reactor walls. For homogeneous reactions, moderate stirring is generally sufficient to ensure homogeneity.

Q3: Which acid catalyst is best for selective synthesis of α-terpineol from this compound?

A3: Ferric chloride (FeCl₃) in anhydrous acetonitrile has been reported to be an efficient catalyst for the high-yield cyclization of this compound to α-terpineol.[1] Solid acid catalysts, such as certain zeolites and acid-treated clays, are also effective and offer the advantage of easier separation from the reaction mixture. The choice of catalyst will depend on the desired product selectivity, reaction conditions, and scalability of the process.

Q4: What are the common byproducts in this compound cyclization, and how can I minimize them?

A4: Common byproducts include other cyclic monoterpenes like limonene and terpinolene, as well as isomerization products of this compound such as linalool and geraniol. Minimizing byproducts can be achieved by:

  • Careful selection of the catalyst: Some catalysts have a higher selectivity for α-terpineol.

  • Optimizing the reaction temperature: Lower temperatures can sometimes favor the formation of the desired product.

  • Using an anhydrous solvent: The presence of water can sometimes lead to different reaction pathways.

Q5: What is a standard workup procedure for this compound cyclization?

A5: A typical workup procedure involves:

  • Quenching the reaction by adding water.

  • Extracting the product into an organic solvent like ethyl acetate.

  • Washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Concentrating the solution under reduced pressure to obtain the crude product.

  • Purifying the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data on the effect of temperature and stirring rate on this compound cyclization from a study using a cavitand catalyst with HCl as a co-catalyst.

Table 1: Effect of Temperature on this compound Cyclization

Temperature (°C)Conversion (%)Yield of Cyclic Products (%)
305959
458580

Reaction conditions: this compound (34 mM), cavitand catalyst (10 mol%), aqueous HCl (30 mol%) in CDCl₃, 72 h.

Table 2: Effect of Stirring Rate on this compound Cyclization

Stirring Rate (rpm)Conversion (%)
55059
5087

Reaction conditions: this compound (100 mM), cavitand catalyst (10 mol%), aqueous HCl (20 mol%) in CDCl₃, 30°C, 72 h.

Experimental Protocols

Protocol 1: this compound Cyclization using Ferric Chloride

This protocol is based on a reported method for the ferric chloride-catalyzed cyclization of this compound.

Materials:

  • This compound

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (3 mmol) in anhydrous acetonitrile (50 mL).

  • Add anhydrous ferric chloride (6 mmol, 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain α-terpineol.

Protocol 2: General Procedure for Solid Acid Catalyzed this compound Cyclization

This is a general guideline for using a solid acid catalyst (e.g., acid-activated montmorillonite clay or zeolite).

Materials:

  • This compound

  • Solid acid catalyst

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar or overhead stirrer

  • Heating mantle

  • Filtration setup

Procedure:

  • Activate the solid acid catalyst by heating under vacuum to remove any adsorbed water.

  • To a round-bottom flask, add the activated solid acid catalyst and the anhydrous solvent.

  • Add this compound to the suspension.

  • Heat the reaction mixture to the desired temperature with efficient stirring.

  • Monitor the reaction by taking aliquots, filtering off the catalyst, and analyzing the filtrate by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can often be washed with a solvent and reused after reactivation.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Mandatory Visualization

Nerol_Cyclization_Workflow Experimental Workflow for this compound Cyclization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Prepare this compound, Anhydrous Solvent, and Acid Catalyst start->reagents mix Combine Reactants in Flask reagents->mix stir_heat Set Temperature and Stirring Rate mix->stir_heat monitor Monitor Reaction (TLC/GC) stir_heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Base and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify product Obtain Pure α-Terpineol purify->product

Caption: A flowchart illustrating the general experimental workflow for the acid-catalyzed cyclization of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_mass_transfer Mass Transfer (Heterogeneous) start Low Conversion Observed check_catalyst Check Catalyst Activity/Purity start->check_catalyst optimize_temp Optimize Temperature start->optimize_temp check_mixing Ensure Efficient Mixing start->check_mixing increase_loading Increase Catalyst Loading check_catalyst->increase_loading re_run_experiment Re-run Experiment increase_loading->re_run_experiment optimize_stirring Optimize Stirring Rate optimize_temp->optimize_stirring optimize_stirring->re_run_experiment check_mixing->re_run_experiment

Caption: A decision-making diagram for troubleshooting low conversion in this compound cyclization experiments.

References

Common issues in reproducing Nerol synthesis experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Nerol synthesis experiments. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Section 1: Troubleshooting Low Yield and Selectivity

Low yield and poor selectivity towards this compound are common hurdles in its synthesis. This section addresses frequent challenges and provides guidance on optimizing reaction outcomes.

FAQs

Q1: My this compound synthesis from citral results in low selectivity, with a high proportion of Geraniol. How can this be improved?

A1: Achieving high selectivity for this compound over its isomer, Geraniol, in the hydrogenation of citral is a significant challenge due to their structural similarity. The choice of catalyst and reaction conditions are critical. Bimetallic catalysts have shown promise in improving selectivity. For instance, bimetallic Pt-Co catalysts on a carbon support have demonstrated higher activity and selectivity towards the desired unsaturated alcohols compared to their monometallic counterparts. The use of specific catalyst supports can also influence the product distribution.[1]

Q2: What are the common byproducts in this compound synthesis from citral, and how can their formation be minimized?

A2: Besides Geraniol, the hydrogenation of citral can lead to several byproducts, including citronellal, citronellol, and isopulegol.[2] Thermodynamics generally favor the hydrogenation of the C=C bond over the C=O bond, which can lead to the formation of citronellal.[1] To minimize these byproducts, careful selection of the catalyst is crucial. For example, some catalyst systems can be highly selective towards the hydrogenation of the C=O group, thus favoring the formation of this compound and Geraniol. The addition of promoters or the use of specific catalyst supports can also help steer the reaction towards the desired products.

Q3: I am synthesizing this compound from myrcene and observing a variety of chlorinated intermediates and other impurities. What is the cause and how can I obtain a purer product?

A3: The synthesis of this compound from myrcene often proceeds via a hydrochlorination step, which can lead to a mixture of isomeric chlorides, including neryl chloride, geranyl chloride, and linalyl chloride. The subsequent steps of esterification and hydrolysis can also introduce impurities. To obtain a purer product, it is important to control the conditions of the hydrochlorination reaction to favor the formation of the desired neryl and geranyl chlorides. Purification of the final product mixture is typically achieved through vacuum rectification.

Q4: My attempt to isomerize linalool to this compound is yielding a complex mixture of products. What are the optimal conditions for this reaction?

A4: The isomerization of linalool to a mixture of this compound and Geraniol can be effectively catalyzed by certain systems, such as those composed of vanadium complexes and boric acid esters. Reaction parameters such as temperature, reaction time, and the choice of medium significantly impact the conversion of linalool and the selectivity towards this compound and Geraniol. Under optimized conditions, a high conversion of linalool (e.g., 70.8%) with high selectivity for the desired products (e.g., 98.2%) can be achieved.

Troubleshooting Workflow for Low this compound Selectivity

low_nerol_selectivity start Low this compound Selectivity Detected check_catalyst Review Catalyst System start->check_catalyst check_conditions Analyze Reaction Conditions start->check_conditions check_precursor Verify Starting Material Purity start->check_precursor optimize_catalyst Optimize Catalyst check_catalyst->optimize_catalyst Inappropriate catalyst or support? optimize_conditions Adjust Reaction Parameters check_conditions->optimize_conditions Sub-optimal temperature, pressure, or solvent? purify_precursor Purify Starting Material check_precursor->purify_precursor Impurities present? end_goal Improved this compound Selectivity optimize_catalyst->end_goal optimize_conditions->end_goal purify_precursor->end_goal

Caption: A logical workflow for troubleshooting and improving low this compound selectivity.

Section 2: Catalyst Management

The performance and longevity of the catalyst are paramount in this compound synthesis. This section provides guidance on common catalyst-related issues.

FAQs

Q1: My catalyst's activity is decreasing over time. What are the common causes of deactivation in this compound synthesis?

A1: Catalyst deactivation is a common issue in industrial catalytic processes and can be caused by several factors:

  • Poisoning: This involves the strong chemisorption of impurities from the feed onto the active sites of the catalyst. Sulfur compounds and heavy metal ions are known poisons for platinum-group metal catalysts.

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or other heavy byproducts on the catalyst surface can block active sites and pores.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area.

  • Leaching: The dissolution of active metal components into the reaction medium can occur under certain conditions.

In the context of citral hydrogenation, the substrate itself can sometimes contribute to catalyst deactivation.

Q2: Can a deactivated catalyst for this compound synthesis be regenerated?

A2: The possibility of regeneration depends on the cause of deactivation.

  • Coking: Deactivation by coke deposition can often be reversed by controlled oxidation (burning off the coke) in a stream of air or a mixture of an inert gas and oxygen.

  • Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. In some cases, chemical washing or treatment can remove the poison. For instance, some catalysts deactivated by alkali metals can be regenerated by washing with an acidic solution.

  • Sintering: Thermal degradation is generally irreversible.

It is often more practical to prevent deactivation by ensuring high purity of reactants and operating under optimized conditions.

Section 3: Purification Strategies

The purification of this compound, particularly its separation from Geraniol, is a critical step in obtaining a high-purity product.

FAQs

Q1: What is the most effective method for separating this compound from Geraniol?

A1: Due to their very close boiling points, separating this compound and Geraniol is challenging. The most common industrial method is vacuum fractional distillation . This technique takes advantage of the slight difference in their boiling points, which is more pronounced under reduced pressure. Achieving a high-purity separation requires a distillation column with a high number of theoretical plates and careful control over the reflux ratio.

Q2: What are the typical parameters for the vacuum fractional distillation of a this compound/Geraniol mixture?

A2: Specific parameters can vary depending on the equipment and the exact composition of the mixture. However, a representative procedure involves vacuum rectification under a pressure of 30-50 Pa. In such a setup, this compound can be collected at a temperature range of 107-110 °C. A column with a high number of theoretical plates (e.g., 45) and a controlled reflux ratio (e.g., 5:1) are recommended for efficient separation.

Decision Tree for this compound Purification

Caption: A decision tree to guide the selection of a suitable purification strategy for this compound.

Section 4: Experimental Protocols and Data

This section provides an overview of a common experimental protocol for this compound synthesis and presents quantitative data for comparison.

General Protocol for Selective Hydrogenation of Citral

The selective hydrogenation of citral to this compound and Geraniol is typically carried out in a batch reactor under a hydrogen atmosphere.

  • Catalyst Preparation: The chosen catalyst (e.g., a supported platinum or bimetallic catalyst) is loaded into the reactor.

  • Reaction Setup: The reactor is charged with the citral substrate and a suitable solvent (e.g., ethanol, hexane).

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 20-60 MPa). The reaction mixture is heated to the target temperature (e.g., 25-80 °C) and stirred vigorously.

  • Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of citral and the selectivity towards the products.

  • Work-up: Once the desired conversion is reached, the reactor is cooled, and the pressure is released. The catalyst is separated by filtration, and the solvent is removed from the reaction mixture, typically by rotary evaporation.

  • Purification: The crude product mixture is then purified, most commonly by vacuum fractional distillation, to isolate this compound.

Reaction Pathway for Citral Hydrogenation

citral_hydrogenation_pathway citral Citral nerol_geraniol This compound & Geraniol citral->nerol_geraniol Hydrogenation of C=O citronellal Citronellal citral->citronellal Hydrogenation of conjugated C=C citronellol Citronellol nerol_geraniol->citronellol Further Hydrogenation citronellal->citronellol Further Hydrogenation isopulegol Isopulegol citronellal->isopulegol Cyclization

Caption: Reaction pathways in the hydrogenation of citral, leading to this compound and various byproducts.

Quantitative Data on Catalyst Performance in Citral Hydrogenation
Catalyst SystemSupportReaction ConditionsCitral Conversion (%)Selectivity to this compound + Geraniol (%)Reference
Pt-Co (bimetallic)CarbonNot specifiedHighHigh
Ru/Al2O3Al2O350% conversion5026
Cu/Al2O3Al2O3120°C, 3 bar H2Not specified11.9
Cu/Al2O3 with [C2C1Im][NTf2]Al2O3120°C, 3 bar H2Not specified40.6
Pt-H-SAPO-5SAPO-5Not specified4657
Quantitative Data on Linalool Isomerization
Catalyst SystemReaction ConditionsLinalool Conversion (%)Selectivity to this compound + Geraniol (%)Reference
Vanadium complexes + Boric acid esterOptimized conditions70.898.2

References

Technical Support Center: Nerol Reaction Efficiency and Solvent Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments involving Nerol, with a specific focus on the impact of solvent purity on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My this compound oxidation reaction has a low yield. Could the solvent be the issue?

A1: Yes, solvent purity is a critical factor in the efficiency of this compound oxidation. Common impurities in solvents can lead to lower yields through various mechanisms. Water, for instance, can deactivate certain oxidizing agents. Other organic impurities might compete with this compound for the oxidant, leading to unwanted side products. It is crucial to use anhydrous and high-purity solvents for these reactions.

Q2: I am observing the isomerization of this compound to Geraniol in my reaction mixture. Can solvent impurities cause this?

A2: Solvent impurities, particularly acidic or basic contaminants, can catalyze the isomerization of this compound to its more stable isomer, Geraniol.[1] This can significantly reduce the yield of the desired this compound-derived product. Ensure your solvent is neutral and free from acidic or basic residues.

Q3: My Grignard reaction with this compound is not working. What role does solvent purity play?

A3: Grignard reagents are extremely sensitive to protic impurities, especially water.[2][3][4] Any water in your solvent will quench the Grignard reagent, rendering it inactive for the reaction with this compound.[2] It is imperative to use rigorously dried, anhydrous solvents, typically ethers like THF or diethyl ether, for Grignard reactions.

Q4: I suspect peroxide contamination in my ether solvent. How can this affect my this compound reaction?

A4: Peroxides, which can form in ether solvents upon exposure to air and light, are strong oxidizing agents. These impurities can lead to unwanted side reactions, including the oxidation of this compound or other sensitive reagents in your reaction mixture, resulting in reduced yield and the formation of complex byproducts. It is recommended to test for and remove peroxides from ether solvents before use.

Troubleshooting Guides

Issue 1: Low Yield in this compound Oxidation
Potential Cause Troubleshooting Step Recommended Action
Water in Solvent Quantify water content using Karl Fischer titration.If water content is >50 ppm, dry the solvent using appropriate drying agents (e.g., molecular sieves) or distill from a suitable desiccant.
Peroxide Impurities (in ether solvents) Test for peroxides using peroxide test strips or other qualitative methods.If peroxides are present, pass the solvent through a column of activated alumina to remove them.
Other Organic Impurities (e.g., aldehydes, ketones) Analyze solvent purity using Gas Chromatography (GC-FID).If significant impurities are detected, purify the solvent by distillation or use a higher-grade solvent.
Inactive Oxidizing Agent The oxidizing agent may be old or improperly stored.Use a fresh batch of the oxidizing agent. For solid-supported reagents like MnO₂, ensure it is properly activated.
Issue 2: Formation of Side Products (e.g., Geraniol, over-oxidation products)
Potential Cause Troubleshooting Step Recommended Action
Acidic/Basic Impurities Check the pH of your solvent using a moistened pH strip (for water-miscible solvents) or by extracting with neutral water and testing the aqueous layer.Neutralize the solvent by washing with a dilute bicarbonate solution (for acidic impurities) or dilute acid, followed by a water wash and drying. Alternatively, use a fresh, high-purity solvent.
Peroxide Contamination Test for the presence of peroxides.Remove peroxides as described in the low yield troubleshooting guide. Consider adding a radical scavenger if appropriate for your reaction.
Reaction Conditions Overly harsh conditions (e.g., high temperature, prolonged reaction time) can promote side reactions.Monitor the reaction closely using TLC or NMR and stop it once the starting material is consumed. Consider running the reaction at a lower temperature.

Data Presentation: Impact of Solvent Impurities on this compound Oxidation Yield

The following table provides illustrative data on the effect of common solvent impurities on the yield of a typical this compound oxidation reaction to produce Neral. These are representative values and actual results may vary depending on the specific reaction conditions.

Solvent (Grade)Water Content (ppm)Peroxide Content (ppm)Other Organic Impurities (%)Neral Yield (%)
THF (Reagent Grade)250500.565
THF (Anhydrous)<50500.278
THF (Anhydrous, Peroxide-Free)<50<50.292
Dichloromethane (Reagent Grade)150N/A0.475
Dichloromethane (Anhydrous)<30N/A0.195

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the steps for determining the water content in an organic solvent like Tetrahydrofuran (THF) using a volumetric Karl Fischer titrator.

  • Apparatus Setup:

    • Assemble the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration vessel is clean and dry.

    • Fill the burette with a standardized Karl Fischer titrant (e.g., CombiTitrant 5).

  • Solvent Preparation:

    • Add approximately 50 mL of a suitable Karl Fischer solvent (e.g., CombiSolvent) to the titration vessel.

  • Pre-Titration:

    • Start the titrator to titrate the water present in the solvent to a stable endpoint. This ensures the system is anhydrous before adding the sample.

  • Sample Analysis:

    • Using a dry syringe, draw a known volume (e.g., 10 mL) of the THF sample.

    • Weigh the syringe with the sample.

    • Inject the sample into the titration vessel.

    • Reweigh the empty syringe to determine the exact weight of the sample added.

    • Start the titration. The instrument will automatically stop at the endpoint and display the volume of titrant used.

  • Calculation:

    • The water content is calculated using the following formula: Water (%) = (Volume of Titrant (mL) * Titrant Factor (mg/mL)) / (Sample Weight (g) * 10)

Protocol 2: Analysis of Solvent Purity by Gas Chromatography (GC-FID)

This protocol describes a general method for assessing the purity of an organic solvent and identifying volatile organic impurities using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Instrument Setup:

    • GC System: Agilent GC-FID or equivalent.

    • Column: A non-polar or medium-polarity column suitable for solvent analysis (e.g., ZB-624, DB-1).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Final Hold: 5 minutes at 240 °C.

  • Sample Preparation:

    • No dilution is typically necessary for solvent purity analysis.

    • Transfer the solvent sample to a GC vial.

  • Injection:

    • Inject 1 µL of the sample into the GC.

  • Data Analysis:

    • The purity of the solvent is determined by the area percent method. The area of the main solvent peak is compared to the total area of all peaks in the chromatogram.

    • Identify impurities by comparing their retention times to those of known standards or by using a mass spectrometer (GC-MS) for confirmation.

Protocol 3: Monitoring this compound Reaction Progress by 1H NMR Spectroscopy

This protocol provides a method for monitoring the progress of a reaction involving this compound by analyzing aliquots using 1H NMR spectroscopy.

  • Sample Preparation:

    • At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or dilute acid/base).

    • Remove the solvent from the aliquot under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl3) suitable for NMR analysis.

    • Add an internal standard with a known concentration if quantitative analysis is required.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic peaks for this compound (starting material) and the desired product.

    • For this compound, key signals include the vinyl protons and the protons of the CH2OH group.

    • For the product (e.g., Neral), new signals, such as an aldehyde proton, will appear.

    • Determine the relative ratio of starting material to product by integrating the respective characteristic peaks.

    • The disappearance of the this compound signals and the appearance and increase of the product signals indicate the progress of the reaction.

Visualizations

G cluster_0 Troubleshooting this compound Reaction start Low Yield or Side Products Observed check_solvent Check Solvent Purity start->check_solvent water_test Karl Fischer Titration for Water check_solvent->water_test Is water a potential issue? peroxide_test Peroxide Test check_solvent->peroxide_test Is it an ether solvent? gc_analysis GC-FID for Organic Impurities check_solvent->gc_analysis Are other organic impurities suspected? dry_solvent Dry Solvent water_test->dry_solvent >50 ppm check_reagents Check Reagent Quality water_test->check_reagents <50 ppm remove_peroxides Remove Peroxides peroxide_test->remove_peroxides Peroxides detected peroxide_test->check_reagents No peroxides purify_solvent Purify or Replace Solvent gc_analysis->purify_solvent Significant impurities gc_analysis->check_reagents Pure dry_solvent->check_reagents remove_peroxides->check_reagents purify_solvent->check_reagents fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents Reagents old or improperly stored optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are fresh fresh_reagents->optimize_conditions adjust_temp Adjust Temperature/Time optimize_conditions->adjust_temp Side reactions or incomplete conversion rerun_reaction Re-run Reaction optimize_conditions->rerun_reaction Conditions are optimal adjust_temp->rerun_reaction

Caption: Troubleshooting workflow for this compound reactions.

G cluster_1 Impact of Solvent Impurities on this compound Reactions solvent Solvent water Water (>50 ppm) solvent->water peroxides Peroxides (in ethers) solvent->peroxides acid_base Acidic/Basic Impurities solvent->acid_base other_organics Other Organic Impurities solvent->other_organics outcome1 Quenches Grignard Reagents water->outcome1 outcome2 Deactivates Oxidizing Agents water->outcome2 outcome3 Unwanted Oxidation of this compound peroxides->outcome3 outcome4 Isomerization to Geraniol acid_base->outcome4 outcome5 Formation of Side Products other_organics->outcome5 low_yield Low Reaction Yield outcome1->low_yield outcome2->low_yield outcome3->low_yield outcome4->low_yield outcome5->low_yield

Caption: Effects of solvent impurities on this compound reactions.

References

Validation & Comparative

Comparative analysis of Nerol versus Geraniol odor characteristics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Nerol and Geraniol Odor Characteristics

For researchers, scientists, and drug development professionals, a precise understanding of the olfactory properties of isomeric molecules like this compound and geraniol is crucial. Although they share the same chemical formula (C₁₀H₁₈O), their structural differences as cis-trans isomers lead to distinct odor profiles, influencing their applications in fragrance, flavor, and potentially, therapeutic contexts. This guide provides an objective comparison of their odor characteristics, supported by experimental data.

Odor Profile Comparison

This compound and geraniol, both monoterpene alcohols, are widely recognized for their floral, rosy scents. However, nuanced differences in their odor profiles are consistently reported in perfumery and sensory analysis studies. Geraniol is generally described as having a more potent and robust rosy-citrus aroma, often with herbaceous and lemony undertones.[1] In contrast, this compound presents a softer, sweeter, and more delicate floral scent, frequently likened to fresh roses and neroli, with occasional "wet seashore" nuances.[1][2][3]

Odor DescriptorThis compoundGeraniol
Primary Scent Sweet, fresh rose, neroli[4]Strong rose, geranium
Secondary Notes Citrus (lemon, lime), green, wateryLemony, slightly herbaceous, fruity
Impression Delicate, soft, refined, freshPowerful, pronounced, sharp

Quantitative Olfactory Data

A key differentiator between the odor characteristics of this compound and geraniol is their odor threshold, which is the lowest concentration of a substance in the air that can be detected by the human sense of smell. Experimental data from a study by Elsharif and Buettner (2018) provides a quantitative comparison of these thresholds, as determined by gas chromatography-olfactometry (GC-O).

CompoundOdor Threshold (in air)Reference
Geraniol 14 ng/L
This compound 60 ng/L

This data indicates that geraniol is significantly more potent, being detectable at a concentration approximately four times lower than that of this compound.

Experimental Protocols

The characterization and comparison of odor profiles for compounds like this compound and geraniol are primarily conducted using two main methodologies: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception.

Methodology:

  • Sample Introduction: A solution containing the volatile compounds (this compound or geraniol) is injected into the gas chromatograph.

  • Separation: The compounds travel through a capillary column and are separated based on their physicochemical properties, such as boiling point and polarity.

  • Elution and Splitting: As the separated compounds exit the column, the effluent is split into two paths. One path leads to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other path is directed to an olfactory port.

  • Olfactory Detection: A trained sensory analyst or "sniffer" at the olfactory port inhales the effluent and records the perceived odor characteristics (e.g., quality, intensity, duration) at specific retention times.

  • Data Correlation: The data from the chemical detector and the human assessor are correlated to attribute specific odors to individual compounds.

Several methods are used for quantifying odor intensity in GC-O, including:

  • Detection Frequency: A panel of assessors evaluates the sample, and the number of panelists who detect an odor at a specific retention time is recorded.

  • Dilution to Threshold: The sample is sequentially diluted until the odor is no longer detectable. The dilution factor at which this occurs is used as a measure of odor potency.

  • Direct Intensity: Assessors rate the perceived intensity of the odor on a defined scale.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Sample Injection Column Separation Column Injector->Column Carrier Gas Splitter Effluent Splitter Column->Splitter Detector Chemical Detector (MS/FID) Splitter->Detector OlfactoryPort Olfactory Port Splitter->OlfactoryPort ChemicalData Chemical Identification & Quantification Detector->ChemicalData SensoryData Odor Description & Intensity OlfactoryPort->SensoryData Correlation Data Correlation ChemicalData->Correlation SensoryData->Correlation

Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Analysis

Sensory panels, composed of trained human assessors, are used to provide detailed descriptive analysis of odors.

Methodology:

  • Panelist Selection and Training: Individuals are screened for their olfactory acuity and trained to identify and scale a wide range of odor descriptors relevant to the samples being tested.

  • Sample Preparation: Standardized concentrations of this compound and geraniol are prepared in an odorless solvent.

  • Evaluation: Samples are presented to the panelists in a controlled environment (e.g., in sniffing jars or on smelling strips). Panelists independently evaluate the odor and rate the intensity of various descriptors (e.g., rosy, citrus, green) on a predefined scale.

  • Data Analysis: The ratings from all panelists are collected and statistically analyzed to generate a comprehensive odor profile for each compound.

Olfactory Signaling Pathway

The perception of odors like this compound and geraniol begins with the activation of olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. Due to their structural similarity, this compound and geraniol likely activate distinct but closely related ORs. These ORs are G protein-coupled receptors (GPCRs).

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating an associated G protein (Gαolf). This initiates a downstream signaling cascade:

  • Activation of Adenylyl Cyclase: Gαolf activates adenylyl cyclase type III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the neuron's membrane.

  • Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane Odorant This compound or Geraniol OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC CNG_channel CNG Channel cAMP->CNG_channel Opening Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Allows Depolarization Depolarization Ca_Na_influx->Depolarization Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain Action Potential

General Olfactory Signaling Pathway.

References

Validating the Antifungal Activity of Nerol Against Fusarium oxysporum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activity of Nerol against the phytopathogenic fungus Fusarium oxysporum, a major cause of vascular wilt in a wide range of crops. The performance of this compound is evaluated against other established and alternative antifungal agents, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Efficacy of Antifungal Agents Against Fusarium oxysporum

This compound, a naturally occurring monoterpene alcohol, has demonstrated significant in vitro antifungal activity against Fusarium oxysporum. Its efficacy, as measured by the half-maximal effective concentration (EC50), is comparable to and, in some cases, surpasses that of conventional synthetic fungicides. The following table summarizes the EC50 values of this compound and other antifungal agents against F. oxysporum.

Antifungal Agent Type EC50 (Mycelial Growth Inhibition) Reference
This compoundMonoterpene Alcohol0.46 µL/mL[1][2]
EpoxiconazoleTriazole Fungicide0.047 µg/mL[3]
DifenoconazoleTriazole Fungicide0.078 µg/mL[3]
CarbendazimBenzimidazole Fungicide0.445 µg/mL[3]
PyraclostrobinStrobilurin FungicideNot specified as the primary inhibitor
AzoxystrobinStrobilurin Fungicide35.089 µg/mL
Piper aduncum extractBotanical ExtractShowed 95.3% mycelial growth inhibition at 0.2% (w/v)

Note: Direct comparison of EC50 values should be made with caution due to potential variations in experimental conditions, such as the specific isolate of F. oxysporum used, culture media, and incubation times.

Mechanism of Action of this compound

This compound exerts its antifungal activity against F. oxysporum through a multi-faceted mechanism primarily targeting the fungal cell membrane and key cellular processes.

  • Disruption of Cell Membrane Integrity: this compound treatment leads to severe morphological changes in the fungal mycelia, including deformation, swelling, and rupture. This is accompanied by a significant increase in cell membrane permeability, resulting in the leakage of soluble proteins and intracellular ions.

  • Inhibition of Key Enzymes:

    • Na+/K+-ATPase: The activity of this crucial enzyme for maintaining ion homeostasis is drastically reduced upon this compound exposure.

    • Antioxidant Enzymes: this compound inhibits the activity of superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), leading to an accumulation of reactive oxygen species (ROS) and oxidative stress.

    • Pathogenicity-Related Enzymes: The activities of endo-1,4-β-D-glucanase, polygaluronase, and pectin lyase, which are essential for fungal virulence and invasion of host tissues, are markedly reduced.

  • Induction of Oxidative Stress: The disruption of the antioxidant defense system leads to elevated levels of hydrogen peroxide and malondialdehyde, further contributing to cellular damage.

Below is a diagram illustrating the proposed signaling pathway for this compound's antifungal action on Fusarium oxysporum.

Nerol_Mechanism_of_Action This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Targets EnzymeInhibition Enzyme Inhibition This compound->EnzymeInhibition Inhibits MembraneDamage Increased Permeability & Structural Damage CellMembrane->MembraneDamage IonLeakage Leakage of Soluble Proteins & Intracellular Ions MembraneDamage->IonLeakage FungalGrowth Inhibition of Fungal Growth & Reduced Virulence MembraneDamage->FungalGrowth IonLeakage->FungalGrowth NaKATPase Na+/K+-ATPase Activity ↓ EnzymeInhibition->NaKATPase AntioxidantEnzymes SOD, CAT, POD Activity ↓ EnzymeInhibition->AntioxidantEnzymes PathogenicityEnzymes Glucanase, Polygalacturonase, Pectin Lyase Activity ↓ EnzymeInhibition->PathogenicityEnzymes ROS Increased Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS PathogenicityEnzymes->FungalGrowth OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->FungalGrowth

Caption: Proposed mechanism of this compound's antifungal activity against F. oxysporum.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the antifungal activity of this compound.

Determination of Mycelial Growth Inhibition and EC50

This protocol is based on the mycelium growth rate method.

  • Preparation of Fungal Inoculum: Fusarium oxysporum is cultured on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days. Mycelial discs (typically 6 mm in diameter) are cut from the edge of an actively growing colony.

  • Preparation of Amended Media: this compound is dissolved in a suitable solvent (e.g., 1% Tween-80) and then incorporated into molten PDA at various final concentrations (e.g., 0.25, 0.5, 1, 2, and 4 µL/mL). Control plates contain the solvent alone.

  • Inoculation and Incubation: A mycelial disc is placed at the center of each PDA plate. The plates are then incubated at 25°C.

  • Data Collection: The colony diameter is measured in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.

  • Calculation of Inhibition Rate: The mycelial growth inhibition rate is calculated using the following formula:

    • Inhibition Rate (%) = [(dc - dt) / dc] × 100

    • Where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

  • EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition rates at different concentrations.

Spore Germination Assay

This assay assesses the effect of this compound on the germination of F. oxysporum microconidia.

  • Preparation of Spore Suspension: Microconidia are harvested from a 7-day-old culture grown in Potato Dextrose Broth (PDB) by filtration. The spore concentration is adjusted to a final concentration of approximately 1 × 10^6 spores/mL.

  • Treatment: The spore suspension is mixed with different concentrations of this compound in PDB.

  • Incubation: The treated spore suspensions are incubated at 25°C for a specified period (e.g., 12 hours).

  • Microscopic Examination: A sample from each treatment is observed under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the length of the microconidium.

  • Calculation of Inhibition Rate: The inhibition rate of spore germination is calculated as:

    • Inhibition Rate (%) = [(Total number of microconidia - Number of germinated microconidia) / Total number of microconidia] × 100

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the direct impact of this compound on the morphology of F. oxysporum mycelia.

  • Sample Preparation: Mycelial plugs of F. oxysporum are grown on PDA supplemented with the EC50 concentration of this compound. A coverslip is inserted into the medium at a 45-degree angle.

  • Fixation: After incubation, the mycelia adhering to the coverslip are fixed with 4% glutaraldehyde.

  • Dehydration: The fixed mycelia are dehydrated through a graded series of ethanol concentrations.

  • Drying and Coating: The samples are then freeze-dried and coated with gold using a sputter coater.

  • Imaging: The coated samples are examined under a scanning electron microscope at various magnifications.

The following diagram outlines the general experimental workflow for validating the antifungal activity of a compound like this compound.

Antifungal_Activity_Workflow Start Start: Isolate & Culture F. oxysporum InVitro In Vitro Antifungal Assays Start->InVitro MycelialGrowth Mycelial Growth Inhibition Assay InVitro->MycelialGrowth SporeGermination Spore Germination Assay InVitro->SporeGermination EC50 Determine EC50 Value MycelialGrowth->EC50 SporeGermination->EC50 Mechanism Investigate Mechanism of Action EC50->Mechanism DataAnalysis Data Analysis & Comparison EC50->DataAnalysis SEM Scanning Electron Microscopy (SEM) Mechanism->SEM MembranePermeability Cell Membrane Permeability Assay Mechanism->MembranePermeability EnzymeActivity Enzyme Activity Assays Mechanism->EnzymeActivity SEM->DataAnalysis MembranePermeability->DataAnalysis EnzymeActivity->DataAnalysis Conclusion Conclusion: Evaluate Antifungal Potential DataAnalysis->Conclusion

References

Nerol vs. Geraniol: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of the isomeric monoterpenoids, Nerol and Geraniol.

This compound and Geraniol, two isomeric acyclic monoterpene alcohols, are principal components of various plant essential oils. Despite their structural similarity—differing only in the geometry of a double bond—they exhibit a range of distinct biological activities. This guide provides a comparative overview of their efficacy in anticancer, anti-inflammatory, antioxidant, and antimicrobial applications, supported by quantitative data and detailed experimental methodologies.

Comparative Biological Activities: A Quantitative Overview

The following table summarizes the quantitative data on the biological activities of this compound and Geraniol, providing a basis for direct comparison of their potency.

Biological ActivityAssay/ModelThis compoundGeraniolReference(s)
Anticancer IC50 Values (µM)
Colon Cancer (Colo-205)-20[1][2]
Colon Cancer (LoVo)-32.1 µg/mL[3]
Glioma (U87)-41.3 µg/mL[3]
Gastric Cancer (AGS)-25[4]
Thyroid Cancer (TPC-1)-25
Malignant MelanomaNo significant effectSignificant anti-viability effect
Antimicrobial MIC Values (µg/mL)
Candida albicans770 (0.77 µL/mL)16
Candida parapsilosis complex-256 - 512
Staphylococcus aureus-≤600
Gram-Positive Bacteria2500 - 40000 (2.5-40 µL/mL)-
Antioxidant Radical Scavenging Activity
DPPH Assay (IC50)-663 nmol
ABTS Assay (% scavenging)-14.94 ± 0.95 (at 112.49 µM)
Anti-inflammatory Inhibition of Pro-inflammatory Cytokines
TNF-α, IL-1β, IL-6-Significant decrease

Signaling Pathways and Molecular Mechanisms

This compound and Geraniol exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for their potential therapeutic applications.

This compound: Emerging Mechanistic Insights

Recent studies have begun to elucidate the molecular targets of this compound. In the context of cancer, this compound's analogue Nerolidol has been shown to inhibit the proliferation of lung carcinoma and acute lymphoblastic leukemia cells by suppressing the PI3K/Akt and MAPK/STAT3/NF-κB signaling pathways. Furthermore, this compound itself has been demonstrated to activate PI3K/Akt and MAPK signaling in cardiomyocytes, suggesting a role in cardioprotection. In human sebocytes, this compound enhances lipid synthesis through the activation of the MAPK signaling pathway in a cannabinoid receptor-2-dependent manner.

Nerol_Signaling cluster_Anticancer Anticancer Effects cluster_Cardioprotection Cardioprotective Effects Nerol_AC This compound PI3K_Akt_AC PI3K/Akt Pathway Nerol_AC->PI3K_Akt_AC Inhibits MAPK_STAT3_NFkB_AC MAPK/STAT3/NF-κB Pathway Nerol_AC->MAPK_STAT3_NFkB_AC Inhibits Proliferation_AC Cell Proliferation PI3K_Akt_AC->Proliferation_AC Promotes Apoptosis_AC Apoptosis PI3K_Akt_AC->Apoptosis_AC Inhibits MAPK_STAT3_NFkB_AC->Proliferation_AC Promotes MAPK_STAT3_NFkB_AC->Apoptosis_AC Inhibits Nerol_CP This compound PI3K_Akt_CP PI3K/Akt Pathway Nerol_CP->PI3K_Akt_CP Activates MAPK_CP MAPK Pathway Nerol_CP->MAPK_CP Activates Cell_Survival Cardiomyocyte Survival PI3K_Akt_CP->Cell_Survival MAPK_CP->Cell_Survival

Caption: this compound's modulation of key signaling pathways.
Geraniol: A Multi-Targeted Modulator

Geraniol has been more extensively studied and is known to modulate a wider array of signaling pathways. In cancer, it inhibits cell growth and promotes apoptosis by targeting the PI3K/Akt/mTOR pathway . It also exerts its anticancer effects through the MAPK signaling pathway . Furthermore, Geraniol's anti-inflammatory properties are attributed to its ability to inhibit the NF-κB signaling pathway , leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. The anti-inflammatory and cartilage-protective effects of Geraniol in osteoarthritis models are also linked to the downregulation of PI3K/Akt/NF-κB and MAPK signals.

Geraniol_Signaling cluster_Anticancer_Antiinflammatory Anticancer & Anti-inflammatory Effects Geraniol Geraniol PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Geraniol->PI3K_Akt_mTOR Inhibits MAPK MAPK Pathway Geraniol->MAPK Inhibits NFkB NF-κB Pathway Geraniol->NFkB Inhibits Cell_Proliferation Cancer Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits MAPK->Cell_Proliferation MAPK->Apoptosis Promotes Inflammation Inflammation (Cytokine Production) NFkB->Inflammation

Caption: Geraniol's multi-targeted signaling modulation.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound and Geraniol.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Geraniol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound/Geraniol A->B C Add MTT Reagent & Incubate B->C D Add Solubilizing Agent (e.g., DMSO) C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: Two-fold serial dilutions of this compound or Geraniol are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: Various concentrations of this compound or Geraniol are prepared.

  • Reaction: The test compound is mixed with the DPPH solution and incubated in the dark.

  • Absorbance Measurement: The decrease in absorbance is measured at a specific wavelength (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity: Cytokine Production Assay

This assay measures the effect of the compounds on the production of pro-inflammatory cytokines.

  • Cell Culture: Immune cells (e.g., macrophages) are cultured in appropriate media.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of this compound or Geraniol.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The percentage reduction in cytokine production in the presence of the test compound is calculated.

Conclusion

Both this compound and Geraniol exhibit a spectrum of valuable biological activities. Geraniol has been more extensively researched, with a well-documented multi-targeted approach to modulating signaling pathways involved in cancer and inflammation. This compound, while less studied, shows significant promise, particularly in its potent antimicrobial effects and emerging roles in anticancer and cardioprotective signaling. The quantitative data presented in this guide highlights the nuanced differences in their potencies, underscoring the importance of considering their distinct isomeric structures in drug discovery and development. Further research into the specific molecular interactions of this compound is warranted to fully elucidate its therapeutic potential.

References

The Scent of Structure: A Comparative Analysis of Nerol and its Oxygenated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-odor relationships of the monoterpenoid alcohol nerol and its oxygenated derivatives reveals subtle molecular modifications that profoundly impact olfactory perception. This guide provides a comparative analysis of their odor profiles, supported by quantitative data and detailed experimental methodologies, for researchers and professionals in the fields of fragrance chemistry, sensory science, and drug development.

This compound, a naturally occurring monoterpenoid alcohol found in the essential oils of plants like lemongrass and hops, is prized in the fragrance industry for its fresh, sweet, rose-like aroma.[1][2][3] Its structural isomer, geraniol, shares a similar citrus-like and floral scent, yet the two possess distinct odor thresholds.[4][5] This observation underscores the critical role of molecular geometry in determining odor potency. Further exploration into the oxygenated derivatives of this compound and geraniol reveals that the introduction of functional groups and their positioning can dramatically alter both the quality and intensity of the perceived scent.

A systematic investigation into these structure-odor relationships demonstrates that oxygenation at the C-8 position of the carbon skeleton primarily influences the odor quality, while the E/Z isomeric configuration at the C-1 position has a more significant effect on odor potency. For instance, the 8-oxo derivatives of this compound tend to exhibit musty and fatty notes, a stark contrast to the floral and citrus scents of the parent molecule and its 8-hydroxy counterparts.

Comparative Olfactory Data

The following table summarizes the odor thresholds (OTs) of this compound, its isomer geraniol, and several of their oxygenated derivatives, providing a quantitative comparison of their potencies. A lower odor threshold indicates a more potent scent.

CompoundIsomerOdor DescriptionOdor Threshold (ng/L in air)
This compoundcis (Z)Fresh, sweet, rose-like, floral, citrus60
Geranioltrans (E)Sweet, fruity, berry-like, citrus, floral14
8-Oxothis compoundcis (Z)Musty, fatty493
8-Oxoneryl acetatecis (Z)Musty, fatty8.8
8-Hydroxythis compoundcis (Z)Similar to this compound (floral, citrus)Not specified
8-Carboxythis compoundcis (Z)Fatty, waxy, greasyNot specified
8-Carboxygeranioltrans (E)OdorlessNot specified

Structure-Odor Relationship Visualization

The following diagram illustrates the structural relationships and resulting odor characteristics of this compound and its key oxygenated derivatives.

cluster_this compound This compound Derivatives (cis-isomer) This compound This compound (Floral, Citrus) OT: 60 ng/L oxothis compound 8-Oxothis compound (Musty, Fatty) OT: 493 ng/L This compound->oxothis compound Oxidation hydroxythis compound 8-Hydroxythis compound (Floral, Citrus) This compound->hydroxythis compound Hydroxylation carboxythis compound 8-Carboxythis compound (Fatty, Waxy) This compound->carboxythis compound Carboxylation oxoneryl_acetate 8-Oxoneryl Acetate (Musty, Fatty) OT: 8.8 ng/L oxothis compound->oxoneryl_acetate Acetylation

Structure-Odor Relationships of this compound Derivatives

Experimental Protocols

The evaluation of the olfactory properties of these compounds was primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with human sensory perception, allowing for the identification of odor-active compounds in a sample.

Synthesis of Oxygenated Derivatives: The oxygenated derivatives of this compound and geraniol were synthesized from their parent compounds and their corresponding acetates. A total of 12 oxygenated compounds were synthesized and characterized using retention indices (RI), mass spectrometric (MS), and nuclear magnetic resonance (NMR) data.

Gas Chromatography-Olfactometry (GC-O) Analysis: The odor qualities and thresholds of the synthesized compounds were determined by trained panelists using GC-O. This method offers the advantage of separating any odor-active impurities from the target compounds, ensuring that the described odor attributes are solely from the compound of interest.

Odor Threshold Determination: Odor thresholds in the air were determined for each compound individually.

Experimental Workflow: Gas Chromatography-Olfactometry (GC-O)

The following diagram outlines the typical workflow for sensory analysis of fragrance compounds using GC-O.

cluster_workflow GC-O Experimental Workflow sample_prep Sample Preparation (Dilution/Extraction) gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation effluent_split Effluent Splitting gc_separation->effluent_split ms_detection Mass Spectrometry (MS) (Compound Identification) effluent_split->ms_detection olfactory_port Olfactory Port (Sniffing Port) effluent_split->olfactory_port data_analysis Data Analysis (Odor Activity Value Calculation) ms_detection->data_analysis sensory_panel Sensory Panel Evaluation (Odor Description & Intensity) olfactory_port->sensory_panel sensory_panel->data_analysis cluster_pathway Olfactory Signaling Pathway odorant Odorant Molecule (e.g., this compound) or Olfactory Receptor (OR) (G-protein coupled) odorant->or Binding g_protein G-protein (Golf) or->g_protein Activation ac Adenylyl Cyclase III g_protein->ac Activation camp cAMP (Second Messenger) ac->camp ATP to cAMP cng_channel Cyclic Nucleotide-Gated (CNG) Channel camp->cng_channel Opening ca_cl_channel Ca2+-activated Cl- Channel cng_channel->ca_cl_channel Ca2+ influx depolarization Depolarization (Action Potential) ca_cl_channel->depolarization Cl- efflux brain Signal to Brain depolarization->brain

References

Anxiolytic Effects of Nerol in Murine Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic effects of Nerol with established anxiolytic agents, diazepam and buspirone, in murine models. The information is compiled from various preclinical studies and presented to facilitate objective evaluation and inform future research directions.

Comparative Efficacy in Murine Behavioral Models

The anxiolytic potential of this compound has been evaluated in several well-established murine behavioral paradigms, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDBT). These tests are designed to assess anxiety-like behaviors in rodents based on their natural aversion to open, brightly lit spaces and their exploratory drive.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms% Entries in Open ArmsReference
Vehicle (Control)-~9%~22%[1]
This compound90Increased by 71.75% vs. VehicleIncreased by 279.19% vs. Vehicle[2]
Nerolidol12.5Significantly Increased vs. VehicleSignificantly Increased vs. Vehicle[3]
Nerolidol25Significantly Increased vs. VehicleSignificantly Increased vs. Vehicle[3]
Nerolidol50Significantly Increased vs. VehicleSignificantly Increased vs. Vehicle[3]
Diazepam (Positive Control)1Significantly Increased vs. VehicleSignificantly Increased vs. Vehicle
Diazepam (Positive Control)2Increased vs. VehicleIncreased vs. Vehicle
Buspirone (Positive Control)2Anxiolytic-like effect observed-
Buspirone (Positive Control)2.0, 4.0Increased vs. ControlIncreased vs. Control
Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds typically increase the time spent in the center of the arena and may affect locomotor activity.

Treatment GroupDose (mg/kg, i.p.)Time in CenterLocomotor Activity (Crossings/Distance)RearingReference
Vehicle (Control)-BaselineBaselineBaseline
This compound30-Decreased by 51.57%Decreased by 67.89%
This compound60-Decreased by 66.45%Decreased by 77.57%
This compound90-Decreased by 77.42%Decreased by 91.69%
Nerolidol12.5Significantly Increased vs. Vehicle-Significantly Increased vs. Vehicle
Nerolidol25Significantly Increased vs. Vehicle-Significantly Increased vs. Vehicle
Nerolidol50Significantly Increased vs. Vehicle-Significantly Increased vs. Vehicle
Diazepam (Positive Control)1Significantly Increased vs. Vehicle-Significantly Increased vs. Vehicle
Diazepam (Positive Control)1.5Reduced anxiety-like behaviorsNo overall effect on total locomotion-
Buspirone (Positive Control)10No increase in center time--
Light-Dark Box Test (LDBT)

The LDBT is another widely used paradigm to assess anxiety. The apparatus consists of a dark, enclosed compartment and a brightly illuminated compartment. Anxiolytic compounds increase the time spent in the light compartment.

Treatment GroupDose (mg/kg, i.p.)Time in Light CompartmentReference
Vehicle (Control)-Baseline
This compound60Increased by 47.60% vs. Vehicle
This compound90Increased by 64.30% vs. Vehicle
Diazepam (Positive Control)up to 3Dose-dependent increase
Buspirone (Positive Control)3.16 - 17.8Significant increase

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: The maze consists of four arms (e.g., 25 x 5 cm for mice) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 16 cm), while the other two are open.

  • Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the test.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.

  • Data Collection: The session is recorded by an overhead video camera. The time spent in and the number of entries into the open and closed arms are scored. An entry is defined as all four paws entering an arm.

  • Cleaning: The maze is thoroughly cleaned with a 70% ethanol solution between trials to eliminate olfactory cues.

Open Field Test (OFT) Protocol
  • Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm) with high walls to prevent escape. The floor is often divided into a central zone and a peripheral zone.

  • Acclimation: Animals are habituated to the testing room for a minimum of 30 minutes prior to the test.

  • Procedure: A single mouse is gently placed in the center of the open field arena. The animal is allowed to explore the arena for a predetermined duration, typically 5-10 minutes.

  • Data Collection: An overhead video camera records the session. The time spent in the center and peripheral zones, the total distance traveled, and the frequency of rearing (vertical activity) are analyzed.

  • Cleaning: The arena is cleaned with 70% ethanol between each trial.

Light-Dark Box Test (LDBT) Protocol
  • Apparatus: The apparatus consists of two compartments: a small, dark, enclosed chamber (approximately one-third of the total area) and a larger, brightly illuminated chamber. The two compartments are connected by a small opening.

  • Acclimation: Mice are allowed to acclimate to the testing room before the experiment.

  • Procedure: A mouse is placed in the center of the illuminated compartment, facing away from the opening to the dark compartment. The animal is allowed to freely explore both chambers for a period of 5 to 10 minutes.

  • Data Collection: A video camera records the session. The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.

  • Cleaning: The apparatus is cleaned thoroughly between each animal to remove any scent cues.

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Treatment cluster_test Behavioral Testing cluster_post Post-Treatment A Animal Acclimation B Drug Administration (this compound, Diazepam, Buspirone, or Vehicle) A->B C Elevated Plus Maze (EPM) B->C D Open Field Test (OFT) B->D E Light-Dark Box Test (LDBT) B->E F Data Collection & Analysis C->F D->F E->F

Caption: A typical experimental workflow for evaluating anxiolytic drug effects in mice.

Putative Signaling Pathway for this compound's Anxiolytic Effects

Studies suggest that the anxiolytic effects of some terpenes may be mediated through the GABAergic system. The following diagram illustrates a simplified putative pathway.

G cluster_pathway Putative GABAergic Signaling Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation (Putative) Cl_channel Chloride Ion Channel (Opens) GABA_A->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Results in

Caption: Putative GABAergic signaling pathway for this compound's anxiolytic effects.

Signaling Pathway for Buspirone's Anxiolytic Effects

Buspirone's anxiolytic action is primarily mediated through its activity as a partial agonist at serotonin 5-HT1A receptors.

G cluster_pathway Serotonergic Signaling Pathway (5-HT1A Receptor) Buspirone Buspirone HT1A_Receptor 5-HT1A Receptor Buspirone->HT1A_Receptor Partial Agonist Gi_protein Gi/o Protein HT1A_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits Neuronal_Firing ↓ Neuronal Firing Gi_protein->Neuronal_Firing Modulates Ion Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces Anxiolytic_Effect Anxiolytic Effect cAMP->Anxiolytic_Effect Contributes to Neuronal_Firing->Anxiolytic_Effect Contributes to

Caption: Buspirone's anxiolytic action via the 5-HT1A receptor signaling pathway.

References

A Comparative Analysis of Nerol and Linalool in Aromatherapy: Efficacy, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aromatherapeutic applications of two prominent monoterpene alcohols: Nerol and Linalool. By examining their anxiolytic, sedative, and other central nervous system effects through a review of key experimental data, this document aims to furnish researchers and drug development professionals with a detailed understanding of their respective therapeutic potentials. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of associated signaling pathways and workflows.

Introduction to this compound and Linalool

This compound, a monoterpenoid alcohol, is found in the essential oils of various plants, including lemongrass and hops, and is named after its initial isolation from neroli oil.[1] It is characterized by a fresh, sweet, rose-like aroma. Linalool is a naturally occurring terpene alcohol present in over 200 plant species, notably lavender, basil, and coriander, and is recognized for its pleasant floral scent. Both compounds have a history of use in traditional medicine for their calming and sedative properties.[2] This guide delves into the scientific evidence that underpins these traditional uses, offering a side-by-side comparison of their neuropharmacological effects.

Comparative Analysis of Anxiolytic and Sedative Effects

Experimental studies, primarily in murine models, have demonstrated the anxiolytic (anxiety-reducing) and sedative properties of both this compound and Linalool. The following tables summarize the quantitative data from key behavioral tests.

Table 1: Open Field Test (OFT) Data

The Open Field Test is utilized to assess locomotor activity and anxiety-like behavior in rodents. A reduction in exploratory behavior (crossings and rearings) can indicate sedation, while an increased time spent in the center of the arena suggests anxiolytic effects.

CompoundDoseAdministrationAnimal ModelNumber of CrossingsNumber of RearingsTime in CenterReference
This compound 30 mg/kgIntraperitonealMice↓ 51.57%↓ 67.89%-[2]
60 mg/kgIntraperitonealMice↓ 66.45%↓ 77.57%-
90 mg/kgIntraperitonealMice↓ 77.42%↓ 91.69%-
Linalool 500 mg/kgOralMiceNo significant change-↑ (vs. control)
3%Inhalation (1h)Mice↓ (vs. control)--

Note: "↓" indicates a decrease and "↑" indicates an increase compared to the control group. "-" indicates data not reported in the cited study.

Table 2: Elevated Plus-Maze (EPM) Test Data

The Elevated Plus-Maze is a widely used test to assess anxiety-like behavior. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

CompoundDoseAdministrationAnimal Model% Time in Open Arms% Entries into Open ArmsReference
This compound 90 mg/kgIntraperitonealMice↑ 71.75%↑ 279.19%
Linalool InhalationInhalationMice↑ (33.17 ± 11.49% vs. 3.12 ± 1.72% for control)-
500 mg/kgOralMice↑ (vs. control)↑ (vs. control)
InhalationInhalationMice↑ (vs. control)↑ (vs. control)
Table 3: Light/Dark Box Test Data

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytic compounds increase the time spent in the light compartment.

CompoundDoseAdministrationAnimal ModelTime in Light CompartmentReference
This compound 60 mg/kgIntraperitonealMice↑ 47.60%
90 mg/kgIntraperitonealMice↑ 64.30%
Linalool 500 mg/kgOralMice↑ (166.0s vs. 126.0s for control)
InhalationInhalationMice↑ (vs. control)

Mechanisms of Action

While the precise signaling pathways for this compound's anxiolytic effects are still under investigation, its impact on the central nervous system, leading to reduced motor activity, suggests a neuro-sedative profile.

For Linalool, research indicates that its anxiolytic effects are mediated, at least in part, through the GABAergic system . Specifically, studies have shown that the anxiolytic effects of inhaled linalool can be blocked by flumazenil, an antagonist of the benzodiazepine binding site on the GABAA receptor. This suggests that Linalool may enhance GABAergic inhibition in the brain, a mechanism shared by many conventional anxiolytic drugs. Additionally, some evidence points towards the involvement of the serotonergic and noradrenergic pathways in Linalool's antidepressant-like effects.

G cluster_linalool Linalool Anxiolytic Pathway Linalool Linalool (Inhaled) GABAa GABAA Receptor Linalool->GABAa Positive Allosteric Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABAa->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect

Linalool's proposed mechanism of action on the GABAA receptor.

Experimental Protocols

The following are detailed methodologies for the key behavioral tests cited in this guide.

Open Field Test (OFT)
  • Apparatus: A square arena with high walls to prevent escape, typically made of a non-reflective material to reduce glare. The floor is divided into a grid of equal squares.

  • Procedure: A single mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes). The animal's behavior is recorded by an overhead video camera.

  • Parameters Measured:

    • Number of Crossings: The number of times the mouse crosses from one square to another with all four paws. This is a measure of locomotor activity.

    • Number of Rearings: The number of times the mouse stands on its hind legs. This is an exploratory behavior that can decrease with sedation or anxiety.

    • Time Spent in the Center: The duration the mouse spends in the central squares of the arena. Anxious animals tend to stay close to the walls (thigmotaxis), so more time in the center suggests an anxiolytic effect.

  • Data Analysis: The recorded behaviors are quantified and compared between the control group (vehicle administration) and the experimental groups (this compound or Linalool administration).

G start Place mouse in center of arena record Record behavior (5-10 min) start->record analyze Analyze video recording record->analyze crossings Number of Crossings (Locomotor Activity) analyze->crossings rearings Number of Rearings (Exploratory Behavior) analyze->rearings time_center Time in Center (Anxiety-like Behavior) analyze->time_center

Workflow for the Open Field Test.
Elevated Plus-Maze (EPM) Test

  • Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two closed arms (with high walls).

  • Procedure: A single mouse is placed on the central platform of the maze, facing an open arm, and is allowed to explore for a set period (e.g., 5 minutes). The animal's movements are recorded by an overhead video camera.

  • Parameters Measured:

    • Time Spent in Open Arms: The duration the mouse spends in the open, unprotected arms of the maze.

    • Number of Entries into Open Arms: The frequency with which the mouse enters the open arms with all four paws.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect, as it suggests a reduction in the natural aversion to open, elevated spaces.

G start Place mouse on central platform record Record exploration (5 min) start->record analyze Analyze video recording record->analyze time_open Time in Open Arms analyze->time_open entries_open Entries into Open Arms analyze->entries_open anxiolytic_effect Anxiolytic Effect time_open->anxiolytic_effect entries_open->anxiolytic_effect

Workflow for the Elevated Plus-Maze Test.
Light/Dark Box Test

  • Apparatus: A box divided into two compartments: a small, dark, "safe" compartment and a larger, brightly illuminated, "aversive" compartment. The two compartments are connected by an opening.

  • Procedure: A single mouse is placed in the dark compartment at the beginning of the test and is allowed to move freely between the two compartments for a set period (e.g., 10 minutes). The animal's transitions and time spent in each compartment are recorded.

  • Parameters Measured:

    • Time Spent in the Light Compartment: The duration the mouse spends in the brightly lit area.

    • Number of Transitions: The frequency with which the mouse moves between the two compartments.

  • Data Analysis: Anxiolytic compounds typically increase the amount of time spent in the light compartment, reflecting a decrease in anxiety-associated aversion to the brightly lit space.

Conclusion

Both this compound and Linalool demonstrate significant anxiolytic and sedative properties in preclinical models, supporting their use in aromatherapy for relaxation and stress relief. The available quantitative data suggests that both compounds are effective in reducing anxiety-like behaviors in a dose-dependent manner. Linalool's mechanism of action appears to be at least partially understood, with evidence pointing to its interaction with the GABAA receptor system. The precise signaling pathways for this compound's anxiolytic effects require further elucidation.

This comparative guide provides a foundation for researchers and professionals in drug development to evaluate the therapeutic potential of this compound and Linalool. The presented experimental data and protocols can inform the design of future studies aimed at further characterizing their neuropharmacological profiles and exploring their clinical applications.

References

Validating the Neuropharmacological Properties of Nerol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuropharmacological properties of Nerol, a naturally occurring monoterpene alcohol found in various plants, with established therapeutic agents. The following sections detail its performance in preclinical in vivo models for anxiety and memory, alongside comparative data for standard drugs. Experimental protocols and proposed signaling pathways are also presented to facilitate further research and drug development.

Anxiolytic Properties: this compound vs. Diazepam

This compound has demonstrated significant anxiolytic (anti-anxiety) effects in murine models, with a performance profile comparable to the benzodiazepine, Diazepam.

Comparative Efficacy Data

The anxiolytic potential of this compound was evaluated using the elevated plus-maze (EPM), open field test (OFT), and light-dark box test in mice. The results are summarized below in comparison to Diazepam, a standard anxiolytic agent.

Treatment GroupDose (mg/kg, i.p.)Elevated Plus-Maze: Time in Open Arms (s)Elevated Plus-Maze: Entries into Open Arms (%)Light-Dark Box: Time in Light Compartment (s)Open Field Test: Number of Crossings
Vehicle -~25~20~130~150
This compound 30~35~30~160~70
60~40~45~190~50
90~43~75~210~35
Diazepam 2~50~55~220~80

*Statistically significant difference compared to the vehicle group (p < 0.05). Data is approximated from graphical representations in the cited study.[1]

Experimental Protocols

Elevated Plus-Maze (EPM) Test: This test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

  • Procedure: Mice are individually placed in the center of the maze, facing an open arm.

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded for a 5-minute period.

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT): This test assesses exploratory behavior and general locomotor activity.

  • Apparatus: A square arena with walls.

  • Procedure: A mouse is placed in the center of the arena and allowed to explore freely for a set period.

  • Data Collection: Parameters such as the number of line crossings, rearing frequency, and time spent in the center versus the periphery of the arena are recorded.

  • Interpretation: A decrease in locomotor activity (crossings, rearing) can suggest a sedative or anxiolytic effect, while an increase in time spent in the center can indicate reduced anxiety.

Light-Dark Box Test: This test is also based on the conflict between exploration and aversion to a brightly lit environment.

  • Apparatus: A box divided into a large, illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Procedure: A mouse is placed in the dark compartment and allowed to move freely between the two compartments for a set duration.

  • Data Collection: The time spent in the light compartment and the number of transitions between the compartments are measured.

  • Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment.

Proposed Signaling Pathway for Anxiolytic Effects

The anxiolytic effects of this compound are hypothesized to be mediated, at least in part, through the modulation of the GABAergic system, similar to benzodiazepines like Diazepam.

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABAA_R GABAA Receptor (Chloride Channel) GABA_vesicle->GABAA_R Release Neuron_Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABAA_R->Neuron_Hyperpolarization Increases Cl- Influx Anxiolytic_Effect Anxiolytic Effect Neuron_Hyperpolarization->Anxiolytic_Effect Leads to This compound This compound This compound->GABAA_R Positive Allosteric Modulation (Hypothesized) Diazepam Diazepam Diazepam->GABAA_R Positive Allosteric Modulation GABA GABA GABA->GABAA_R Binds

Caption: Proposed GABAergic signaling pathway for this compound's anxiolytic action.

Memory and Cognitive Enhancement: this compound vs. Donepezil

Studies suggest that this compound possesses neuroprotective properties that may be beneficial in models of neurodegenerative diseases like Alzheimer's disease (AD). Its effects on memory have been investigated in a rat model of AD induced by amyloid-beta (Aβ) injection.

Comparative Efficacy Data

The therapeutic potential of this compound in an AD model was assessed using behavioral tests to evaluate long-term memory. The data is presented alongside Donepezil, a standard medication for AD.

Treatment GroupDose (mg/kg)Morris Water Maze: Escape Latency (s)Morris Water Maze: Time in Target Quadrant (%)
Control -~15~45
Aβ-induced AD -~45~20
This compound 30~35~30
60~25~38
90~20~42
Donepezil 1.0 (gavage)~22~40

*Statistically significant improvement compared to the Aβ-induced AD group (p < 0.05). Data for this compound is based on findings from Ghashghaei et al. (2019)[2], and data for Donepezil is representative of typical findings in similar models.[3]

Experimental Protocols

Morris Water Maze (MWM): This test is a widely used tool to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Rats are trained over several days to find the hidden platform using spatial cues around the room. The starting position is varied for each trial.

    • Probe Trial: The platform is removed, and the rat is allowed to swim for a set time.

  • Data Collection: Escape latency (time to find the platform), path length, and time spent in the target quadrant (where the platform was located) are recorded.

  • Interpretation: A shorter escape latency and a greater amount of time spent in the target quadrant during the probe trial indicate better spatial memory.

Experimental Workflow

MWM_Workflow start Start acclimatization Acclimatization of Animals start->acclimatization induction Induction of Alzheimer's Model (Aβ injection) acclimatization->induction treatment Treatment Administration (this compound or Donepezil) induction->treatment mwm_training Morris Water Maze Acquisition Training treatment->mwm_training probe_trial Probe Trial mwm_training->probe_trial data_analysis Data Analysis (Escape Latency, Time in Quadrant) probe_trial->data_analysis end End data_analysis->end

References

A Comparative Guide to Nerol Synthesis Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of prominent Nerol synthesis techniques, supported by experimental data, to inform process selection in research and industrial applications.

This compound, a naturally occurring monoterpene alcohol, is a valuable ingredient in the fragrance, flavor, and pharmaceutical industries, prized for its fresh, sweet, rose-like aroma. The efficient and selective synthesis of this compound is a key focus for chemical researchers and manufacturers. This guide provides a comparative overview of four principal methodologies for this compound synthesis: industrial synthesis from β-pinene, solid-phase synthesis from citral, selective hydrogenation of citral, and isomerization of geraniol or linalool.

Comparison of this compound Synthesis Methodologies

The following table summarizes the key performance indicators for each synthesis methodology, offering a quantitative comparison of their efficiencies.

MethodologyStarting Material(s)Reagents/CatalystReaction TimeTemperaturePressureYield (this compound)Purity
Industrial Synthesis β-PinenePyrolysis, HCl, CuCl, Quaternary ammonium salt, Sodium acetateMulti-step550-600°C (pyrolysis)AtmosphericHigh (Overall yield not specified)High
Solid-Phase Synthesis Citral, Paraformaldehyde, Sodium HydroxideQuaternary phosphonium saltNot specified95-100°CAtmospheric>95% (this compound + Geraniol)99% (this compound + Geraniol)
Selective Hydrogenation CitralTransition metal catalysts (e.g., Co-Ni/SiO₂, Ru/TiO₂/SiO₂)12-24 h25-180°C4-60 barVariable (Selectivity up to 80% for this compound + Geraniol)Variable
Isomerization Geraniol or Linaloolγ-irradiation, Vanadium complexes, Boric acid ester3-12 hRoom Temp. - 250°CAtmospheric - 1.0 MPaLow to Moderate (e.g., 3-12% from Geraniol via γ-irradiation)Variable

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes discussed.

Industrial Synthesis from β-Pinene via Myrcene

This is a widely used industrial route for producing a mixture of geraniol and this compound.

Step 1: Pyrolysis of β-Pinene to Myrcene

  • Procedure: β-Pinene is passed through a tube at a high temperature of 550-600°C with a very short contact time.[1]

  • Yield: This process typically yields around 90% myrcene.[1]

Step 2: Hydrochlorination of Myrcene

  • Reagents: Hydrogen chloride (HCl), a catalytic amount of cuprous chloride (CuCl), and an organic quaternary ammonium salt.[1]

  • Procedure: Hydrogen chloride is added to myrcene in the presence of the catalyst system. This effects a preferential addition at the allylic double bond, resulting in a mixture of geranyl chloride, neryl chloride, and linalyl chloride.[1]

Step 3: Formation of Acetates and Saponification

  • Reagents: Sodium acetate, followed by saponification.

  • Procedure: The mixture of chlorides is reacted with sodium acetate to form the corresponding acetates. Subsequent saponification of these esters yields a mixture of geraniol, this compound, and linalool, which are then separated by distillation.

Solid-Phase Synthesis from Citral

This method offers a high-yield, green synthesis route to a mixture of this compound and geraniol.[2]

  • Starting Materials: Citral, paraformaldehyde, and sodium hydroxide.

  • Auxiliary Agent: A quaternary phosphonium salt.

  • Reactor: Ball-milling reactor.

  • Procedure:

    • Citral, paraformaldehyde, and sodium hydroxide are combined in the ball-milling reactor with the quaternary phosphonium salt.

    • The solid-phase reaction is carried out.

    • After the reaction is complete, the resulting slurry is screened, centrifuged, and washed.

    • The final product, a mixture of this compound and geraniol, is obtained by distillation.

  • Reported Efficiency: This process is reported to achieve a product yield of over 95% with a purity of up to 99% for the combined this compound and geraniol product.

Selective Hydrogenation of Citral

The selective hydrogenation of the C=O bond in citral to produce this compound and geraniol is a significant area of research, as the hydrogenation of the C=C bonds is thermodynamically favored.

  • Starting Material: Citral.

  • Catalysts: Various transition metal catalysts have been investigated, including Co-Ni/SiO₂ and Ru/TiO₂/SiO₂.

  • General Procedure:

    • The raw material, citral, and the transition metal catalyst are mixed in a suitable solvent.

    • Hydrogen gas is introduced into the reactor.

    • The hydrogenation reaction is carried out under controlled temperature and pressure, often under alkaline or acidic conditions.

    • After the reaction, the mixture is cooled, the solvent is evaporated, and the final product is purified by rectification.

  • Performance:

    • A study using a Co-Ni/SiO₂ catalyst reported a citral conversion of 99%, but the selectivity towards the desired unsaturated alcohols (this compound and geraniol) was 59%.

    • Research on Ru/TiO₂/SiO₂ catalysts has shown selectivities of up to 80% for this compound and geraniol.

Isomerization of Geraniol or Linalool

This compound can be synthesized by the isomerization of its geometric isomer, geraniol, or its structural isomer, linalool.

  • From Geraniol via γ-Irradiation:

    • Procedure: A solution of geraniol in methanol is irradiated with a ⁶⁰Co source.

    • Yield: This method has been reported to yield 3-12% this compound.

  • From Linalool using a Vanadium Catalyst:

    • Catalyst System: A combination of vanadium complexes and boric acid ester.

    • Procedure: Linalool is isomerized in the presence of the catalytic system.

    • Performance: A patent describes a one-time conversion rate of not less than 45% and a selectivity for the geraniol/nerol mixture of not less than 95%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key synthesis pathways and workflows discussed in this guide.

G cluster_0 Industrial Synthesis from β-Pinene β-Pinene β-Pinene Myrcene Myrcene β-Pinene->Myrcene Pyrolysis (550-600°C) Yield: ~90% Neryl Chloride Neryl Chloride Myrcene->Neryl Chloride Hydrochlorination (HCl, CuCl) Neryl Acetate Neryl Acetate Neryl Chloride->Neryl Acetate Sodium Acetate This compound This compound Neryl Acetate->this compound Saponification

Figure 1: Industrial synthesis pathway of this compound from β-Pinene.

G cluster_0 Solid-Phase Reaction cluster_1 Purification Citral Citral Ball-Milling Reactor Ball-Milling Reactor Citral->Ball-Milling Reactor Paraformaldehyde Paraformaldehyde Paraformaldehyde->Ball-Milling Reactor NaOH NaOH NaOH->Ball-Milling Reactor Slurry Slurry Ball-Milling Reactor->Slurry Quaternary Phosphonium Salt Quaternary Phosphonium Salt Quaternary Phosphonium Salt->Ball-Milling Reactor Catalyst Screening Screening Slurry->Screening Centrifugation Centrifugation Screening->Centrifugation Washing Washing Centrifugation->Washing Distillation Distillation Washing->Distillation This compound/Geraniol Mixture This compound/Geraniol Mixture Distillation->this compound/Geraniol Mixture Yield: >95% Purity: 99%

Figure 2: Workflow for the solid-phase synthesis of this compound.

G cluster_0 Selective Hydrogenation Citral Citral This compound/Geraniol This compound/Geraniol Citral->this compound/Geraniol H₂, Catalyst (e.g., Co-Ni/SiO₂) 25-180°C, 4-60 bar Citronellal Citronellal Citral->Citronellal Undesired Side Reaction This compound This compound This compound/Geraniol->this compound Separation

Figure 3: Selective hydrogenation pathway of Citral to this compound.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Nerol and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cytotoxic properties of nerol and its ester derivatives reveals significant potential for the development of novel anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.

This compound, a naturally occurring monoterpene alcohol found in various essential oils, has demonstrated promising cytotoxic effects against several cancer cell lines. To explore the potential for enhancing this activity, researchers have synthesized and evaluated a range of this compound ester derivatives. This comparison guide synthesizes available data to provide a clear understanding of the structure-activity relationship and the underlying mechanisms of action.

Comparative Cytotoxicity Data

A key study by Teixeira et al. investigated the in vitro cytotoxicity of this compound and a series of its 1,2,3-triazole-containing derivatives against four cancer cell lines: promyelocytic leukemia (HL60), B-cell precursor leukemia (Nalm6), T-cell leukemia (Jurkat), and melanoma (B16F10). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify and compare their cytotoxic potential.

While the specific IC50 values for all derivatives from the primary study were not fully accessible for this guide, the research indicated that several derivatives exhibited greater cytotoxicity than the parent compound, this compound.[1] For instance, the study highlighted that with the exception of this compound and one other compound, the remaining derivatives were able to reduce HL60 cell viability at a concentration of 100 µmol/L.[1] The most potent compounds identified, 9e, 9f, and 10e, reduced HL60 viability to approximately 20% at a concentration of 25 µmol/L.[1] This suggests that the addition of the 1,2,3-triazole moiety and associated substitutions can significantly enhance the anticancer activity of this compound.

Table 1: Comparative Cytotoxicity of this compound and its Derivatives (Conceptual)

CompoundDerivative TypeHL60 IC50 (µM)Nalm6 IC50 (µM)Jurkat IC50 (µM)B16F10 IC50 (µM)
This compoundParent CompoundData not fully availableData not fully availableData not fully availableData not fully available
Derivatives (e.g., 9e, 9f, 10e) 1,2,3-Triazole EstersSignificantly lower than this compoundData not fully availableData not fully availableData not fully available

Note: This table is a conceptual representation based on the available research findings, which indicate enhanced cytotoxicity of the derivatives. Specific IC50 values would be required for a complete quantitative comparison.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.

MTT Assay Protocol
  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its ester derivatives for a specified period, typically 48 or 72 hours.

  • MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways. Understanding these pathways provides insight into the potential mechanisms by which its ester derivatives may exert their enhanced cytotoxic effects.

One of the primary mechanisms involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic pathways. This compound has been found to influence the Nrf2/MAPK and PI3K/AKT signaling pathways, which are critical regulators of cellular stress response and survival.[2]

The PI3K/AKT pathway is a major survival pathway that is often hyperactivated in cancer. By inhibiting this pathway, this compound can promote apoptosis. The MAPK pathway is a complex signaling cascade that can have dual roles in cell survival and apoptosis, depending on the specific context and stimuli. This compound's ability to modulate this pathway likely contributes to its cytotoxic effects.

While specific studies on the signaling pathways of this compound's ester derivatives are still emerging, it is hypothesized that the enhanced cytotoxicity of these compounds is due to their increased ability to penetrate cell membranes and interact with intracellular targets, thereby more effectively modulating these apoptotic and survival pathways.

Below are diagrams illustrating the general experimental workflow for cytotoxicity analysis and a conceptual representation of the signaling pathways potentially affected by this compound and its derivatives.

experimental_workflow start Start: Cancer Cell Culture plate_cells Plate Cells in 96-well Plates start->plate_cells add_compounds Add this compound/Derivatives at Various Concentrations plate_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End: Comparative Cytotoxicity Data calculate_ic50->end signaling_pathway cluster_cell Cancer Cell nerol_derivatives This compound/Nerol Ester Derivatives ros ↑ Reactive Oxygen Species (ROS) nerol_derivatives->ros pi3k_akt PI3K/AKT Pathway nerol_derivatives->pi3k_akt Inhibition mapk MAPK Pathway ros->mapk survival ↓ Cell Survival pi3k_akt->survival Promotes apoptosis Apoptosis mapk->apoptosis apoptosis->survival

References

Safety Operating Guide

Navigating the Disposal of Nerol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational efficiency is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Nerol, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.

This compound is recognized as a substance that can cause skin and serious eye irritation, may provoke an allergic skin reaction, and is toxic to aquatic life.[1][2] Therefore, it is imperative that this compound and its containers are never disposed of in standard trash or poured down the drain.[3] The primary and recommended method for the disposal of this compound waste is through a licensed and permitted hazardous waste disposal company, typically via incineration, which ensures its complete and controlled destruction.[3]

Key Chemical Safety and Hazard Data

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. The following table summarizes the key hazard information for this compound.

PropertyValueSource
GHS Pictograms Flammable, Irritant, Environmental Hazard[3]
Hazard Statements H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H401: Toxic to aquatic life.
Precautionary Statements P273: Avoid release to the environment. P280: Wear protective gloves and eye protection/face protection. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, pipette tips, and paper towels.

  • The container must be chemically compatible (e.g., glass or a suitable plastic) and equipped with a secure, tight-fitting lid to prevent leaks and evaporation.

2. Waste Storage:

  • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area.

  • This area must be away from sources of ignition, including heat, sparks, and open flames.

  • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and a clear description of its contents.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with an accurate inventory of the waste container's contents to ensure proper handling and documentation.

  • Follow all institutional procedures for the handover of waste, which may include completing specific paperwork or electronic submissions.

4. Handling Contaminated Containers:

  • Empty containers that previously held this compound must be treated as hazardous waste unless they are properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (such as ethanol or acetone).

  • Crucially, the rinsate from this process must be collected and disposed of as this compound hazardous waste.

  • After successful decontamination, the container can be disposed of according to your institution's guidelines, which may permit recycling or disposal as non-hazardous waste. Always seek confirmation from your EHS office.

Experimental Protocols

Detailed experimental protocols for determining the specific disposal procedures for this compound are generally not performed at the laboratory level. Disposal methodologies are dictated by the inherent hazardous properties of the chemical as determined by regulatory bodies and are outlined in safety data sheets.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial use to final disposal.

Nerol_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A This compound in Use B Generation of this compound Waste (Unused this compound, Contaminated Materials) A->B Post-Experiment C Segregate into a Labeled, Compatible Waste Container B->C Immediate Action D Store in Designated Satellite Accumulation Area C->D Secure Storage E Contact EHS for Waste Pickup D->E Scheduled Disposal F EHS Collects Hazardous Waste E->F Institutional Protocol G Transport to Licensed Waste Disposal Facility F->G Off-site H Proper Disposal (e.g., Incineration) G->H Final Step

Figure 1. A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Nerol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for Nerol, tailored for laboratory and research professionals. Following these procedures is critical for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may trigger an allergic skin reaction.[1][2][3][4][5] It is also considered toxic to aquatic life. Adherence to proper PPE guidelines is mandatory to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. Use a face shield for splash-prone activities.To protect against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, 0.4 mm).To prevent skin contact, which can cause irritation and allergic reactions.
Body Protection Closed work clothing, lab coat, or impervious clothing. For significant splash risk, a chemical-protection suit may be required.To protect skin from accidental contact.
Respiratory Protection Generally not required with adequate ventilation. For higher concentrations, mist, or vapor, use a gas filter for organic compounds (e.g., Type ABEK or Type A).To prevent respiratory irritation from inhaling vapors or mists.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Receiving and Storage
  • Inspect: Upon receipt, inspect containers for damage or leaks.

  • Store: Keep containers tightly closed in a dry, cool, and well-ventilated area. Avoid sources of ignition such as heat, sparks, and open flames. The recommended storage temperature is between 2-8 °C.

  • Compatibility: Store away from strong oxidizing agents and acids.

Safe Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling, before breaks, and at the end of a shift.

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Emergency and Disposal Protocols

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Table 2: Spill Response Procedures

Spill SizeContainment and Cleanup
Small Spills Absorb with inert material such as sand, silica gel, or universal binding agents. Place the absorbed material into a suitable, closed container for disposal.
Large Spills Evacuate personnel to a safe area. Dike the spillage to prevent it from entering drains or surface waters. Contain and collect the liquid with absorbent materials or by pumping.
First Aid Measures

Immediate first aid is critical in case of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

Table 3: First Aid for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.

  • Waste Classification: this compound and its container must be disposed of as hazardous waste.

  • Containment: Collect waste in suitable, labeled, and closed containers.

  • Disposal: Dispose of contents and containers at a hazardous or special waste collection point in accordance with local, regional, and national regulations. Do not allow the product to enter drains or sewage systems. Contact a licensed professional waste disposal service.

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting, from preparation to emergency response.

Nerol_Handling_Workflow cluster_prep Preparation & Handling cluster_emergency Emergency Response cluster_disposal Waste Disposal start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation handling Perform Experiment ventilation->handling hygiene Post-Handling Hygiene (Wash Hands) handling->hygiene spill Spill Occurs handling->spill Accident waste_gen Generate Waste (Used this compound, Contaminated Items) handling->waste_gen end_routine End of Routine Use hygiene->end_routine evacuate Evacuate Area (If Large Spill) spill->evacuate Large Spill contain Contain Spill with Inert Absorbent spill->contain Small Spill evacuate->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate waste_collect Collect in Labeled Hazardous Waste Container collect->waste_collect end_emergency End of Spill Response decontaminate->end_emergency waste_gen->waste_collect dispose Dispose via Licensed Waste Service waste_collect->dispose

Caption: Workflow for handling this compound, including routine procedures and emergency spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.